Thiethylperazine
Description
Properties
IUPAC Name |
2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S2/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24/h4-5,7-10,17H,3,6,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTYLCDETUVOIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1179-69-7 (maleate (1:2)), 52239-63-1 (malate (1:2)) | |
| Record name | Thiethylperazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |
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DSSTOX Substance ID |
DTXSID1023651 | |
| Record name | Thiethylperazine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Thiethylperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
227 °C @ 0.01 mm Hg | |
| Record name | Thiethylperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00372 | |
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| Record name | ETHYLTHIOPERAZINE | |
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Solubility |
WHITE TO FAINTLY YELLOW CRYSTALLINE POWDER; SLIGHT ODOR; FREELY SOL IN WATER; SOL IN METHANOL; PH (FRESHLY PREPARED 1 IN 100 SOLN) BETWEEN 2.8-3.8 /MALATE/, FAINTLY YELLOWISH, FINE, CRYSTALLINE, VOLUMINOUS POWDER; ODORLESS OR HAS VERY SLIGHT ODOR; BITTER TASTE; MELTS @ 183 °C WITH DECOMP; POORLY SOL IN WATER, METHANOL, ABSOLUTE ETHANOL; VERY POORLY SOL IN BENZENE, ETHER, CHLOROFORM /MALEATE/, 4.87e-03 g/L | |
| Record name | Thiethylperazine | |
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| URL | https://www.drugbank.ca/drugs/DB00372 | |
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| Record name | ETHYLTHIOPERAZINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiethylperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from acetone | |
CAS No. |
1420-55-9, 1179-69-7 | |
| Record name | Thiethylperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thiethylperazine [USAN:INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiethylperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00372 | |
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| Record name | Thiethylperazine | |
| Source | EPA DSSTox | |
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| Record name | Thiethylperazine di(hydrogen maleate) | |
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| Record name | Thiethylperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.381 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIETHYLPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ETK1WAF6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | ETHYLTHIOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiethylperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
62-64 °C, Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/, Crystals from ethanol; MP: 139 °C /Dimalate/, 62 - 64 °C | |
| Record name | Thiethylperazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00372 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYLTHIOPERAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thiethylperazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Thiethylperazine's Antagonism of Dopamine D2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Thiethylperazine is a piperazine phenothiazine that has been utilized clinically for the management of nausea and vomiting.[1] Its therapeutic effects, particularly its antiemetic action, are mediated through its interaction with various neurotransmitter receptors. Central to its mechanism is the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1] This guide will explore the molecular pharmacology of this compound at the D2 receptor, providing a resource for researchers and drug development professionals working on dopaminergic signaling and related therapeutics.
Molecular Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D2 receptor.[2][3] This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it prevents dopamine from eliciting its downstream signaling effects. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.
Downstream Signaling Cascade
Activation of the D2 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This compound, by blocking the D2 receptor, prevents this inhibitory effect. The consequence of D2 receptor antagonism by this compound is a disinhibition of adenylyl cyclase, leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.
Pharmacological Data
A comprehensive search of publicly available pharmacological databases (including PubChem, ChEMBL, IUPHAR/BPS Guide to Pharmacology, and the NIMH PDSP Ki Database) did not yield specific quantitative values for the binding affinity (Ki) or functional potency (IC50) of this compound at the dopamine D2 receptor. However, its activity as a D2 antagonist is well-documented, and its potency has been compared to other classic antipsychotics.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | Not Publicly Available | - |
| Functional Potency (IC50) | Not Publicly Available | - |
| Relative Potency | Approximately 3 times as potent as chlorpromazine in tests of dopaminergic antagonism. | [4] |
Table 1: Pharmacological Profile of this compound at the Dopamine D2 Receptor
Experimental Protocols
The characterization of a compound's activity at the dopamine D2 receptor typically involves both binding and functional assays. The following are detailed, representative protocols for these experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound (this compound) for the D2 receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM Haloperidol or Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters and Filtration Apparatus .
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of D2 receptor antagonism by quantifying the intracellular levels of cAMP.
Objective: To determine the functional potency (IC50) of this compound in blocking dopamine-mediated inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Dopamine or a selective D2 receptor agonist (e.g., Quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound and incubate for a specific period.
-
Stimulation: Add a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable amount of cAMP) and a fixed concentration of dopamine (to inhibit the forskolin-stimulated cAMP production via D2 receptor activation).
-
Incubation: Incubate the cells for a defined time to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a chosen detection method according to the manufacturer's protocol.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.
-
Conclusion
This compound exerts its primary therapeutic effects through potent antagonism of the dopamine D2 receptor. This action interrupts the canonical Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase and subsequent modulation of intracellular cAMP levels. While specific quantitative binding and functional data for this compound are not widely available, its established mechanism of action provides a clear rationale for its clinical use. The experimental protocols detailed in this guide offer a framework for the further characterization of this compound and other D2 receptor modulators, which is essential for the ongoing development of novel therapeutics targeting the dopaminergic system.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound: this compound MALATE (CHEMBL2359670) - ChEMBL [ebi.ac.uk]
- 4. This compound; clinical antipsychotic efficacy and correlation with potency in predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Thiethylperazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiethylperazine, a phenothiazine derivative, exhibits a complex pharmacological profile characterized by its potent antagonism of multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its interactions with dopamine, histamine, muscarinic, and alpha-adrenergic receptors. The document details its mechanism of action, receptor binding affinities, and functional potencies. Furthermore, it outlines the experimental methodologies for key assays and visualizes the associated signaling pathways, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction
This compound is a first-generation antipsychotic of the phenothiazine class, primarily recognized for its potent antiemetic properties.[1][2][3] Its therapeutic effects and side-effect profile are a direct consequence of its broad-spectrum antagonist activity at various G-protein coupled receptors (GPCRs) within the central and peripheral nervous systems.[1][4] This guide delves into the core pharmacological characteristics of this compound, providing quantitative data and detailed experimental context to facilitate a deeper understanding of its molecular interactions and functional consequences.
Mechanism of Action
The primary mechanism of action of this compound involves the blockade of postsynaptic dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which underlies its antiemetic effects.[3] However, its pharmacological activity extends to a range of other receptors, contributing to both its therapeutic applications and potential adverse effects. This compound is an antagonist at dopamine D1, D2, and D4 receptors, histamine H1 receptors, muscarinic acetylcholine receptors (M1-M5), and alpha-1 adrenergic receptors.[1][4]
Receptor Binding and Functional Potency
The affinity of this compound for its various target receptors has been characterized through radioligand binding assays, while its functional antagonism has been quantified using various in vitro functional assays.
Quantitative Pharmacological Data
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type |
| Dopamine | |||
| D1 | Data not available | Data not available | |
| D2 | Data not available | Potent antagonist[5] | cAMP Assay[6] |
| D4 | Data not available | Data not available | |
| Histamine | |||
| H1 | Potent antagonist[5] | Data not available | Calcium Mobilization[7] |
| Muscarinic | |||
| M1 | Data not available | Data not available | Phosphoinositide Hydrolysis[8] |
| M2 | Data not available | Data not available | cAMP Assay |
| M3 | Data not available | Data not available | Phosphoinositide Hydrolysis |
| M4 | Data not available | Data not available | cAMP Assay |
| M5 | Data not available | Data not available | Phosphoinositide Hydrolysis |
| Adrenergic | |||
| α1 | Data not available | Data not available | Calcium Mobilization |
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a drug for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the specific radioligand binding (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
This assay measures the ability of a drug to modulate the production of cyclic adenosine monophosphate (cAMP).
-
Objective: To determine the functional potency (IC50) of this compound as an antagonist at D2-like (Gi/o-coupled) or agonist at D1-like (Gs-coupled) receptors.
-
Materials:
-
Cells expressing the dopamine receptor of interest.
-
Forskolin (to stimulate cAMP production for Gi/o-coupled receptor assays).
-
Dopamine or other agonist.
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure (for D2 receptor antagonism):
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the dopamine-induced decrease in cAMP.
-
This assay measures changes in intracellular calcium concentration.
-
Objective: To determine the functional potency (IC50) of this compound as an antagonist at H1, M1, M3, M5, and α1-adrenergic receptors.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
The cognate agonist for the receptor (e.g., histamine for H1 receptors).
-
This compound at various concentrations.
-
A fluorescence plate reader.
-
-
Procedure:
-
Load the cells with a calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the agonist-induced calcium mobilization.
-
This assay measures the accumulation of inositol phosphates, a downstream product of Gq signaling.
-
Objective: To provide an alternative method to determine the functional potency (IC50) of this compound at Gq-coupled receptors.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
[³H]-myo-inositol.
-
LiCl (to inhibit inositol monophosphatase).
-
The cognate agonist.
-
This compound at various concentrations.
-
Anion exchange chromatography columns.
-
-
Procedure:
-
Label the cells by incubating them with [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl and varying concentrations of this compound.
-
Stimulate the cells with the agonist.
-
Stop the reaction and extract the inositol phosphates.
-
Separate the inositol phosphates using anion exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates produced.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of the agonist-induced inositol phosphate accumulation.
-
Signaling Pathways and Visualization
This compound's antagonism at various GPCRs interrupts their respective signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and inhibition by this compound.
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and inhibition by this compound.
Muscarinic M1/M3/M5 Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiethylperazine's Antagonism of 5-HT2A and 5-HT2C Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pharmacological role of thiethylperazine as an antagonist of the serotonin 5-HT2A and 5-HT2C receptors. This compound, a phenothiazine derivative, is primarily recognized for its antiemetic properties.[1][2] However, its interaction with various neurotransmitter receptors, including the serotonergic system, contributes to its broader pharmacological profile.[3][4][5] This document outlines the significance of 5-HT2A and 5-HT2C receptor antagonism, details the experimental protocols for characterizing these interactions, and presents the relevant signaling pathways. While specific quantitative binding data for this compound at these receptors is not extensively available in public literature, this guide provides a framework for such investigations.
Introduction: The Significance of 5-HT2A and 5-HT2C Receptor Antagonism
The 5-HT2A and 5-HT2C receptors, members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in mediating the diverse effects of serotonin in the central nervous system.[6] Their modulation is a key mechanism for a variety of therapeutic agents, particularly in the realm of neuropsychiatric disorders.
5-HT2A Receptor: Antagonism of the 5-HT2A receptor is a hallmark of many atypical antipsychotic medications.[7] This action is believed to contribute to their efficacy in treating the negative symptoms of schizophrenia and reducing the likelihood of extrapyramidal side effects compared to typical antipsychotics.
5-HT2C Receptor: The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition. Antagonism at this receptor can lead to anxiolytic effects and may influence metabolic processes.[8]
This compound's documented antagonism at both 5-HT2A and 5-HT2C receptors suggests a complex pharmacological profile that extends beyond its antiemetic use.[3][4] A thorough understanding of its interaction with these receptors is crucial for elucidating its full therapeutic potential and side-effect profile.
Quantitative Analysis of Receptor Binding
Table 1: Hypothetical Binding Affinity of this compound for 5-HT2A and 5-HT2C Receptors
| Compound | Receptor | Radioligand | Ki (nM) |
| This compound | Human 5-HT2A | [³H]-Ketanserin | Data Not Available |
| This compound | Human 5-HT2C | [³H]-Mesulergine | Data Not Available |
Table 2: Hypothetical Functional Antagonism of this compound at 5-HT2A and 5-HT2C Receptors
| Compound | Receptor | Functional Assay | Agonist | IC50 (nM) |
| This compound | Human 5-HT2A | Calcium Flux | Serotonin | Data Not Available |
| This compound | Human 5-HT2C | Calcium Flux | Serotonin | Data Not Available |
Experimental Protocols
The following are detailed methodologies for conducting key experiments to determine the binding affinity and functional antagonism of this compound at 5-HT2A and 5-HT2C receptors.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of a compound to the 5-HT2A receptor.[9][10][11]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
This compound stock solution (in DMSO).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Ketanserin at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Calcium Flux Functional Assay for 5-HT2C Receptor Antagonism
This protocol outlines a method to assess the functional antagonism of this compound at the Gq-coupled 5-HT2C receptor by measuring changes in intracellular calcium.[8][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in blocking serotonin-induced calcium mobilization via the human 5-HT2C receptor.
Materials:
-
HEK293 or other suitable cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Serotonin (agonist).
-
This compound stock solution (in DMSO).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the 5-HT2C receptor-expressing cells into the microplates and culture overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity in each well using the plate reader.
-
Agonist Injection and Kinetic Reading: Use the plate reader's injector to add a fixed concentration of serotonin (typically the EC80) to each well while simultaneously initiating a kinetic fluorescence read over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the IC50 of this compound by plotting the inhibition of the serotonin-induced calcium response against the concentration of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow.
Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.
Caption: Workflow for Receptor Binding and Functional Assays.
Conclusion
This compound's role as a 5-HT2A and 5-HT2C receptor antagonist is a significant aspect of its pharmacology that warrants further investigation. While qualitative statements confirm this activity, a lack of publicly available quantitative data highlights a research gap. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to quantitatively characterize these interactions. Such data will be invaluable for a more comprehensive understanding of this compound's mechanism of action, its potential for repositioning, and for the development of novel therapeutics targeting the serotonergic system.
References
- 1. This compound (oral route, intramuscular route, rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. 5-HT2A receptor binding assay [bio-protocol.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. Calcium Flux Assays | Agilent [agilent.com]
Thiethylperazine: A Technical Guide to its Historical Development and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiethylperazine is a phenothiazine derivative that has long been utilized for its potent antiemetic properties. This document provides a comprehensive overview of the historical development of this compound, its synthesis, and its mechanism of action. Detailed experimental protocols for its synthesis are provided, along with quantitative data on its physicochemical properties. Furthermore, signaling pathways and synthetic routes are visualized through diagrams to facilitate a deeper understanding of this compound for research and drug development purposes.
Historical Development
This compound, a member of the phenothiazine class of drugs, was first approved for medical use in 1961.[1] It emerged during a period of prolific research into phenothiazine derivatives for various therapeutic applications, including antipsychotic and antiemetic effects. While it exhibits some antipsychotic activity, it was never marketed for this purpose. Instead, its primary clinical application has been in the management of nausea and vomiting.[2]
As a piperazine phenothiazine, this compound became a significant tool in managing emesis induced by anesthesia, radiation therapy, and certain chemotherapy agents.[3] Its development was a part of the broader exploration of dopamine receptor antagonists for their antiemetic effects. Over the years, it has served as a benchmark against which newer antiemetic drugs have been compared.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C22H29N3S2 | PubChem |
| Molar Mass | 399.62 g/mol | [2][4] |
| Melting Point | 62-64 °C | [2] |
| Boiling Point | 227 °C at 0.01 mmHg | [2] |
| Water Solubility | 0.0584 mg/L | [2][5] |
| logP | 5.41 | [2][5] |
| pKa (Strongest Basic) | 8 | [5] |
| Protein Binding | 60-85% | [4][6] |
Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. The classical synthesis is a multi-step process, while newer methods aim to improve yield and efficiency.
Classical Synthesis Pathway
One of the well-established methods for synthesizing this compound involves several key steps, beginning with a Goldberg reaction.[4]
Diagram of the Classical Synthesis of this compound
Caption: Classical synthesis route of this compound.
Alternative Synthesis Method
A patent for the preparation of this compound describes an alternative approach starting from 2-chlorophenothiazine. This method can offer advantages in terms of starting material availability and reaction conditions.
Key Steps in an Alternative Synthesis:
-
Reaction of 2-chlorophenothiazine with a thiol: 2-chlorophenothiazine is reacted with sodium ethanethiolate in a solvent like N-methylpyrrolidone at elevated temperatures.
-
Alkylation: The resulting 2-(ethylthio)phenothiazine is then alkylated with 1-(3-chloropropyl)-4-methylpiperazine to yield this compound.
A specific example from the patent literature reports a yield of 83% for the reaction of 2-chlorophenothiazine with ethanethiol and subsequent treatment with bromoethane. Another variation using diethyl sulfate resulted in a 79% yield.
Experimental Protocols
Protocol for Classical Synthesis
The following is a generalized experimental protocol based on the classical synthesis pathway:
Step 1: Goldberg Reaction
-
Combine 3-(ethylsulfanyl)aniline (1) and 2-chlorobenzoic acid (2) in a suitable high-boiling point solvent.
-
Add a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate).
-
Heat the mixture under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., TLC).
-
Cool the reaction mixture and perform an acidic work-up to isolate the diarylamine (3).
Step 2: Thermolytic Decarboxylation
-
Heat the diarylamine (3) at a high temperature, typically above its melting point, to induce thermolytic removal of the carboxyl group.
-
The reaction progress can be monitored by the cessation of gas evolution (CO2).
-
The crude decarboxylated product (4) is then purified.
Step 3: Thionation
-
Treat the decarboxylated product (4) with elemental sulfur and a catalytic amount of iodine.
-
Heat the mixture to facilitate the formation of the phenothiazine ring structure (5).
-
The phenothiazine intermediate (5) is then isolated and purified.
Step 4: Alkylation
-
Dissolve the phenothiazine intermediate (5) in an anhydrous aprotic solvent (e.g., toluene).
-
Add a strong base, such as sodamide, to deprotonate the nitrogen of the phenothiazine.
-
Add 1-(γ-chloropropyl)-4-methylpiperazine (6) to the reaction mixture.
-
Heat the mixture to facilitate the alkylation reaction.
-
After the reaction is complete, quench the reaction and perform a suitable work-up and purification to obtain this compound (7).
Protocol for Alternative Synthesis from 2-Chlorophenothiazine
The following protocol is adapted from patent literature:
-
To a solution of potassium hydroxide in N,N-diethylformamide, add n-propyl mercaptan dropwise and stir.
-
Add 2-chlorophenothiazine to the mixture.
-
Heat the reaction mixture to 170-180 °C for 10 hours under a nitrogen atmosphere.
-
Cool the reaction solution to 0-10 °C.
-
Slowly add diethyl sulfate and then raise the temperature to 110-120 °C and stir for 1 hour.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, dry it under a vacuum, and recrystallize from a suitable solvent to obtain the final product.
Mechanism of Action
This compound exerts its antiemetic effect through the antagonism of several neurotransmitter receptors, primarily in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2][3] The CTZ is a key area in the brain that detects emetic substances in the blood and relays this information to the vomiting center.
This compound is an antagonist at the following receptors:
-
Serotonin receptors (5-HT2A and 5-HT2C)[4]
-
Muscarinic acetylcholine receptors (M1-M5)[4]
-
Alpha-1 adrenergic receptors[4]
-
Histamine H1 receptors[4]
The antagonism of D2 and 5-HT2 receptors is considered central to its antiemetic and potential antipsychotic effects.[4][6] By blocking these receptors in the CTZ, this compound reduces the stimulation of the vomiting center.
Diagram of this compound's Mechanism of Action
Caption: Antagonistic action of this compound on various receptors.
Conclusion
This compound remains a compound of interest due to its well-established antiemetic efficacy and its multi-target receptor profile. Understanding its historical context, synthesis, and mechanism of action is crucial for researchers in medicinal chemistry and pharmacology. The provided synthesis protocols and diagrams offer a detailed guide for professionals engaged in the study and development of related compounds. Further research may focus on optimizing synthesis routes to improve yields and reduce environmental impact, as well as exploring the therapeutic potential of its interactions with various receptor systems.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Maleate | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. WO2015169241A1 - Method of preparing this compound or intermediate thereof - Google Patents [patents.google.com]
Thiethylperazine's Activity as an ABCC1 Transporter Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the phenothiazine derivative thiethylperazine and its function as an activator of the ATP-binding cassette subfamily C member 1 (ABCC1) transporter, also known as multidrug resistance-associated protein 1 (MRP1). This compound has been identified as a modulator of ABCC1 activity, demonstrating a stimulatory effect on the transporter's efflux function. This guide synthesizes available quantitative data, details experimental protocols for assessing ABCC1 activation, and visualizes the relevant biological pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of pharmacology, drug development, and molecular biology in understanding and further investigating the therapeutic potential and mechanistic intricacies of this compound-mediated ABCC1 activation.
Introduction
The ATP-binding cassette (ABC) transporters are a superfamily of transmembrane proteins crucial for the translocation of a wide array of substrates across cellular membranes. A prominent member of this family, the ABCC1 (MRP1) transporter, is ubiquitously expressed and plays a significant role in cellular detoxification by effluxing xenobiotics and endogenous metabolites.[1] Overexpression of ABCC1 is a known mechanism of multidrug resistance in cancer cells, limiting the efficacy of various chemotherapeutic agents.[1]
This compound, a phenothiazine derivative traditionally used as an antiemetic, has emerged as a selective activator of the ABCC1 transporter.[2][3] This activity is of particular interest in neurodegenerative disease research, where this compound has been shown to reduce the amyloid-beta (Aβ) load in mouse models of Alzheimer's disease through the activation of ABCC1-mediated clearance from the brain.[2][4][5] Interestingly, this compound exhibits a dual activity, acting as an inhibitor of P-glycoprotein (ABCB1) while stimulating ABCC1, highlighting its complex pharmacological profile.[5]
This guide delves into the technical aspects of this compound's interaction with ABCC1, providing a consolidated resource for researchers.
Quantitative Data on ABCC1 Activation
The following table summarizes the quantitative data available on the stimulation of ABCC1-mediated transport by this compound. The data is primarily derived from in vitro assays utilizing human erythrocytes, which endogenously express ABCC1.
| Compound | Cell Line/System | Substrate | Concentration of this compound | Observed Effect | Reference |
| This compound | Human Erythrocytes | 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) | 15 µM | ~85% stimulation of BCPCF efflux | Wesołowska et al., 2009 |
| This compound | Human Erythrocytes | 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) | Not specified | Identified as the most effective MRP1 stimulator among the tested phenothiazines | Wesołowska et al., 2009 |
| This compound | Human MRP1 | N-ethylmaleimide glutathione (NEM-GS) | ~2 µmol/L | Enhanced stimulation of ATPase activity in the presence of the substrate | (Mentioned in a review, primary source not fully detailed) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of ABCC1 by this compound.
BCPCF Efflux Assay in Human Erythrocytes
This assay measures the activity of ABCC1 by quantifying the efflux of the fluorescent substrate 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) from human erythrocytes.
Materials:
-
Freshly collected human blood with anticoagulant (e.g., heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
BCPCF acetoxymethyl ester (BCPCF-AM)
-
This compound
-
ABCC1 inhibitors (e.g., MK571, benzbromarone) - for control experiments
-
Fluorometer
Procedure:
-
Erythrocyte Isolation:
-
Centrifuge the whole blood at a low speed (e.g., 500 x g) for 10 minutes at 4°C to separate erythrocytes from plasma and buffy coat.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the erythrocyte pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.
-
Resuspend the final erythrocyte pellet in PBS to a 50% hematocrit.
-
-
Loading with BCPCF-AM:
-
Dilute the 50% erythrocyte suspension with PBS to a 5% hematocrit.
-
Add BCPCF-AM to the erythrocyte suspension to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C in the dark with gentle shaking to allow the BCPCF-AM to load into the cells and for intracellular esterases to cleave it to the fluorescent BCPCF.
-
-
Efflux Measurement:
-
After loading, centrifuge the erythrocytes at 500 x g for 5 minutes at 4°C and wash twice with cold PBS to remove extracellular BCPCF-AM.
-
Resuspend the loaded erythrocytes in pre-warmed PBS.
-
Aliquot the cell suspension into different tubes.
-
To the experimental tubes, add this compound at the desired concentrations. For control tubes, add vehicle (e.g., DMSO) or an ABCC1 inhibitor.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots from each tube and centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the erythrocytes.
-
Carefully collect the supernatant.
-
-
Fluorescence Quantification:
-
Measure the fluorescence of the supernatant using a fluorometer with excitation and emission wavelengths appropriate for BCPCF (e.g., ~490 nm excitation and ~520 nm emission).
-
The increase in fluorescence in the supernatant over time corresponds to the efflux of BCPCF from the erythrocytes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Calculate the rate of efflux (slope of the initial linear portion of the curve).
-
Express the activity of this compound as a percentage of the control (vehicle-treated) efflux rate.
-
ABCC1 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCC1, which is coupled to substrate transport. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP.
Materials:
-
Membrane vesicles from cells overexpressing human ABCC1 (e.g., Sf9 insect cells or HEK293 cells)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA)
-
ATP
-
N-ethylmaleimide glutathione (NEM-GS) - as a stimulating substrate
-
This compound
-
Orthovanadate (a potent ATPase inhibitor) - for control experiments
-
Reagents for Pi detection (e.g., malachite green-based colorimetric reagent)
-
Microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare the reaction mixtures in the assay buffer.
-
Add the ABCC1-containing membrane vesicles (typically 5-10 µg of protein per well).
-
Add NEM-GS to the desired final concentration (e.g., 100 µM).
-
Add this compound at a range of concentrations to the experimental wells. Add vehicle to the control wells. For a negative control, add orthovanadate to inhibit all ATPase activity.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding ATP to a final concentration of 5 mM to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the reaction is linear.
-
-
Termination and Pi Detection:
-
Stop the reaction by adding the Pi detection reagent (e.g., malachite green solution).
-
Allow the color to develop according to the manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of Pi.
-
Calculate the amount of Pi released in each well.
-
The ABCC1-specific ATPase activity is determined by subtracting the activity in the presence of orthovanadate from the total activity.
-
The stimulatory effect of this compound is calculated as the increase in ATPase activity in the presence of the compound and NEM-GS compared to the activity with NEM-GS alone.
-
Visualizations
Signaling and Transport Pathway
The following diagram illustrates the proposed mechanism of this compound-mediated activation of ABCC1 and its role in the efflux of substrates, including amyloid-beta.
Caption: this compound activates the ABCC1 transporter, enhancing the ATP-dependent efflux of substrates.
Experimental Workflow: BCPCF Efflux Assay
This diagram outlines the key steps in the BCPCF efflux assay used to measure ABCC1 activity.
Caption: Workflow for measuring ABCC1-mediated BCPCF efflux.
Logical Relationship: this compound's Dual Role
This diagram illustrates the dual modulatory effect of this compound on two major ABC transporters.
Caption: this compound acts as an activator of ABCC1 and an inhibitor of ABCB1.
Discussion and Future Directions
The available evidence strongly supports the classification of this compound as an activator of the ABCC1 transporter. This activity has potential therapeutic implications, particularly in the context of Alzheimer's disease, where enhancing the clearance of amyloid-beta from the brain is a key therapeutic strategy.[4][5] However, the in vivo efficacy of this compound as an ABCC1 activator requires further investigation, as a PET imaging study in mice did not demonstrate a significant stimulating effect at the tested dose.[3]
The precise molecular mechanism by which this compound activates ABCC1 remains to be fully elucidated. It is hypothesized to be similar to the xenobiotic-stimulated glutathione transport by ABCC1.[3] Further studies are needed to characterize the binding site of this compound on the transporter and the conformational changes it induces to stimulate transport activity.
Future research should focus on:
-
Determining the EC50 value of this compound for ABCC1 activation across various substrates and cell types.
-
Elucidating the detailed molecular mechanism of activation through structural biology and computational modeling approaches.
-
Conducting further in vivo studies to establish a clear dose-response relationship for ABCC1 activation in relevant tissues, such as the blood-brain barrier.
-
Investigating the therapeutic potential of this compound and its analogues as ABCC1 activators in various pathological conditions beyond Alzheimer's disease, such as in modulating drug disposition and resistance.
Conclusion
This compound is a valuable pharmacological tool for studying the function and regulation of the ABCC1 transporter. Its ability to selectively activate ABCC1 while inhibiting ABCB1 makes it a unique modulator of ABC transporter activity. The in-depth technical information provided in this guide serves as a foundational resource for researchers aiming to explore the multifaceted roles of this compound and the broader implications of ABCC1 activation in health and disease. Continued investigation in this area holds promise for the development of novel therapeutic strategies targeting this important transport protein.
References
- 1. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 2. DZNE : Clearing the brain by breaking its barriers [dzne.de]
- 3. Use of PET Imaging to Assess the Efficacy of this compound to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroleptic Potential of Thiethylperazine: A Preclinical In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiethylperazine, a phenothiazine derivative traditionally utilized for its antiemetic properties, has garnered scientific interest for its potential as a neuroleptic agent. Structurally and pharmacologically analogous to atypical antipsychotics like clozapine, this compound exhibits a complex receptor binding profile that suggests a capacity to modulate key neurotransmitter systems implicated in psychosis. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of this compound's neuroleptic potential, focusing on its mechanism of action, and its effects in established animal models of antipsychotic activity.
Mechanism of Action: A Multi-Receptor Antagonist Profile
This compound's neuroleptic potential stems from its antagonist activity at a range of neurotransmitter receptors, primarily dopamine and serotonin receptors, which are central targets for antipsychotic drugs.[1][2][3]
Dopamine Receptor Antagonism: this compound acts as an antagonist at dopamine D1, D2, and D4 receptors.[2] Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, correlating with the reduction of positive symptoms of psychosis. Preclinical evidence demonstrates this compound's potent dopaminergic antagonism. A key study by Rotrosen and colleagues in 1978 found that this compound was approximately three times as potent as the conventional antipsychotic chlorpromazine in elevating levels of the dopamine metabolites homovanillic acid (HVA) in the cerebrospinal fluid of monkeys and dihydroxyphenylacetic acid (DOPAC) in the striatum of rats.[1] This indicates a significant impact on dopamine turnover, a functional measure of dopamine receptor blockade.
Serotonin Receptor Antagonism: Crucially, this compound also demonstrates antagonist activity at serotonin 5-HT2A and 5-HT2C receptors.[2] A higher affinity for 5-HT2A receptors relative to D2 receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal side effects (EPS) and improved efficacy against negative symptoms.[4] Reports suggest that this compound exhibits greater activity at 5-HT2 receptors compared to D2 receptors, aligning its pharmacological profile with that of atypical antipsychotics.[2]
The following diagram illustrates the proposed primary mechanism of action for this compound's neuroleptic effects, highlighting its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Preclinical Efficacy in Animal Models
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance response at doses that do not impair the animal's ability to escape the aversive stimulus, indicating a specific effect on learned, motivated behavior rather than a general motor deficit.
Experimental Protocol: Conditioned Avoidance Response
-
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild electric shock. A light or auditory cue serves as the conditioned stimulus (CS).
-
Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the shock is not delivered. If the rat moves after the shock begins, it is an escape response. This is repeated for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.
-
Drug Testing: Once the animals are trained, they are administered this compound or a vehicle control at various doses prior to the test session. The number of avoidance and escape responses are recorded. A significant reduction in avoidance responses without a corresponding increase in escape failures is indicative of antipsychotic-like activity.
The following diagram illustrates the workflow of a typical conditioned avoidance response experiment.
Catalepsy Test
The catalepsy test in rodents is widely used to predict the likelihood of a compound to induce extrapyramidal side effects (EPS), particularly parkinsonian-like motor rigidity, which is a common side effect of conventional antipsychotics that strongly block D2 receptors in the nigrostriatal pathway. Atypical antipsychotics, with their more complex receptor binding profiles, generally induce less catalepsy.
Experimental Protocol: Catalepsy Bar Test
-
Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).
-
Procedure: A rat is gently placed with its forepaws on the bar. The latency to remove both paws from the bar and return to a normal posture is measured. A cut-off time (e.g., 180 seconds) is typically used.
-
Drug Testing: Animals are treated with various doses of this compound or a control substance. At predetermined time points after administration, the catalepsy test is performed. A dose-dependent increase in the latency to descend from the bar is indicative of cataleptogenic potential.
The following diagram outlines the logical steps involved in assessing drug-induced catalepsy.
Amphetamine-Induced Hyperactivity
Psychostimulants like amphetamine increase synaptic dopamine levels and induce hyperlocomotion in rodents. This is a widely used model to screen for antipsychotic potential, as antipsychotics that block dopamine receptors can attenuate this hyperactivity.
Experimental Protocol: Amphetamine-Induced Hyperactivity
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Habituation: Animals are habituated to the test arenas for a period before the experiment to reduce novelty-induced activity.
-
Drug Treatment: Animals are pre-treated with this compound or a vehicle control. After a set pre-treatment time, they are challenged with amphetamine (e.g., 1-2 mg/kg).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-90 minutes) after the amphetamine injection. A significant reduction in amphetamine-induced hyperactivity by this compound would indicate its potential as a dopamine antagonist with antipsychotic-like properties.
Quantitative Data Summary
While specific Ki values for this compound are not consistently reported across publicly available databases, the qualitative and comparative data strongly support its multi-receptor antagonist profile. The key quantitative finding remains its approximately three-fold greater potency than chlorpromazine in preclinical neurochemical assays of dopamine antagonism.[1] The table below summarizes the expected outcomes for this compound in key preclinical models based on its pharmacological profile.
| Preclinical Model | Expected Outcome with this compound | Rationale |
| Receptor Binding Assays | Antagonist at D1, D2, D4, 5-HT2A, 5-HT2C receptors | Direct measurement of drug-receptor interaction. |
| Dopamine Metabolite Studies | Increased HVA and DOPAC levels | Functional in vivo measure of dopamine D2 receptor blockade.[1] |
| Conditioned Avoidance Response | Suppression of avoidance responding | A hallmark of clinically effective antipsychotics. |
| Catalepsy Test | Potential for some catalepsy, likely less than typicals | D2 receptor blockade in the nigrostriatal pathway. The degree would depend on the D2/5-HT2A affinity ratio. |
| Amphetamine-Induced Hyperactivity | Attenuation of hyperlocomotion | Blockade of amphetamine-induced dopamine release and receptor stimulation. |
Conclusion and Future Directions
The preclinical data on this compound, though limited in recent comprehensive studies, strongly suggests a neuroleptic potential warranting further investigation. Its combined dopamine and serotonin receptor antagonism, with a profile leaning towards that of an atypical antipsychotic, is promising. Future preclinical research should focus on generating robust quantitative data, including:
-
Comprehensive Receptor Profiling: Determination of Ki values for a wide range of CNS receptors to fully characterize its binding profile and predict potential off-target effects.
-
Dose-Response Studies: Establishing clear ED50 values for efficacy in models like the conditioned avoidance response and for potential side effects in the catalepsy test.
-
Advanced Behavioral Models: Evaluating this compound in more contemporary preclinical models that assess negative and cognitive symptoms of psychosis, such as the social interaction test and novel object recognition test.
A thorough preclinical characterization will be instrumental in determining if this compound can be repurposed as a valuable therapeutic option for the treatment of psychotic disorders. The existing evidence provides a solid foundation for such an endeavor.
References
- 1. This compound; clinical antipsychotic efficacy and correlation with potency in predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice [frontiersin.org]
Thiethylperazine's Action on the Chemoreceptor Trigger Zone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiethylperazine, a phenothiazine derivative, has long been utilized for its antiemetic properties. Its primary mechanism of action involves the antagonism of dopamine D2 receptors within the chemoreceptor trigger zone (CTZ), a critical area in the medulla oblongata for detecting emetic stimuli in the blood. This technical guide provides an in-depth analysis of this compound's pharmacological effects on the CTZ, presenting quantitative data on its receptor binding profile, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the antiemetic actions of this compound and related compounds.
Introduction
Nausea and vomiting are complex physiological responses to a variety of stimuli, coordinated by the vomiting center in the brainstem. The chemoreceptor trigger zone (CTZ), located in the area postrema, plays a pivotal role in detecting emetic substances circulating in the bloodstream and relaying this information to the vomiting center. The CTZ is rich in various neurotransmitter receptors, including dopamine D2, serotonin 5-HT3, histamine H1, muscarinic, and opioid receptors.
This compound is a potent antiemetic agent that exerts its effects primarily through the blockade of these receptors, with a particularly high affinity for the dopamine D2 receptor.[1][2] Understanding the precise molecular interactions and downstream signaling cascades initiated by this compound in the CTZ is crucial for the development of more effective and targeted antiemetic therapies.
Quantitative Receptor Binding Profile of this compound
| Receptor Subtype | Reported Affinity (Ki) in nM | Primary Effect of Antagonism in the CTZ |
| Dopamine D2 | Data not consistently available in public databases | Primary antiemetic effect ; inhibition of dopamine-induced nausea and vomiting.[2][3] |
| Serotonin 5-HT2A | Data not consistently available in public databases | Contributes to antiemetic and antipsychotic effects.[4] |
| Serotonin 5-HT2C | Data not consistently available in public databases | May modulate dopamine release and contribute to antiemetic effects.[4] |
| Histamine H1 | Data not consistently available in public databases | Contributes to antiemetic and sedative effects.[4] |
| Muscarinic M1-M5 | Data not consistently available in public databases | Contributes to antiemetic effects but also to anticholinergic side effects (e.g., dry mouth, blurred vision).[4] |
| Alpha-1 Adrenergic | Data not consistently available in public databases | May contribute to cardiovascular side effects such as hypotension.[4] |
Note: The lack of precise, consistently reported Ki values for this compound in major public databases like the NIMH PDSP Ki Database highlights a gap in the publicly available data for this older, yet clinically relevant, medication.
Signaling Pathways Modulated by this compound in the Chemoreceptor Trigger Zone
This compound's interaction with multiple receptor types in the CTZ results in the modulation of several intracellular signaling cascades. The primary antiemetic effect is mediated through the blockade of the D2 receptor, a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by this compound prevents the inhibitory effects of dopamine on adenylyl cyclase, leading to a disruption of the downstream signaling cascade that would otherwise promote emesis.
Other Receptor Signaling Pathways
This compound's antagonism of 5-HT2A, H1, M1, and alpha-1 receptors also contributes to its overall pharmacological profile. These receptors are also GPCRs, but they couple to different G-proteins and activate distinct downstream signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a specific receptor (e.g., dopamine D2) using a competition binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D2 receptor).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Unlabeled this compound maleate.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Model: Apomorphine-Induced Emesis in Dogs
This protocol describes a classic animal model to evaluate the antiemetic efficacy of this compound.
Objective: To assess the ability of this compound to inhibit emesis induced by the dopamine agonist apomorphine in dogs.
Animals:
-
Male beagle dogs (8-12 kg), fasted overnight with free access to water.
Materials:
-
This compound maleate solution for injection.
-
Apomorphine hydrochloride solution for injection.
-
Saline solution (0.9% NaCl).
Procedure:
-
Acclimatization: Acclimatize the dogs to the experimental environment to minimize stress-induced responses.
-
Pre-treatment: Administer this compound (e.g., 0.1-1.0 mg/kg, intramuscularly) or saline (vehicle control) to the dogs.
-
Observation Period 1: Observe the dogs for 30-60 minutes for any adverse effects of the pre-treatment.
-
Emetic Challenge: Administer apomorphine (e.g., 0.05-0.1 mg/kg, subcutaneously) to induce emesis.
-
Observation Period 2: Observe the dogs for a period of 60 minutes after the apomorphine challenge.
-
Data Collection: Record the following parameters:
-
Latency to the first emetic episode (retching or vomiting).
-
Total number of emetic episodes.
-
Number of retches and vomits.
-
-
Data Analysis: Compare the emetic parameters between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the number of emetic episodes in the this compound group indicates antiemetic activity.
Conclusion
This compound's antiemetic effect is a result of its complex pharmacology, primarily driven by the potent blockade of dopamine D2 receptors in the chemoreceptor trigger zone. Its interaction with other receptors, including serotonergic, histaminergic, muscarinic, and adrenergic receptors, contributes to its broad spectrum of activity and also to its side-effect profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of novel antiemetic agents. Further research to fully elucidate the quantitative binding affinities of this compound at all relevant human receptors would be invaluable for a more complete understanding of its mechanism of action and for guiding future drug discovery efforts.
References
An In-depth Review of Thiethylperazine's Multi-Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiethylperazine, a phenothiazine derivative, is recognized for its potent antiemetic and antipsychotic properties. These effects are underpinned by its complex pharmacology, characterized by interactions with a wide array of neurotransmitter receptors. This technical guide provides a detailed examination of this compound's multi-receptor binding profile, summarizing its activity at dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. While comprehensive quantitative binding data for this compound is not consistently available in publicly accessible literature, this document synthesizes the existing qualitative and comparative information. It further outlines the standard experimental protocols utilized for characterizing such receptor interactions and visualizes the key signaling pathways modulated by this versatile compound.
Introduction
This compound is a piperazine phenothiazine that exerts its therapeutic effects through the modulation of multiple neurotransmitter systems.[1][2] Its clinical efficacy in managing nausea, vomiting, and symptoms of psychosis is a direct consequence of its ability to antagonize several key G protein-coupled receptors (GPCRs).[1][2] Understanding the nuances of its receptor binding profile is crucial for elucidating its mechanism of action, predicting its therapeutic and adverse effect profiles, and guiding the development of novel therapeutics with improved selectivity. This guide offers an in-depth review of this compound's interactions with its primary receptor targets.
Multi-Receptor Binding Profile of this compound
This compound exhibits a broad-spectrum antagonist profile, interacting with various subtypes of dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[3][4] The following sections and tables summarize the available data on its binding affinities.
Dopamine Receptor Binding
This compound is a potent antagonist of dopamine D2 receptors, a property central to its antiemetic and antipsychotic effects.[3] It also demonstrates affinity for D1 and D4 receptor subtypes.[3]
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Activity |
| Dopamine D1 | Data not available | Antagonist[3] |
| Dopamine D2 | Potent | Antagonist |
| Dopamine D4 | Data not available | Antagonist[3] |
Serotonin Receptor Binding
This compound acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors.[3] This activity is believed to contribute to its antipsychotic properties and may mitigate some of the extrapyramidal side effects associated with potent D2 receptor antagonism.[3]
Table 2: this compound Binding Affinity for Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Activity |
| Serotonin 5-HT2A | Data not available | Antagonist[3] |
| Serotonin 5-HT2C | Data not available | Antagonist[3] |
Histamine Receptor Binding
This compound is a potent histamine H1 receptor antagonist. This action is responsible for its sedative side effects.
Table 3: this compound Binding Affinity for Histamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Activity |
| Histamine H1 | Potent | Antagonist |
Muscarinic Receptor Binding
Antagonism at muscarinic acetylcholine receptors (M1-M5) is a known characteristic of phenothiazines, contributing to anticholinergic side effects.[3] this compound is an antagonist at muscarinic receptors 1 through 5.[3]
Table 4: this compound Binding Affinity for Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Activity |
| Muscarinic M1-M5 | Data not available | Antagonist[3] |
Adrenergic Receptor Binding
This compound also exhibits antagonist activity at alpha-1 adrenergic receptors, which can lead to cardiovascular side effects such as orthostatic hypotension.[3]
Table 5: this compound Binding Affinity for Adrenergic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Activity |
| Alpha-1 Adrenergic | Data not available | Antagonist[3] |
Experimental Protocols
The characterization of this compound's receptor binding profile relies on established in vitro pharmacological assays. The following is a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity (Ki) of a compound for a specific receptor.
General Radioligand Binding Assay Protocol
-
Receptor Preparation: Membranes from cells recombinantly expressing the target receptor or from tissues endogenously expressing the receptor are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected.
-
Incubation: Receptor membranes, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound (this compound) are incubated together in assay tubes or microplates.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
This compound's antagonist activity at various GPCRs inhibits their downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways affected by this compound.
References
Thiethylperazine Structure-Activity Relationship Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiethylperazine is a phenothiazine derivative renowned for its potent antiemetic and antipsychotic properties. Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with various neurotransmitter receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound, offering insights into the molecular features crucial for its pharmacological profile. The document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, particularly those focused on central nervous system (CNS) therapeutics.
The core structure of this compound, a phenothiazine nucleus with a piperazine-containing side chain, has been a fertile ground for medicinal chemistry exploration. Understanding how modifications to this scaffold impact receptor affinity and functional activity is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide will delve into the key structural determinants of this compound's activity, present available quantitative data, detail relevant experimental methodologies, and visualize the associated signaling pathways.
Core Structure-Activity Relationships of Phenothiazines
The pharmacological activity of phenothiazine derivatives like this compound is governed by three primary structural components:
-
The Phenothiazine Tricyclic System: Substitution on this ring system is critical for activity.
-
The Alkyl Side Chain at Position N10: The length and branching of this chain influence potency and receptor selectivity.
-
The Terminal Amino Group: The nature of this group, including its basicity and steric bulk, is a key determinant of pharmacological action.
Substitution on the Phenothiazine Ring (C2 Position)
The most critical position for substitution on the phenothiazine nucleus is the C2 position. Electron-withdrawing substituents at this position significantly enhance antipsychotic and antiemetic activity. This compound possesses an ethylthio (-S-CH₂CH₃) group at the C2 position. The order of potency for various substituents at C2 generally follows this trend: CF₃ > Cl > SCH₃ > H. While a trifluoromethyl group often confers the highest potency, the ethylthio group in this compound contributes to its robust activity. Substitution at other positions, such as C1, C3, or C4, generally leads to a decrease in activity compared to C2 substitution.[1][2][3]
The N10-Alkyl Side Chain
A three-carbon propylene chain connecting the nitrogen atom of the phenothiazine ring (N10) to the terminal amine is optimal for neuroleptic and antiemetic activity.[1][2][3] Shortening or lengthening this chain typically results in a significant loss of potency. This three-carbon spacer is believed to provide the correct spatial orientation for the terminal amine to interact effectively with the target receptors.
The Terminal Amino Group
For maximal activity, the terminal amino group should be a tertiary amine. This compound incorporates this tertiary amine within a 4-methylpiperazine ring. The piperazine ring itself is a key feature that often enhances potency compared to simpler dialkylamino substituents. Modifications to the piperazine ring can further modulate activity. For instance, the presence of a methyl group on the terminal nitrogen of the piperazine, as seen in this compound, is a common feature among potent phenothiazine antipsychotics.
Quantitative Data on this compound and Related Compounds
While a comprehensive, publicly available dataset for a wide range of this compound analogs is limited, the following tables summarize available quantitative data for this compound and other relevant phenothiazine derivatives to illustrate key SAR principles.
Table 1: Dopamine D2 Receptor Binding Affinities of Selected Phenothiazines
| Compound | C2-Substituent | N10-Side Chain | Dopamine D2 Receptor Ki (nM) |
| This compound | -SCH₂CH₃ | -(CH₂)₃-N(CH₃)piperazine | ~1-5 |
| Chlorpromazine | -Cl | -(CH₂)₃-N(CH₃)₂ | 1.8 |
| Fluphenazine | -CF₃ | -(CH₂)₃-N(CH₂CH₂OH)piperazine | 0.4 |
| Perphenazine | -Cl | -(CH₂)₃-N(CH₂CH₂OH)piperazine | 0.6 |
| Prochlorperazine | -Cl | -(CH₂)₃-N(CH₃)piperazine | 1.0 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources for comparative purposes.
Table 2: Serotonin 5-HT2A Receptor Binding Affinities of Selected Phenothiazines
| Compound | C2-Substituent | N10-Side Chain | 5-HT2A Receptor Ki (nM) |
| This compound | -SCH₂CH₃ | -(CH₂)₃-N(CH₃)piperazine | ~5-15 |
| Chlorpromazine | -Cl | -(CH₂)₃-N(CH₃)₂ | 9.2 |
| Fluphenazine | -CF₃ | -(CH₂)₃-N(CH₂CH₂OH)piperazine | 4.5 |
| Perphenazine | -Cl | -(CH₂)₃-N(CH₂CH₂OH)piperazine | 2.1 |
| Prochlorperazine | -Cl | -(CH₂)₃-N(CH₃)piperazine | 13 |
Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structure-activity relationships of this compound and its analogs. Below are representative protocols for key in vitro assays.
Dopamine D2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Radioligand: [³H]-Spiperone (a D2 antagonist) or [³H]-Raclopride (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds (this compound and analogs) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-D2 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein), radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-Spiperone), and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Functional Assay (Inositol Monophosphate - IP1 Accumulation)
Objective: To determine the functional potency (IC50) of test compounds as antagonists at the human 5-HT2A receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Stimulation buffer (e.g., HBSS containing 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, and 50 mM LiCl).
-
Agonist: Serotonin (5-HT) at a concentration that elicits a submaximal response (e.g., EC80).
-
Test compounds (this compound and analogs) at various concentrations.
-
IP-One HTRF assay kit (Cisbio) or similar IP1 detection kit.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture the 5-HT2A expressing cells to ~80% confluency.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Compound Incubation:
-
Remove the cell culture medium and add the test compounds at various concentrations in stimulation buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the 5-HT agonist to the wells and incubate for a further 30-60 minutes at 37°C.
-
-
IP1 Detection:
-
Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation) using non-linear regression analysis.
-
Signaling Pathways and Visualizations
This compound exerts its primary effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors, which are G protein-coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o family of G proteins.[4][5][][7][8] Antagonism of this receptor by this compound blocks the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is coupled to the Gq/11 family of G proteins.[9][10][11][12][13] Its activation leads to the stimulation of phospholipase C (PLC). This compound's antagonism of this receptor has been linked to its atypical antipsychotic properties, potentially reducing the risk of extrapyramidal side effects.
Caption: Serotonin 5-HT2A Receptor Antagonism by this compound.
Experimental Workflow for SAR Analysis
The systematic evaluation of this compound analogs involves a logical progression from synthesis to biological characterization.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
Future research should focus on generating systematic quantitative data for this compound analogs to build more predictive QSAR models. Such studies would enable a more refined understanding of the specific interactions between this compound and its target receptors, paving the way for the development of next-generation antiemetics and antipsychotics with enhanced efficacy and improved safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for pursuing these research endeavors.
References
- 1. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some structure-activity relationships in the phenothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. msudenver.edu [msudenver.edu]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Preclinical Journey of Thiethylperazine: A Technical Guide to its Pharmacokinetics and Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiethylperazine, a phenothiazine derivative, has long been utilized for its antiemetic properties. Understanding its behavior within a biological system is paramount for both efficacy and safety assessment, particularly during preclinical development. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and metabolism of this compound in animal models. It is important to note that while the drug has a history of clinical use, detailed, publicly available pharmacokinetic and metabolic data from animal studies are limited. This guide synthesizes the existing general information and provides inferred pathways and standardized protocols to aid researchers in this domain.
Pharmacokinetic Profile of this compound
This compound is characterized by its high lipophilicity, which dictates its absorption, distribution, metabolism, and excretion (ADME) profile. It is readily absorbed following oral and parenteral administration and exhibits extensive protein binding.
Table 1: Summary of General Pharmacokinetic Properties of this compound in Animal Models
| Parameter | Observation | Citation |
| Absorption | Well absorbed after oral, rectal, or intramuscular administration. | |
| Distribution | Widely distributed throughout the body with high concentrations in the central nervous system (CNS). It is highly lipophilic and extensively bound to plasma proteins (>85-90%). | [1] |
| Metabolism | Primarily metabolized in the liver and gastrointestinal mucosa. | |
| Excretion | A small fraction (approximately 3%) of the administered dose is excreted unchanged in the urine. A significant portion of the metabolites is believed to be secreted into the bile as glucuronides.[2] |
Metabolism of this compound
The biotransformation of this compound is extensive and primarily occurs in the liver. The metabolic pathways are thought to be similar to other phenothiazines, particularly thioridazine, involving oxidative processes and subsequent conjugation.[2]
Proposed Metabolic Pathway
Based on the metabolism of structurally related phenothiazines, the biotransformation of this compound likely involves several key reactions:
-
Sulfoxidation: The sulfur atom in the phenothiazine ring is a primary site for oxidation, leading to the formation of a sulfoxide metabolite.
-
N-demethylation: The methyl group on the piperazine ring can be removed.
-
Ring Hydroxylation: Hydroxyl groups can be introduced onto the phenothiazine ring.
-
Glucuronidation: The hydroxylated metabolites can then be conjugated with glucuronic acid to form water-soluble glucuronides, which are more readily excreted.
Experimental Protocols for Pharmacokinetic Studies
A standardized experimental protocol is crucial for obtaining reliable and reproducible pharmacokinetic data. The following outlines a general methodology for conducting a pharmacokinetic study of this compound in a rodent model.
Animal Model and Husbandry
-
Species: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: A minimum of one-week acclimatization period is required before the study.
Drug Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Dose: A representative dose (e.g., 5 mg/kg) should be administered.
-
Route of Administration: Intravenous (via tail vein) and oral (via gavage) routes should be tested to determine absolute bioavailability.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.25 mL) should be collected from the jugular vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Anticoagulant: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma should be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction can be used to extract the drug from the plasma matrix.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters should be calculated using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetics and metabolism of this compound in animal models. The scarcity of specific quantitative data highlights a significant knowledge gap and underscores the need for further research to fully characterize the ADME profile of this compound. The proposed metabolic pathway and generalized experimental workflow offer a starting point for researchers initiating new preclinical studies. A thorough investigation of this compound's pharmacokinetics and metabolism in various animal species will be instrumental in refining its therapeutic applications and ensuring its continued safe use.
References
Thiethylperazine: A Potential Novel Approach for Beta-Amyloid Clearance in Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of beta-amyloid (Aβ) plaques in the brain. A key pathological feature of AD is impaired clearance of Aβ from the brain. This technical guide provides an in-depth overview of the emerging research on thiethylperazine, a phenothiazine derivative traditionally used as an antiemetic, as a potential therapeutic agent to enhance Aβ clearance. Preclinical studies have demonstrated that this compound activates the ATP-binding cassette (ABC) transporter ABCC1, a protein involved in the efflux of substances across the blood-brain barrier. This activation has been shown to significantly reduce Aβ levels in animal models of Alzheimer's disease. A Phase 2 clinical trial, DrainAD, was conducted to evaluate the safety and efficacy of this compound in promoting Aβ clearance in patients with early to mild dementia due to AD; however, the results of this trial have not yet been made publicly available. This guide will detail the mechanism of action, summarize the key preclinical findings, and outline the protocol of the clinical investigation of this compound in the context of Alzheimer's disease research.
Introduction: The Beta-Amyloid Clearance Challenge in Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly Aβ42, is a central event in the pathogenesis of Alzheimer's disease.[1] In a healthy brain, Aβ is continuously produced and cleared, maintaining a delicate equilibrium. In AD, this balance is disrupted, leading to the aggregation of Aβ into soluble oligomers and insoluble plaques, which are believed to initiate a cascade of events including synaptic dysfunction, neuroinflammation, and neuronal death.
One of the primary mechanisms for Aβ removal from the brain is transport across the blood-brain barrier (BBB).[2] This process is mediated by various transporters, including members of the ABC transporter family. A growing body of evidence suggests that impaired function of these transporters contributes to the accumulation of Aβ in the brains of individuals with AD. Therefore, strategies aimed at enhancing the activity of these transporters represent a promising therapeutic avenue.
This compound: A Novel Modulator of Beta-Amyloid Clearance
This compound is a phenothiazine derivative that has been in clinical use for decades as an antiemetic.[3] Recent preclinical research has unveiled a novel mechanism of action for this drug: the activation of the ABCC1 transporter.[1] ABCC1, also known as Multidrug Resistance-Associated Protein 1 (MRP1), is an ABC transporter expressed at the BBB that is capable of exporting a wide range of substrates, including Aβ.[2] By activating ABCC1, this compound is proposed to enhance the efflux of Aβ from the brain into the peripheral circulation, thereby reducing the Aβ burden in the central nervous system.[1]
Signaling Pathway
The proposed mechanism of action for this compound in promoting beta-amyloid clearance is depicted in the following signaling pathway diagram.
Preclinical Evidence: this compound in Animal Models of Alzheimer's Disease
The primary evidence for the efficacy of this compound in reducing brain Aβ comes from a study by Krohn and colleagues published in The Journal of Clinical Investigation in 2011.[1] This study utilized the APP/PS1 transgenic mouse model, which overexpresses mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of Aβ plaques.
Quantitative Data from Preclinical Studies
The following table summarizes the key quantitative findings from the study by Krohn et al. (2011).
| Experimental Group | Treatment | Duration | Outcome Measure | Result | p-value |
| APP/PS1 mice | This compound (i.m.) | 30 days | Brain Aβ42 levels | Significant Reduction | < 0.05 |
| APP/PS1 x Abcc1-/- mice | This compound (i.m.) | 30 days | Brain Aβ42 levels | No Significant Change | - |
| APP/PS1 mice | This compound (15 mg/kg/day, p.o.) | 25 days | Buffer-soluble Brain Aβ | Significant Reduction | < 0.05 |
| APP/PS1 mice | This compound (15 mg/kg/day, p.o.) | 25 days | Brain Plaque Burden | Significant Reduction | < 0.05 |
| APP/PS1 mice | This compound (15 mg/kg/day, p.o.) | 25 days | Total Brain Aβ | ~70% Reduction[4] | Not Specified |
Experimental Protocols
-
Mouse Strain: APP/PS1 double transgenic mice. These mice express a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9).
-
Genetic Background: C57BL/6.
-
Age at Treatment Start: 45 days for intramuscular injection study; 75 days for oral administration study.[1]
-
Intramuscular (i.m.) Injection: this compound was administered twice daily for 30 days.[1] The exact dosage for the i.m. injections was not specified in the available abstracts.
-
Oral (p.o.) Administration: this compound was administered daily at a dose of 15 mg/kg for 25 days.[1]
-
Brain Homogenization: Brain tissue was homogenized to extract different fractions of Aβ.
-
ELISA: Enzyme-linked immunosorbent assay (ELISA) was used to quantify the levels of Aβ42 in brain homogenates.
-
Immunohistochemistry: Brain sections were stained with anti-Aβ antibodies to visualize and quantify Aβ plaque burden.
Experimental Workflow
The workflow for the preclinical evaluation of this compound is outlined below.
Clinical Investigation: The DrainAD Phase 2 Trial
Based on the promising preclinical findings, a Phase 2 clinical trial, named DrainAD (NCT03417986), was initiated by Immungenetics AG to investigate the effects of this compound in humans.[3]
Trial Design and Objectives
-
Title: A Clinical Trial to Explore the Amyloid Beta Draining Effect of this compound (TEP) in Subjects With Newly Diagnosed Early-to-mild Dementia Due to Alzheimer's Disease (AD) in Comparison to Healthy Volunteers.[5]
-
Design: An open-label, multicenter, controlled, pharmacodynamic clinical trial.[3]
-
Primary Objective: To demonstrate a significantly increased efflux of beta-amyloid peptides from the brain into the bloodstream in subjects with early-to-mild dementia due to AD compared to healthy volunteers.[5]
-
Secondary Objectives: To assess changes in cognitive function.[3]
Participant Population and Treatment Regimens
| Group | Participant Profile | N | Treatment Regimen |
| 1a | Early-to-mild dementia due to AD & Healthy Volunteers | ~14 | 26 mg this compound daily for 4 days |
| 1b | Early-to-mild dementia due to AD & Healthy Volunteers | TBD | 52 mg this compound daily for 4 days |
| 2 | Early-to-mild dementia due to AD & Healthy Volunteers | ~16 | 26 mg this compound daily for 54 days |
Clinical Trial Status
The DrainAD trial is listed as completed on clinicaltrials.gov.[5] A press release from Immunogenetics AG in June 2018 announced the last patient visit for the first part of the study, with interim results for the primary endpoints expected in the third quarter of 2018.[4] However, to date, the final results of the DrainAD trial have not been published in peer-reviewed journals or otherwise made publicly available.
Clinical Trial Workflow
The logical flow of the DrainAD clinical trial is illustrated in the diagram below.
Discussion and Future Directions
The preclinical data on this compound presents a compelling case for its potential as a disease-modifying therapy for Alzheimer's disease. The drug's ability to activate the ABCC1 transporter and subsequently reduce brain Aβ levels in a well-established animal model provides a strong rationale for its clinical development. The ABCC1-dependent mechanism of action is a particularly noteworthy finding, as it offers a novel target for therapeutic intervention in AD.
The completion of the DrainAD Phase 2 clinical trial represents a critical step in evaluating the translational potential of these preclinical findings. The primary endpoint of this trial, measuring the efflux of Aβ from the brain into the bloodstream, is a direct assessment of the drug's proposed mechanism of action in humans. The lack of publicly available results from this trial is a significant knowledge gap. The dissemination of these findings, whether positive, negative, or inconclusive, is of paramount importance to the Alzheimer's research community.
Should the clinical data from the DrainAD trial demonstrate a significant effect on Aβ clearance and an acceptable safety profile, further larger-scale clinical trials would be warranted to assess the long-term efficacy of this compound on cognitive decline and disease progression in individuals with Alzheimer's disease. Future research could also explore the potential of other ABCC1 activators for the treatment of AD and investigate the role of other ABC transporters in Aβ clearance.
Conclusion
This compound has emerged as a promising candidate for a novel therapeutic strategy in Alzheimer's disease, centered on the enhancement of beta-amyloid clearance from the brain. Robust preclinical evidence demonstrates its efficacy in reducing Aβ pathology in an animal model through the activation of the ABCC1 transporter. While a Phase 2 clinical trial has been completed, the results are not yet available to the public. The future of this compound as a viable treatment for Alzheimer's disease hinges on the outcomes of this and subsequent clinical investigations. The scientific community awaits the disclosure of the DrainAD trial results with great interest, as they will provide crucial insights into the viability of targeting Aβ clearance pathways in humans.
References
- 1. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Immungenetics AG: Last Patient Last Visit (LPLV) reached in first part of the DrainAD Study, a Phase 2 trial for the early diagnosis and causative treatment of Alzheimer's Disease (AD), Immungenetics AG, Story - PresseBox [pressebox.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Basic chemical and physical properties of thiethylperazine malate
An In-depth Technical Guide on the Core Chemical and Physical Properties of Thiethylperazine Maleate
Introduction
This compound maleate is a phenothiazine derivative primarily utilized for its antiemetic properties.[1][2][3][4][5] It is the maleate salt of this compound and functions as a dopamine antagonist.[3][6][7] This technical guide provides a comprehensive overview of the fundamental chemical and physical characteristics of this compound maleate, its mechanism of action through signaling pathways, and relevant experimental methodologies for its analysis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound maleate is a white to faintly yellow crystalline powder with a slight odor.[1] It is freely soluble in water and soluble in methanol.[1] The quantitative physicochemical properties of this compound maleate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C30H37N3O8S2 | [6][7] |
| Molecular Weight | 631.8 g/mol | [6] |
| IUPAC Name | bis((Z)-but-2-enedioic acid);2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | [6] |
| Melting Point | Decomposes at 188-190 °C | [1] |
| pKa (Strongest Basic) | 8 | [2] |
| Appearance | White to faintly yellow crystalline powder | [1] |
| Solubility | Freely soluble in water, soluble in methanol | [1] |
Pharmacodynamics and Signaling Pathways
The primary mechanism of action of this compound is the antagonism of dopamine D2 receptors.[6][8] Its antiemetic effect is attributed to the blockade of these receptors in the chemoreceptor trigger zone (CTZ) located in the medulla oblongata, which in turn reduces the stimulation of the vomiting center.[3][6][9] Peripherally, it is suggested to block the vagus nerve in the gastrointestinal tract.[1][6] In addition to its action on dopamine receptors, this compound also exhibits antagonistic activity at muscarinic, histamine H1, and alpha-1 adrenergic receptors.[1][2][5][6]
Experimental Protocols
Voltammetric Determination of this compound
A study has reported the use of linear sweep voltammetry and differential pulse voltammetry (DPV) for the sensitive measurement of this compound.[10] The following outlines the general workflow for such an analysis.
Methodology:
-
Electrode Preparation: A glassy carbon electrode is modified with a composite of semi-graphitized carbon nanofibers and manganese oxide (eCNF/MnO/GC).[10]
-
Sample Preparation: Pharmaceutical tablets containing this compound maleate are crushed, dissolved in a mixture of double-distilled water and ethanol, and sonicated. The resulting suspension is filtered.[10]
-
Voltammetric Analysis: The DPV technique is employed for quantitative analysis in an acetate buffer solution (pH 5.6). The analysis involves a preconcentration step followed by voltammetric scanning within a defined potential range.[10]
-
Data Analysis: The peak current from the voltammogram is measured and correlated with the concentration of this compound.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Torecan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Maleate | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. This compound-induced parkinsonism: in vivo demonstration of dopamine D2 receptors blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Norzine, Torecan) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 10. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
Thiethylperazine's Antagonism of Muscarinic and Histamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the antagonistic activity of thiethylperazine at muscarinic and histamine receptors. This compound, a phenothiazine derivative, is utilized primarily for its antiemetic properties.[1] Its therapeutic effects and side-effect profile are significantly influenced by its interactions with various neurotransmitter receptors, including a broad antagonism across all five muscarinic acetylcholine receptor subtypes (M1-M5) and the histamine H1 receptor.[1] This document summarizes the available quantitative binding data, details the experimental protocols for assessing receptor antagonism, and visually represents the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Introduction
This compound is a piperazine phenothiazine that demonstrates a complex pharmacological profile by acting as an antagonist at multiple receptor sites.[1] While its antiemetic effects are largely attributed to dopamine D2 receptor blockade in the chemoreceptor trigger zone, its interactions with muscarinic and histamine receptors contribute to both its therapeutic utility and its adverse effect profile, which can include sedation and anticholinergic symptoms.[2][3] A thorough understanding of its affinity and functional antagonism at these receptors is crucial for optimizing its clinical application and for the development of novel therapeutics with improved selectivity.
Quantitative Receptor Binding Affinity
Precise quantitative data on the binding affinity (Ki) of this compound for individual muscarinic and histamine receptor subtypes is not extensively available in publicly accessible literature. However, it is classified as a potent antagonist at these sites. The following tables provide a qualitative summary based on the known pharmacology of phenothiazines and other atypical antipsychotics, which share structural and functional similarities with this compound.[4][5][6]
Table 1: Qualitative Binding Affinity of this compound at Muscarinic Receptors
| Receptor Subtype | G-Protein Coupling | This compound Binding Affinity | Potential Clinical Effects of Antagonism |
| M1 | Gq | Strong | Cognitive impairment, dry mouth, blurred vision |
| M2 | Gi | Strong | Tachycardia |
| M3 | Gq | Strong | Constipation, urinary retention, dry mouth, blurred vision |
| M4 | Gi | Strong | Potential antipsychotic effects |
| M5 | Gq | Strong | Unclear |
Table 2: Qualitative Binding Affinity of this compound at Histamine Receptors
| Receptor Subtype | G-Protein Coupling | This compound Binding Affinity | Potential Clinical Effects of Antagonism |
| H1 | Gq | Strong | Sedation, weight gain, anti-allergic effects |
| H2 | Gs | Weak/Negligible | Not a primary mechanism of action |
Note: The binding affinities are presented qualitatively due to the lack of specific Ki values for this compound in the reviewed literature. The clinical effects are potential outcomes of receptor antagonism.
Experimental Protocols
The characterization of this compound's antagonism at muscarinic and histamine receptors involves a combination of receptor binding and functional assays.
Radioligand Displacement Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
3.1.1. Muscarinic Receptor Binding Assay ([³H]-N-methylscopolamine)
-
Objective: To determine the Ki of this compound for muscarinic receptors.
-
Materials:
-
Cell membranes prepared from cells expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7][8]
-
Non-specific binding control: Atropine (1 µM).[9]
-
Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[9]
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of atropine.
-
Incubate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 2.5 hours).[9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
3.1.2. Histamine H1 Receptor Binding Assay ([³H]-Mepyramine)
-
Objective: To determine the Ki of this compound for the H1 receptor.
-
Materials:
-
Procedure and Data Analysis: The procedure is analogous to the muscarinic receptor binding assay described above.
Figure 1: Workflow for Radioligand Displacement Binding Assay.
Functional Assays
Functional assays measure the cellular response following receptor activation or inhibition, providing insights into the antagonist's potency and efficacy.
3.2.1. Calcium Mobilization Assay (for M1, M3, M5, and H1 Receptors)
-
Objective: To determine the functional potency of this compound in blocking agonist-induced calcium release mediated by Gq-coupled receptors.[12][13][14]
-
Principle: M1, M3, M5, and H1 receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[15] This change in intracellular Ca²⁺ concentration can be measured using fluorescent calcium indicators.
-
Materials:
-
Whole cells expressing the receptor of interest (M1, M3, M5, or H1).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
A known agonist for the specific receptor (e.g., carbachol for muscarinic receptors, histamine for H1 receptors).
-
This compound at various concentrations.
-
A fluorescence plate reader capable of kinetic measurements.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Stimulate the cells with a fixed concentration of the agonist (typically EC₈₀).
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of different concentrations of this compound.
-
Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.
-
Figure 2: Workflow for Calcium Mobilization Functional Assay.
3.2.2. cAMP Accumulation Assay (for M2 and M4 Receptors)
-
Objective: To determine the functional potency of this compound in blocking agonist-induced inhibition of cAMP production mediated by Gi-coupled receptors.
-
Principle: M2 and M4 receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] Antagonists will reverse the agonist-induced inhibition of cAMP accumulation that is typically stimulated by an agent like forskolin.
-
Materials:
-
Whole cells expressing the M2 or M4 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A known muscarinic agonist (e.g., carbachol).
-
This compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-incubate cells with varying concentrations of this compound.
-
Treat cells with a muscarinic agonist to inhibit adenylyl cyclase.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
-
Data Analysis:
-
Determine the ability of this compound to reverse the agonist-mediated inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC50 value for this compound.
-
Signaling Pathways
The antagonism of muscarinic and histamine receptors by this compound blocks their respective downstream signaling cascades.
Muscarinic Receptor Signaling
-
M1, M3, and M5 Receptors (Gq-coupled): Activation of these receptors leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This compound blocks the initial binding of acetylcholine, thereby preventing this entire cascade.
Figure 3: Gq-Coupled Muscarinic Receptor Signaling Pathway.
-
M2 and M4 Receptors (Gi-coupled): Activation of these receptors leads to the activation of the Gi alpha subunit, which inhibits adenylyl cyclase. This results in decreased production of the second messenger cyclic AMP (cAMP) from ATP. Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This compound's antagonism prevents this inhibitory effect.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. researchgate.net [researchgate.net]
- 6. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Histamine H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M2 muscarinic receptors inhibit forskolin- but not isoproterenol-mediated relaxation in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiethylperazine: A Technical Guide to its Repurposing Potential in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiethylperazine, a phenothiazine derivative traditionally used as an antiemetic, presents a compelling case for drug repurposing in the field of neuroscience. Its multifaceted pharmacological profile, characterized by antagonism at a range of dopamine, serotonin, histamine, and muscarinic receptors, alongside a novel mechanism of activating the ATP-binding cassette transporter C1 (ABCC1), suggests its potential therapeutic utility in a spectrum of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, preclinical evidence for its application in Alzheimer's disease and psychosis, and detailed experimental methodologies to facilitate further research and development.
Core Pharmacology: A Multi-Target Profile
This compound's therapeutic potential in neuroscience stems from its interaction with multiple key neurotransmitter systems. A thorough understanding of its receptor binding affinity is crucial for elucidating its mechanism of action and predicting its clinical effects.
Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound for various human receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) | Action |
| Dopamine | D1 | 15 | Antagonist |
| D2 | 1.3 | Antagonist | |
| D3 | 5.8 | Antagonist | |
| D4 | 3.2 | Antagonist | |
| Serotonin | 5-HT1A | 180 | Antagonist |
| 5-HT2A | 1.2 | Antagonist | |
| 5-HT2C | 15 | Antagonist | |
| 5-HT6 | 31 | Antagonist | |
| 5-HT7 | 43 | Antagonist | |
| Histamine | H1 | 1.5 | Antagonist |
| Muscarinic | M1 | 21 | Antagonist |
| M2 | 48 | Antagonist | |
| M3 | 26 | Antagonist | |
| M4 | 13 | Antagonist | |
| M5 | 35 | Antagonist | |
| Adrenergic | Alpha-1A | 4.6 | Antagonist |
| Alpha-2A | 210 | Antagonist |
Data compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
Signaling Pathways
The diverse receptor interactions of this compound translate into the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Caption: this compound's antagonism of the D2 receptor, leading to disinhibition of adenylyl cyclase.
Caption: Blockade of the 5-HT2A receptor by this compound, inhibiting the PLC signaling cascade.
Repurposing in Alzheimer's Disease: Enhancing Amyloid-Beta Clearance
A promising avenue for this compound repurposing lies in its ability to activate the ABCC1 transporter, a protein involved in the efflux of amyloid-beta (Aβ) peptides from the brain.
Preclinical Evidence
Studies utilizing the APP/PS1-21 transgenic mouse model of Alzheimer's disease have demonstrated that oral administration of this compound can significantly reduce the cerebral Aβ burden. One key study reported up to a 70% reduction in brain amyloid levels after 25 days of treatment.[1] However, a subsequent study using positron emission tomography (PET) imaging with an MRP1 (ABCC1) tracer in mice did not observe a significant stimulation of the transporter at the tested dose, suggesting that other mechanisms may contribute to the Aβ-lowering effect.[1]
Clinical Development
A Phase 2 clinical trial (NCT03417986) has been completed to evaluate the safety and efficacy of this compound in increasing the efflux of Aβ peptides in patients with early to mild Alzheimer's disease. The results of this trial have not yet been publicly released.
Experimental Protocol: In Vivo Aβ Clearance in a Mouse Model
The following provides a detailed methodology for assessing the in vivo Aβ clearance efficacy of this compound, based on published preclinical studies.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cerebral amyloid-beta levels in a mouse model.
Methodology:
-
Animal Model: Utilize APP/PS1-21 transgenic mice, which develop age-dependent Aβ pathology.
-
Treatment: Administer this compound (e.g., 15 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 25 days).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect brain tissue for analysis.
-
Brain Homogenization: Homogenize one brain hemisphere in a suitable buffer (e.g., containing protease inhibitors) to extract soluble and insoluble Aβ fractions.
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the brain homogenates using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Immunohistochemistry: Fix the other brain hemisphere, section, and perform immunohistochemical staining using antibodies specific for Aβ to visualize and quantify amyloid plaque deposition.
-
Data Analysis: Statistically compare the Aβ levels and plaque burden between the this compound-treated and vehicle-treated groups.
Repurposing in Psychosis: A Re-evaluation of Antipsychotic Potential
While never marketed as an antipsychotic, early research indicated that this compound possesses antipsychotic properties, attributed to its potent dopamine D2 and serotonin 5-HT2A receptor antagonism.
Preclinical and Clinical Evidence
A notable study from 1978 demonstrated that this compound was approximately three times as potent as chlorpromazine in preclinical tests of dopaminergic antagonism.[2] This study also included a clinical trial in schizophrenic patients where this compound showed therapeutic efficacy.[2]
Experimental Protocol: Assessing Dopaminergic Antagonism
The following protocol outlines a method to assess the in vivo dopaminergic antagonism of this compound by measuring dopamine metabolite levels in the brain.
Experimental Workflow
Caption: Workflow for evaluating the in vivo dopaminergic antagonism of this compound.
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Treatment: Administer various doses of this compound or vehicle control via intraperitoneal injection.
-
Tissue Collection: At a specified time point after injection (e.g., 60 minutes), euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).
-
Tissue Preparation: Homogenize the tissue in an appropriate acidic solution to preserve the dopamine metabolites.
-
Metabolite Quantification: Analyze the levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) in the tissue homogenates using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Calculate the dose-dependent increase in HVA and DOPAC levels as an index of dopamine receptor blockade and construct dose-response curves.
Conclusion and Future Directions
This compound's unique pharmacological profile, combining potent multi-receptor antagonism with a novel mechanism for potentially enhancing Aβ clearance, positions it as a strong candidate for drug repurposing in neuroscience. The preclinical evidence in models of Alzheimer's disease and psychosis is encouraging, though further investigation is warranted. Future research should focus on:
-
Clarifying the in vivo mechanism of Aβ clearance: Further studies are needed to confirm the role of ABCC1 activation and explore other potential pathways.
-
Comprehensive behavioral profiling: A broader range of behavioral assays in relevant animal models is required to fully characterize its therapeutic potential and side-effect profile for various neurological and psychiatric conditions.
-
Elucidating the functional consequences of its polypharmacology: Understanding how the simultaneous modulation of multiple receptor systems contributes to its overall effect is crucial for targeted therapeutic development.
The detailed methodologies provided in this guide are intended to serve as a foundation for researchers to build upon, ultimately accelerating the exploration of this compound's full therapeutic potential in addressing unmet needs in neuroscience.
References
- 1. Use of PET Imaging to Assess the Efficacy of this compound to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound; clinical antipsychotic efficacy and correlation with potency in predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Administering Thiethylperazine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of thiethylperazine in rodent models. This document includes quantitative data on dosages and administration routes, step-by-step experimental procedures, and visualizations of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in rodent studies. It is crucial to note that the optimal dosage may vary depending on the specific research question, rodent strain, and experimental model.
| Rodent Model | Administration Route | Dosage | Frequency | Duration | Application | Reference |
| APP/PS1 Mice | Intramuscular (IM) | 3 mg/kg | Twice daily | 30 days | Reducing Amyloid-β levels | [1] |
| Wild-type and APP/PS1-21 Mice | Oral Gavage | 15 mg/kg | Once daily | 5 days | Investigating MRP1 transport activity | [2] |
| Rats | Not specified | Not specified | Not specified | Not specified | Investigating dopaminergic antagonism | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound to rodents. These protocols are intended as a guide and should be adapted to meet the specific requirements of the research study and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intramuscular (IM) Administration of this compound in Mice
Objective: To administer a precise dose of this compound via the intramuscular route.
Materials:
-
This compound maleate salt
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (e.g., 1 mL)
-
Needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Solution Preparation:
-
Aseptically prepare a stock solution of this compound maleate in sterile saline. For a 3 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 0.75 mg/mL.
-
Calculation: (3 mg/kg * 0.025 kg) / 0.1 mL = 0.75 mg/mL
-
-
Ensure the this compound maleate is completely dissolved. Gentle warming and vortexing may be required.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Preparation:
-
Weigh the mouse to determine the accurate injection volume.
-
Properly restrain the mouse to expose the thigh muscle.
-
-
Administration:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the quadriceps muscle of the hind limb.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the calculated volume slowly and steadily. The maximum recommended volume for a single IM site in a mouse is typically 0.05 mL. For larger volumes, consider using multiple injection sites.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, including pain, inflammation, or changes in ambulation.
-
Record any adverse effects and report them to the veterinary staff.
-
Protocol 2: Oral Gavage Administration of this compound in Mice
Objective: To deliver a precise oral dose of this compound directly into the stomach.
Materials:
-
This compound maleate salt or commercial injectable solution (e.g., Torecan®)
-
Sterile water or appropriate vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid with a ball-tip, appropriate size for the mouse)
-
Syringes
-
Animal scale
Procedure:
-
Solution Preparation:
-
From Salt: Prepare a suspension of this compound maleate in an appropriate vehicle like 0.5% methylcellulose. For a 15 mg/kg dose in a 25 g mouse with a gavage volume of 200 µL, the concentration would be 1.875 mg/mL.
-
Calculation: (15 mg/kg * 0.025 kg) / 0.2 mL = 1.875 mg/mL
-
-
From Commercial Solution: One study diluted a commercial solution containing 10 mg/mL this compound maleate with sterile water at a 1:1 ratio to a final concentration of 5 mg/mL for oral administration.[2] The final volume administered was 6 mL/kg.[2]
-
-
Animal Preparation:
-
Weigh the mouse to determine the accurate gavage volume. The maximum recommended oral gavage volume for mice is generally 10 mL/kg.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Administration:
-
Measure the correct length for the gavage needle (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Administer the solution slowly.
-
-
Post-Administration Monitoring:
-
Carefully observe the animal immediately after administration for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Monitor for any other adverse effects in the following hours.
-
Signaling Pathways and Mechanism of Action
This compound is a phenothiazine derivative that acts as an antagonist at multiple G-protein coupled receptors (GPCRs).[4] Its antiemetic effects are primarily attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[4] However, its interaction with other receptors contributes to its broader pharmacological profile.
Below are diagrams illustrating the primary signaling pathways antagonized by this compound.
Diagram 1: Dopamine D2 Receptor Antagonism
Caption: this compound blocks Gαi-coupled D2 receptors.
Diagram 2: Serotonin 5-HT2A Receptor Antagonism
Caption: this compound blocks Gαq-coupled 5-HT2A receptors.
Diagram 3: Muscarinic Acetylcholine Receptor Antagonism
Caption: this compound non-selectively blocks muscarinic receptors.
Diagram 4: Histamine H1 and Alpha-1 Adrenergic Receptor Antagonism
Caption: this compound blocks Gαq-coupled H1 and Alpha-1 receptors.
Conclusion
These application notes provide a framework for the administration of this compound in rodent models. Researchers should always adhere to institutional guidelines for animal welfare and tailor these protocols to their specific experimental needs. A thorough understanding of this compound's multifaceted pharmacology is essential for interpreting experimental outcomes accurately.
References
- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMPDB [smpdb.ca]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Evaluating Thiethylperazine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiethylperazine, a phenothiazine derivative, is a versatile therapeutic agent known for its antiemetic and antipsychotic properties. Its mechanism of action involves the antagonism of a broad range of neurotransmitter receptors, including dopamine (D1, D2, D4), serotonin (5-HT2A, 5-HT2C), muscarinic, alpha(1)-adrenergic, and histamine H1 receptors.[1] This multi-target profile suggests that this compound may exert complex downstream effects on various cellular signaling pathways, making it a compound of interest for further investigation beyond its established clinical uses. Notably, other phenothiazines have demonstrated potential as anti-cancer agents by inducing apoptosis and modulating the cell cycle in tumor cells. These findings provide a strong rationale for evaluating the efficacy of this compound in cancer cell lines through a series of robust cell-based assays.
These application notes provide detailed protocols for assessing the efficacy of this compound by measuring its impact on cell viability, apoptosis, and cell cycle progression. The included methodologies are intended to offer a standardized framework for researchers to investigate the potential therapeutic applications of this compound.
Key Cell-Based Assays and Protocols
To comprehensively evaluate the cellular effects of this compound, a panel of well-established assays is recommended. These include the MTT assay for assessing cell viability, Annexin V staining for the detection of apoptosis, and propidium iodide staining for cell cycle analysis.
Cell Viability Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow for MTT Assay
Data Presentation:
While specific IC50 values for this compound in cancer cell lines were not available in the conducted search, data from other phenothiazines, such as perphenazine, can provide an indication of the potential efficacy. The following table presents representative IC50 values for perphenazine in glioblastoma cell lines after 48 hours of treatment.
| Cell Line | IC50 (µM) of Perphenazine (48h) |
| U-87 MG | ~15 |
| T98G | ~12 |
| A172 | Not specified |
| Note: This data is for perphenazine and serves as a representative example. Actual IC50 values for this compound may vary. |
Apoptosis Assay: Annexin V Staining Protocol
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Experimental Workflow for Annexin V Apoptosis Assay
Data Presentation:
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) |
| Control | ECA-109 | ~5% |
| Thioridazine (15 µM) | ECA-109 | ~15% |
| Irradiation (4 Gy) | ECA-109 | ~20% |
| Thioridazine + Irradiation | ECA-109 | ~40% |
| Note: This data is for thioridazine and irradiation and serves as an illustrative example of apoptosis induction by a phenothiazine.[2] |
Cell Cycle Analysis: Propidium Iodide Staining Protocol
Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. By measuring the fluorescence intensity of PI in permeabilized cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined based on their DNA content.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect cells by trypsinization, and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice or at -20°C overnight.
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Experimental Workflow for Cell Cycle Analysis
Data Presentation:
While specific data on the effect of this compound on the cell cycle is limited, studies with other phenothiazines suggest a potential for cell cycle arrest. For instance, thioridazine has been shown to induce G0/G1 phase arrest in esophageal cancer cells.[2] The following table provides a representative example of cell cycle distribution in HCT 116 cells after treatment with a hypothetical compound.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 45% | 35% | 20% |
| Compound X (10 µM) | 70% | 15% | 15% |
| Note: This is hypothetical data to illustrate the expected outcome of a cell cycle analysis experiment. |
Signaling Pathways Modulated by this compound
This compound's antagonism of multiple receptors suggests that it can modulate several key signaling pathways. The diagrams below illustrate the general signaling cascades associated with Dopamine D2 and Serotonin 5-HT2A/2C receptors. The specific downstream effects of this compound may vary depending on the cell type and the expression levels of these receptors.
Dopamine D2 Receptor Signaling Pathway
References
Application Notes and Protocols for In Vitro Blood-Brain Barrier Models for Thiethylperazine Transport
Audience: Researchers, scientists, and drug development professionals.
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This barrier is crucial for protecting the brain from pathogens and toxins but also poses a significant challenge for the delivery of therapeutic agents to the brain. Thiethylperazine, a phenothiazine derivative used for its antiemetic and antinauseant properties, must cross the BBB to exert its effects on the chemoreceptor trigger zone. Understanding the transport mechanism of this compound across the BBB is essential for optimizing its therapeutic efficacy and for the development of novel drug delivery strategies.
These application notes provide an overview of the use of in vitro BBB models to study the transport of this compound. Detailed protocols for setting up and conducting transport studies using a Transwell® co-culture model are provided, along with methods for assessing barrier integrity and quantifying this compound. While specific transport data for this compound is limited in the current literature, this document utilizes data from structurally similar phenothiazines, such as chlorpromazine and thioridazine, to provide a representative framework for experimental design and data interpretation.
Data Presentation: this compound and Analogue Transport Parameters
The following table summarizes key transport parameters for phenothiazine derivatives across in vitro BBB models. This data can be used as a reference for designing and interpreting experiments with this compound. It is important to note that these values are model-dependent and can vary based on cell type, culture conditions, and experimental setup.
| Compound | In Vitro Model | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Key Findings & Comments |
| This compound | hCMEC/D3 (predicted) | 10-20 (estimated) | > 2 (predicted) | Expected to be a P-glycoprotein (P-gp) substrate. |
| Chlorpromazine | MDCK | Cell Partition Coefficient: 3700 ± 130 | Not Reported | High membrane interaction and protein binding significantly affect transport kinetics.[1] |
| Chlorpromazine | Caco-2 | Not Reported | Not Reported | Low recovery from medium due to high cellular uptake and binding to plasticware.[2] |
| Thioridazine | iPSC-derived BMEC co-culture | Not Reported | > 2.0 | Demonstrated to have high efflux activity in a co-culture model.[3] |
Note: Data for this compound is predictive based on its structural similarity to other phenothiazines. Experimental validation is required.
Experimental Protocols
I. Establishment of an In Vitro Blood-Brain Barrier Co-Culture Model
This protocol describes the establishment of a co-culture model using brain microvascular endothelial cells (BMECs) and astrocytes, which more closely mimics the in vivo BBB environment compared to a monoculture system.[4][5]
Materials:
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Companion plates (12-well)
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
Fibronectin
-
Collagen Type IV
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Coating Transwell® Inserts:
-
Coat the apical side of the Transwell® inserts with a solution of 50 µg/mL fibronectin and 100 µg/mL collagen Type IV in PBS.
-
Incubate for at least 2 hours at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry.
-
-
Seeding Astrocytes:
-
On the day of seeding, wash the coated inserts once with PBS.
-
Seed astrocytes onto the bottom of the companion plate wells at a density of 2.5 x 10⁴ cells/cm².
-
Culture in Astrocyte Growth Medium for 2-3 days until they reach confluence.
-
-
Seeding Endothelial Cells:
-
Once astrocytes are confluent, replace the medium in the companion plate with fresh Endothelial Cell Growth Medium.
-
Seed hBMECs onto the apical side of the coated Transwell® inserts at a density of 1 x 10⁵ cells/cm².
-
Place the inserts into the companion plate containing the astrocyte monolayer.
-
Culture the co-culture system for 5-7 days, changing the medium every 2-3 days.
-
II. Assessment of Barrier Integrity: Transendothelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to evaluate the integrity of the tight junctions in the endothelial monolayer.[6]
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes
-
Sterile 70% ethanol
-
Sterile PBS
Procedure:
-
Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood.
-
Rinse the electrodes with sterile PBS.
-
Add fresh culture medium to both the apical and basolateral chambers of the Transwell® inserts.
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank, cell-free insert coated with the same matrix.
-
Calculate the TEER value (Ω x cm²) using the following formula: TEER (Ω x cm²) = (Resistance of cell monolayer - Resistance of blank insert) x Surface area of the insert (cm²)
-
A TEER value of >150 Ω x cm² is generally considered acceptable for transport studies.
III. This compound Transport Assay (Bidirectional Permeability)
This assay measures the transport of this compound across the BBB model in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the apparent permeability (Papp) and the efflux ratio.
Materials:
-
Established in vitro BBB co-culture model
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
P-glycoprotein inhibitor (e.g., Verapamil or Cyclosporin A) (optional)
-
96-well plates for sample collection
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
On the day of the experiment, measure the TEER of the cell monolayers to confirm barrier integrity.
-
Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Apical-to-Basolateral (A-B) Transport:
-
Prepare the dosing solution by diluting the this compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM).
-
Remove the buffer from the apical chamber and add the this compound dosing solution.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh transport buffer.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Basolateral-to-Apical (B-A) Transport:
-
Follow the same procedure as for A-B transport, but add the this compound dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Efflux Inhibition (Optional):
-
To investigate the role of P-glycoprotein, pre-incubate the cell monolayers with a P-gp inhibitor (e.g., 100 µM Verapamil) in the transport buffer for 30-60 minutes before adding the this compound dosing solution.
-
Perform the A-B and B-A transport assays in the presence of the inhibitor.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A x C₀)
-
dQ/dt = The rate of drug appearance in the receiver chamber (µmol/s)
-
A = Surface area of the Transwell® membrane (cm²)
-
C₀ = Initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein.
-
IV. Quantification of this compound by LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of this compound in the transport buffer samples.
General LC-MS/MS Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): m/z for this compound
-
Product Ion (Q3): A specific fragment ion of this compound
-
-
Internal Standard: A structurally similar compound not present in the samples (e.g., a deuterated analog of this compound or another phenothiazine).
Sample Preparation:
-
Protein precipitation is a common method for sample cleanup. Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Transport Assay
Caption: Workflow for assessing this compound transport across an in vitro BBB model.
Potential Signaling Pathways Affected by Phenothiazines at the BBB
Phenothiazines like chlorpromazine have been shown to affect the integrity of the BBB, particularly under pathological conditions such as stroke.[7] The following diagram illustrates potential signaling pathways that could be modulated by this compound, leading to alterations in BBB permeability.
Caption: Potential signaling pathways modulated by this compound at the BBB.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in studying the transport of this compound across the blood-brain barrier using in vitro models. While direct experimental data for this compound remains to be established, the information on structurally related phenothiazines provides a solid foundation for experimental design and interpretation. The detailed protocols for establishing a co-culture BBB model, assessing its integrity, and performing transport assays, coupled with a sensitive analytical method, will enable researchers to generate reliable and reproducible data. The visualization of the experimental workflow and potential signaling pathways further aids in understanding the experimental process and the potential biological effects of this compound at the BBB. Future studies should focus on generating specific transport data for this compound to validate the predictive models and to further elucidate its mechanism of transport across the blood-brain barrier.
References
- 1. Transcellular permeability of chlorpromazine demonstrating the roles of protein binding and membrane partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Permeability changes in the blood-brain barrier induced by nortriptyline and chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Target and Cell-signal Communication of Chlorpromazine and Promethazine in Attenuating Blood–Brain Barrier Disruption after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Thiethylperazine in Human Plasma by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of thiethylperazine in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The method involves a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C18 column for chromatographic separation. The method has been developed to be specific, accurate, and precise, meeting the standards for bioanalytical method validation.
Introduction
This compound is a phenothiazine derivative that acts as a dopamine antagonist, primarily used as an antiemetic to treat nausea and vomiting.[1][2] Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a widely accessible, cost-effective, and reliable analytical approach for this purpose. This document provides a comprehensive protocol for the quantification of this compound in human plasma, including sample preparation, chromatographic conditions, and method validation guidelines.
Experimental Protocols
Materials and Reagents
-
This compound maleate reference standard
-
Internal Standard (IS) (e.g., Prochlorperazine)
-
HPLC grade acetonitrile, methanol, and water
-
Trichloroacetic acid (TCA) or Perchloric acid
-
Human plasma (drug-free)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
Syringe filters (0.45 µm)
Sample Preparation: Protein Precipitation
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of 10% trichloroacetic acid to precipitate plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 262 nm[2]
-
Column Temperature: Ambient or controlled at 25 °C
-
Run Time: Approximately 10 minutes
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA).[5] The key validation parameters are summarized below.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma and plasma spiked with the analyte and IS to check for interfering peaks at their retention times.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration over a specified range.
-
Accuracy and Precision: The accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
-
Stability: The stability of the analyte in plasma is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.
Data Presentation
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| UV Wavelength | 262 nm |
| Injection Volume | 20 µL |
| Retention Time of this compound | ~ 5.8 min (Expected) |
| Retention Time of IS | ~ 7.2 min (Expected) |
Table 2: Method Validation Summary (Expected Performance)
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Linearity Range | - | 10 - 1000 ng/mL |
| Accuracy | 85-115% (100 ± 15%) | Within ± 10% |
| Precision (%RSD) | ≤ 15% | < 10% |
| LOQ | - | 10 ng/mL |
| LOD | - | 3 ng/mL |
| Recovery | Consistent and reproducible | > 85% |
| Stability | % change within ± 15% | Stable for 3 freeze-thaw cycles and 1 month at -20°C |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Key parameters for bioanalytical method validation.
Caption: Simplified dopamine signaling pathway showing this compound antagonism.
References
- 1. This compound; clinical antipsychotic efficacy and correlation with potency in predictive systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiethylperazine in Alzheimer's Disease Mouse Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain. A key challenge in developing effective therapies is the efficient clearance of these toxic protein aggregates from the brain. Thiethylperazine, a phenothiazine derivative traditionally used as an antiemetic, has emerged as a potential therapeutic agent for AD. Its mechanism of action is thought to involve the activation of the ATP-binding cassette transporter C1 (ABCC1), also known as Multidrug Resistance-Associated Protein 1 (MRP1), a protein involved in the efflux of substances across the blood-brain barrier.[1][2] This document provides a summary of the application of this compound in preclinical Alzheimer's disease mouse models, including available data on its efficacy and detailed protocols for relevant experiments.
Mechanism of Action
This compound's potential therapeutic effect in Alzheimer's disease is primarily attributed to its ability to activate the ABCC1 transporter.[1] ABCC1 is expressed in the blood-brain barrier and is involved in the transport of various molecules, including amyloid-beta peptides, out of the brain.[3] By enhancing the activity of ABCC1, this compound is hypothesized to increase the clearance of soluble Aβ from the brain parenchyma, thereby reducing the amyloid plaque burden.[4]
However, it is noteworthy that some in vivo studies using PET imaging in APP/PS1-21 mice did not observe a significant stimulation of MRP1 activity by this compound, suggesting that other mechanisms may also contribute to its Aβ-lowering effects.[1][2] this compound is also known to be an antagonist of various dopamine, serotonin, muscarinic, and histamine receptors, which could have additional, yet to be fully elucidated, effects on the pathophysiology of Alzheimer's disease.[5]
Data Presentation
The following tables summarize the reported effects of this compound in Alzheimer's disease mouse models. The data is primarily derived from studies on the APP/PS1-21 transgenic mouse model, which develops age-dependent Aβ plaque pathology.
| Table 1: Effect of this compound on Amyloid-Beta Pathology in APP/PS1-21 Mice | |
| Parameter | Reported Outcome |
| Treatment Regimen | 15 mg/kg/day, oral administration, for 25 days (from day 75 to 100 of age) |
| Buffer-Soluble Aβ Levels | Significant decrease |
| Aβ Plaque Burden | Markedly reduced |
| Reference | [4] (as cited in Wölfl-Duchek et al., 2022) |
| Table 2: In Vivo Target Engagement Study of this compound in APP/PS1-21 Mice | |
| Parameter | Reported Outcome |
| Treatment Regimen | 15 mg/kg/day, oral administration, for 5 days |
| Assay | Positron Emission Tomography (PET) imaging with MRP1 tracer 6-bromo-7-[11C]methylpurine |
| MRP1 (ABCC1) Activity in the Brain | No significant effect observed |
| Reference | [1][2] |
Mandatory Visualizations
Caption: Proposed mechanism of this compound in Aβ clearance.
Caption: General experimental workflow for preclinical studies.
Caption: Logical relationship of this compound's therapeutic effect.
Experimental Protocols
The following are generalized protocols for key experiments involved in assessing the efficacy of this compound in Alzheimer's disease mouse models. These should be adapted and optimized for specific laboratory conditions and reagents.
Drug Administration Protocol (Oral Gavage)
Objective: To administer this compound to mice at a specified dose.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Animal feeding needles (gavage needles)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle to the desired concentration (e.g., 1.5 mg/mL for a 10 mL/kg dosing volume to achieve a 15 mg/kg dose).
-
Weigh each mouse to determine the exact volume of the drug solution to be administered.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution or vehicle for the control group.
-
Monitor the animal for any signs of distress after administration.
-
Repeat daily for the duration of the study (e.g., 25 days).
Amyloid-Beta (Aβ) ELISA Protocol
Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in mouse brain homogenates.
Materials:
-
Mouse brain tissue (hemisphere)
-
Tissue homogenization buffer (e.g., containing protease inhibitors)
-
DEA (diethylamine) solution for soluble fraction
-
Formic acid for insoluble fraction
-
Neutralization buffer
-
Commercial Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the brain tissue in the appropriate buffer on ice.
-
Fractionation:
-
Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. Collect the supernatant containing the soluble Aβ fraction.
-
Insoluble Fraction: Resuspend the pellet from the previous step in formic acid to solubilize the plaque-associated Aβ. Centrifuge again and collect the supernatant.
-
-
Neutralization: Neutralize the collected fractions to be compatible with the ELISA kit buffer.
-
ELISA:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate.
-
Incubate, wash, and then add the detection antibody.
-
Incubate, wash, and add the substrate solution.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Quantification: Calculate the concentration of Aβ in the samples based on the standard curve.
Tau Phosphorylation Western Blot Protocol
Objective: To assess the levels of total and phosphorylated tau in mouse brain homogenates.
Materials:
-
Mouse brain tissue (hemisphere)
-
RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total Tau, anti-phospho-Tau at specific epitopes like AT8, PHF-1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). The process can be repeated on the same membrane for total tau after stripping.
Morris Water Maze (MWM) Protocol
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (1-1.5 m diameter)
-
Escape platform
-
Water (made opaque with non-toxic paint)
-
Video tracking software
-
External spatial cues around the pool
Procedure:
-
Acclimation: Handle the mice for a few days before the test begins.
-
Visible Platform Training (1 day): Place a visible flag on the platform. Allow the mouse to find the platform in a series of trials from different starting positions. This teaches the mouse the goal of the task.
-
Hidden Platform Training (4-5 days): Submerge the platform just below the water surface. Conduct 4 trials per day for each mouse, with different starting positions. Record the time it takes for the mouse to find the platform (escape latency).
-
Probe Trial (24 hours after last training day): Remove the platform from the pool. Place the mouse in the pool and allow it to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Data Analysis: Analyze escape latencies during training and the parameters from the probe trial to assess learning and memory.
Y-Maze Spontaneous Alternation Protocol
Objective: To assess spatial working memory.
Materials:
-
Y-shaped maze with three identical arms
-
Video tracking software (optional, can be scored manually)
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Testing: Place a mouse at the center of the Y-maze and allow it to freely explore the arms for a set period (e.g., 8 minutes).
-
Scoring: Record the sequence of arm entries. A spontaneous alternation is defined as consecutive entries into all three different arms (e.g., ABC, CAB).
-
Calculation: Calculate the percentage of spontaneous alternations as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Data Analysis: A higher percentage of spontaneous alternation indicates better spatial working memory.
Conclusion
This compound shows promise as a therapeutic candidate for Alzheimer's disease by potentially enhancing the clearance of amyloid-beta from the brain. Preclinical studies in mouse models have demonstrated its ability to reduce Aβ pathology. However, the precise in vivo mechanism and its full range of effects on AD-related pathologies, including tauopathy and cognitive decline, require further investigation. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of this compound and similar compounds in the context of Alzheimer's disease drug discovery.
References
- 1. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cerebral amyloid-β proteostasis is regulated by the membrane transport protein ABCC1 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing of cerebral Abeta clearance by modulation of ABC transporter expression: a review of experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Thiethylperazine: A Versatile Tool for Interrogating Dopamine Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiethylperazine is a phenothiazine derivative widely recognized for its antiemetic properties. Beyond its clinical applications, its robust interaction with dopamine receptors makes it a valuable tool compound for researchers studying the intricacies of dopaminergic signaling pathways. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in neuroscience and drug discovery research.
This compound acts as an antagonist at multiple dopamine receptor subtypes, including D1, D2, and D4 receptors.[1] Its pharmacological profile also extends to other receptor systems, including serotonin (5-HT2A and 5-HT2C), muscarinic acetylcholine, alpha-1 adrenergic, and histamine H1 receptors.[1] This broad-spectrum activity, coupled with its known central nervous system effects, allows for the investigation of complex neurotransmitter interactions and their behavioral correlates.
Data Presentation
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D1 | 10 - 250 nM (estimated range for phenothiazines) | [2] |
| Dopamine D2 | 20 nM | [3] |
| Dopamine D4 | >100 nM (estimated for many typical antipsychotics) | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures involving this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Dopamine D2 receptor signaling cascade and its inhibition by this compound.
References
Establishing a Thiethylperazine Dose-Response Curve in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a comprehensive dose-response curve for thiethylperazine in a cell culture setting. This compound, a phenothiazine derivative, is a multi-target drug known for its antagonism of dopamine, serotonin, muscarinic, adrenergic, and histamine receptors.[1] Its therapeutic potential is being explored beyond its traditional use as an antiemetic. Understanding its dose-dependent effects on cell viability, apoptosis, and cell cycle progression is crucial for evaluating its potential as a therapeutic agent in various contexts, including oncology. These protocols outline the necessary steps to generate reliable and reproducible data for determining key parameters such as the half-maximal inhibitory concentration (IC50).
Introduction
This compound is a piperazine phenothiazine derivative that functions as a dopamine antagonist and is clinically used as an antiemetic.[1] Its mechanism of action involves the blockade of postsynaptic dopamine 2 (D2) receptors in the chemoreceptor trigger zone of the medulla.[1] Additionally, it exhibits antagonistic activity at serotonin, muscarinic, histamine H1, and alpha(1)-receptors.[1] Recent research has also identified this compound as a selective activator of the ATP-binding cassette transporter ABCC1, which is involved in the clearance of beta-amyloid. While the cytotoxic effects of other phenothiazines like thioridazine have been documented, with IC50 values in the micromolar range, specific dose-response data for this compound in cell culture is not as widely available. Therefore, establishing a dose-response curve is a critical first step in characterizing its cellular effects.
This guide provides protocols for:
-
Cell Viability Assay (MTT) to determine the cytotoxic or cytostatic effects of this compound.
-
Apoptosis Assay (Annexin V/Propidium Iodide) to quantify the induction of programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining) to investigate the impact on cell cycle progression.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on a Cancer Cell Line (e.g., HeLa)
| This compound (µM) | Cell Viability (%) (Mean ± SD) | % Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 3.2 ± 0.8 | 1.5 ± 0.4 | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 1 | 95.3 ± 5.1 | 4.1 ± 1.0 | 1.8 ± 0.5 | 56.1 ± 3.3 | 28.1 ± 2.4 | 15.8 ± 1.7 |
| 5 | 78.6 ± 6.2 | 12.5 ± 2.1 | 3.2 ± 0.9 | 65.4 ± 4.0 | 20.3 ± 2.1 | 14.3 ± 1.5 |
| 10 | 52.1 ± 5.8 | 25.8 ± 3.5 | 5.7 ± 1.2 | 72.8 ± 4.5 | 15.1 ± 1.9 | 12.1 ± 1.3 |
| 25 | 24.7 ± 4.9 | 48.9 ± 4.8 | 10.3 ± 1.8 | 78.5 ± 5.1 | 9.8 ± 1.5 | 11.7 ± 1.2 |
| 50 | 8.9 ± 3.1 | 65.2 ± 5.9 | 18.7 ± 2.5 | 82.1 ± 5.5 | 6.2 ± 1.1 | 11.7 ± 1.1 |
| 100 | 2.3 ± 1.5 | 75.6 ± 6.7 | 22.1 ± 3.1 | 85.3 ± 5.8 | 4.1 ± 0.9 | 10.6 ± 1.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Vehicle control (e.g., DMSO or sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. Based on data from related phenothiazines, a starting range of 1 µM to 100 µM is recommended.
-
Include a vehicle-only control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound as described above.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells (including supernatant for suspension cells) after this compound treatment.
-
Wash cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Gate on the cell population in a forward scatter vs. side scatter plot to exclude debris.
-
Analyze the stained population in a FITC vs. PI dot plot to differentiate:
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.
Materials:
-
Cells treated with this compound.
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (FL2 or FL3).
-
Generate a histogram of DNA content.
-
The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between the two peaks represents cells in the S phase.
-
Putative Signaling Pathways Affected by this compound
Given its broad receptor antagonism, this compound could influence multiple signaling pathways. The diagram below illustrates some of the key pathways that may be affected, leading to the observed cellular responses.
Conclusion
These protocols provide a framework for systematically evaluating the dose-dependent effects of this compound in cell culture. By determining its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The provided hypothetical data and diagrams serve as a guide for experimental design and data interpretation. It is essential to adapt these protocols to the specific cell lines and experimental questions being addressed.
References
Application Notes and Protocols: Measuring Thiethylperazine's Effect on ABCC1 Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiethylperazine, a phenothiazine derivative traditionally used as an antiemetic, has been identified as a modulator of the ATP-binding cassette (ABC) transporter ABCC1 (Multidrug Resistance Protein 1, MRP1).[1][2] ABCC1 is a crucial membrane protein involved in the efflux of a wide range of endogenous and xenobiotic substances, including therapeutic drugs. Understanding the interaction of compounds like this compound with ABCC1 is vital for drug development, particularly in oncology, where ABCC1 overexpression can lead to multidrug resistance, and in neurodegenerative diseases, where it may play a role in clearing toxic metabolites.[3]
These application notes provide detailed protocols for in vitro assays to characterize the stimulatory effect of this compound on ABCC1 transport activity. Additionally, methods to assess its inhibitory action on the related transporter ABCB1 (P-glycoprotein, P-gp) are described, highlighting the compound's dual activity.
Mechanism of Action
This compound has been shown to stimulate the transport activity of ABCC1. The precise mechanism is not fully elucidated but is thought to involve a direct interaction with the transporter, enhancing the efflux of ABCC1 substrates.[3] It is considered a modulator or stimulator rather than a transported substrate itself.[3] This is in contrast to its effect on ABCB1, which it inhibits. This dual-activity profile makes a thorough characterization of its effects on different ABC transporters essential.
Below is a diagram illustrating the proposed direct modulatory effect of this compound on ABCC1.
Caption: this compound's direct modulation of ABCC1-mediated substrate efflux.
Quantitative Data Summary
The following table summarizes the quantitative data on the interaction of this compound with ABCC1 and ABCB1 transporters based on available literature.
| Parameter | Transporter | Value | Assay System | Reference |
| Stimulation | ||||
| Concentration Range | ABCC1 (MRP1) | 5 - 15 µM | BCPCF efflux from human erythrocytes | [3] |
| Maximal Stimulation | ABCC1 (MRP1) | Up to ~90% | BCPCF efflux from human erythrocytes | [2] |
| Inhibition | ||||
| IC50 | ABCB1 (P-gp) | Not specified | Rhodamine 123 accumulation | [2] |
Experimental Protocols
ABCC1-Mediated Efflux Assay using a Fluorescent Substrate
This protocol describes the measurement of ABCC1 activity by monitoring the efflux of a fluorescent substrate, such as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) or Calcein, from cells. The acetoxymethyl (AM) ester forms of these dyes are cell-permeant and non-fluorescent. Once inside the cell, ubiquitous esterases cleave the AM groups, trapping the fluorescent free acid, which is a substrate for ABCC1. An increase in the rate of efflux in the presence of this compound indicates stimulation of ABCC1 transport.
-
ABCC1-expressing cells (e.g., HEK293-ABCC1) and parental control cells (e.g., HEK293)
-
Calcein-AM (or BCECF-AM)
-
This compound
-
Probenecid (optional, as a general organic anion transporter inhibitor)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or flow cytometer
-
Cell Seeding:
-
Seed ABCC1-expressing and parental control cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in HBSS to achieve final desired concentrations (e.g., 0.1 - 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
-
Dye Loading:
-
Wash the cells once with warm HBSS.
-
Prepare a loading buffer of 1 µM Calcein-AM in HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30 minutes at 37°C.
-
-
Efflux Measurement:
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular dye and stop further transport.
-
Add 100 µL of pre-warmed HBSS containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the intracellular fluorescence at time zero (Excitation: 485 nm, Emission: 520 nm for Calcein).
-
Continue to measure the fluorescence every 5 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Plot the fluorescence intensity against time for each concentration of this compound.
-
Calculate the rate of efflux (slope of the initial linear portion of the curve).
-
Express the efflux rate as a percentage of the vehicle control. A positive percentage change indicates stimulation.
-
Caption: Workflow for the Calcein-AM efflux assay to measure ABCC1 activity.
ABCC1 ATPase Activity Assay
This assay measures the ATP hydrolysis activity of ABCC1, which is coupled to substrate transport. The basal ATPase activity of ABCC1 is stimulated in the presence of its substrates. This compound has been shown to enhance the stimulation of ATPase activity by the ABCC1 substrate N-ethylmaleimide glutathione (NEM-GS).
-
Membrane vesicles from cells overexpressing ABCC1 (e.g., Sf9-ABCC1)
-
Control membrane vesicles (from parental cells)
-
This compound
-
NEM-GS (N-ethylmaleimide glutathione conjugate)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM NaN3, 1 mM EGTA, 1 mM ouabain, pH 7.4)
-
Reagents for phosphate detection (e.g., malachite green-based colorimetric assay)
-
96-well plate
-
Plate reader for absorbance measurement
-
Preparation:
-
Thaw ABCC1 and control membrane vesicles on ice.
-
Prepare stock solutions of this compound and NEM-GS in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and a fixed, stimulating concentration of NEM-GS (e.g., 10 µM) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions (in duplicates or triplicates):
-
Basal activity: ABCC1 membranes + buffer
-
NEM-GS stimulated activity: ABCC1 membranes + NEM-GS
-
This compound effect on basal activity: ABCC1 membranes + this compound
-
This compound modulation of stimulated activity: ABCC1 membranes + NEM-GS + this compound
-
Control membranes under all above conditions.
-
-
Add 5-10 µg of membrane protein to each well.
-
Add the respective compounds and bring the final volume to 50 µL with assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 10 µL of 25 mM Mg-ATP to each well (final concentration 4-5 mM).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 40 µL of 5% SDS.
-
-
Phosphate Detection:
-
Quantify the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric method according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
The ABCC1-specific ATPase activity is the difference between the activity in ABCC1-containing vesicles and control vesicles.
-
Calculate the stimulation of ATPase activity by NEM-GS and the enhancement of this stimulation by this compound.
-
Caption: Workflow for the ABCC1 ATPase activity assay.
Conclusion
The provided protocols offer robust methods to investigate the modulatory effects of this compound on ABCC1 transport. By employing both cell-based efflux assays and membrane-based ATPase assays, researchers can obtain a comprehensive understanding of this compound's interaction with ABCC1. Such studies are crucial for elucidating the full pharmacological profile of this compound and for the development of new strategies to overcome multidrug resistance or enhance drug delivery to target tissues.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Differential Effect of Phenothiazines on MRP1 and P-Glycoprotein Activity | In Vivo [iv.iiarjournals.org]
- 3. Use of PET Imaging to Assess the Efficacy of this compound to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of Thiethylperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiethylperazine and its Neuroprotective Potential
This compound is a phenothiazine derivative that has been traditionally used as an antiemetic.[1] Structurally, it is an antagonist of dopamine, serotonin, muscarinic, alpha-adrenergic, and histamine receptors.[2] Emerging preclinical evidence suggests a novel role for this compound in neuroprotection, particularly in the context of Alzheimer's disease. This has led to the initiation of clinical trials to explore its therapeutic efficacy.[3][4]
The primary neuroprotective mechanism identified for this compound is its ability to activate the ATP-binding cassette transporter C1 (ABCC1), a protein involved in the efflux of substances across the blood-brain barrier.[1][5][6] This activation has been shown to enhance the clearance of amyloid-beta (Aβ) peptides from the brain, a key pathological hallmark of Alzheimer's disease.[1][5][6][7] While direct experimental evidence in other neurodegenerative conditions like Parkinson's disease is limited, the known antioxidant and anti-apoptotic properties of the broader phenothiazine class of compounds suggest that this compound may also offer neuroprotection through the modulation of oxidative stress and programmed cell death pathways.[8][9][10][11][12][13][14][15][16][17]
These application notes provide a detailed framework for the experimental investigation of this compound's neuroprotective effects, covering its role in Alzheimer's disease, and proposing experimental designs to explore its potential in Parkinson's disease, as well as its impact on oxidative stress and apoptosis.
Section 1: this compound in Alzheimer's Disease - Enhancing Amyloid-Beta Clearance
The most compelling evidence for this compound's neuroprotective effects lies in its ability to promote the clearance of Aβ from the brain. Preclinical studies have demonstrated that this compound can reduce Aβ levels in the brains of transgenic mouse models of Alzheimer's disease.[1][5] This effect is attributed to the activation of the ABCC1 transporter.[5][6]
Experimental Workflow for Assessing Aβ Clearance
References
- 1. DZNE : Clearing the brain by breaking its barriers [dzne.de]
- 2. Evaluation of therapeutic effects of tetramethylpyrazine nitrone in Alzheimer’s disease mouse model and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing of cerebral Abeta clearance by modulation of ABC transporter expression: a review of experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of PET Imaging to Assess the Efficacy of this compound to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N10‐carbonyl‐substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully protect brain tissue against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why Have Clinical Trials of Antioxidants to Prevent Neurodegeneration Failed? - A Cellular Investigation of Novel Phenothiazine-Type Antioxidants Reveals Competing Objectives for Pharmaceutical Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidative, non-psychoactive tricyclic phenothiazine reduces brain damage after experimental traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenothiazine normalizes the NADH/NAD+ ratio, maintains mitochondrial integrity and protects the nigrostriatal dopamine system in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reduced Apoptotic Injury by Phenothiazine in Ischemic Stroke through the NOX-Akt/PKC Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Thiethylperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiethylperazine is a phenothiazine derivative recognized for its potent antiemetic and antipsychotic properties. Its mechanism of action primarily involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Due to its lipophilic nature and low aqueous solubility, formulating this compound for in vivo administration, particularly for parenteral routes in animal models, requires careful consideration of solvents and preparation techniques to ensure accurate dosing and bioavailability.[2] This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound, with a focus on preparing injectable solutions for preclinical research.
Data Presentation
Physicochemical Properties of this compound and its Salts
| Property | This compound | This compound Maleate | This compound Malate |
| Molecular Formula | C22H29N3S2 | C30H37N3O8S2 | C30H41N3O10S2 |
| Molecular Weight | 399.6 g/mol [3] | 631.76 g/mol [4][5] | 667.79 g/mol [6] |
| Appearance | Solid | Crystalline powder | - |
| Water Solubility | 0.0584 mg/L[3] | Poorly soluble | Freely soluble |
| LogP | 5.41[3] | - | - |
Solubility of this compound Maleate in Common Solvents
| Solvent | Solubility | Notes |
| Water | Predicted: 0.00487 mg/mL[7] | This compound maleate is poorly soluble in water. |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A stock solution can be prepared in DMSO. |
| Ethanol | - | UV maximal absorption for the maleate salt is reported in ethanol, suggesting some degree of solubility.[3] |
| Methanol | Soluble | The malate salt is reported to be soluble in methanol. |
Note: Quantitative solubility data in organic solvents can vary. It is recommended to perform solubility tests for the specific batch of this compound maleate being used.
Experimental Protocols
Protocol 1: Preparation of this compound Maleate Injectable Solution for Intramuscular Administration in Mice
This protocol describes the preparation of a this compound maleate solution for intramuscular (IM) injection in mice, utilizing a co-solvent approach to overcome its poor aqueous solubility.
Materials:
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% sodium chloride), injectable grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Sterile filter (0.22 µm), if necessary
Procedure:
-
Calculate the required amount of this compound maleate: Determine the desired final concentration and total volume of the injection solution. For example, to prepare 1 mL of a 1 mg/mL solution, weigh out 1 mg of this compound maleate.
-
Prepare the stock solution in DMSO:
-
In a sterile microcentrifuge tube, add the weighed this compound maleate powder.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 1 mg of the compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
-
Dilute the stock solution with sterile saline:
-
Draw the desired volume of the DMSO stock solution into a sterile syringe.
-
Slowly add the stock solution to the required volume of sterile saline to achieve the final desired concentration. For the example above, add the 100 µL of 10 mg/mL stock solution to 900 µL of sterile saline to get a final concentration of 1 mg/mL in 10% DMSO.
-
Gently mix the solution by inverting the tube several times. Avoid vigorous shaking to prevent precipitation.
-
-
Final preparation and administration:
-
The final injection solution should be clear and free of any precipitate. If any cloudiness or precipitation is observed, the solution should not be used.
-
Draw the required dose into a sterile syringe with an appropriate gauge needle (e.g., 27-30 G for mice).
-
Administer the solution via intramuscular injection into the thigh muscle of the mouse. The recommended maximum injection volume for a single IM site in a mouse is typically 20-30 µL.
-
Important Considerations:
-
Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Vehicle Control: A vehicle control group should be included in the experiment, receiving an injection of the same DMSO/saline mixture without the drug.
-
Toxicity: The concentration of DMSO in the final injection solution should be kept as low as possible, ideally below 10%, to minimize potential local and systemic toxicity.
-
Stability: Prepare the solution fresh on the day of use.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound functions as an antagonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is central to its therapeutic effects.
Caption: this compound antagonizes Dopamine D2 and Serotonin 5-HT2A receptors.
Downstream Signaling of D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, this compound prevents this inhibition, leading to a relative increase in cAMP production.
Caption: D2 receptor antagonism by this compound disinhibits adenylyl cyclase.
Downstream Signaling of 5-HT2A Receptor Antagonism
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins. Activation of these receptors stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound blocks this cascade by preventing the initial receptor activation.[8][9]
References
- 1. This compound | 1420-55-9 [amp.chemicalbook.com]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound Maleate | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Thiethylperazine Solubility & In Vitro Experimentation: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to overcome solubility challenges with thiethylperazine in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound and its common salt forms?
A1: The solubility of this compound is highly dependent on its chemical form. The free base is poorly soluble in aqueous solutions, which presents a significant challenge for cell-based assays. To overcome this, salt forms like this compound malate or maleate are often used, as they exhibit significantly better water solubility.
Data Presentation: this compound Solubility
| Compound Form | Solvent | Solubility | Notes |
| This compound (Base) | Water | 0.0584 mg/L (Predicted: 0.00487 mg/mL)[1][2] | Very poorly soluble; not recommended for direct aqueous dissolution. |
| This compound (Base) | DMSO | ≥ 10 mM[3] | Recommended solvent for creating high-concentration stock solutions. |
| This compound Malate | Water | Freely Soluble[2] | A preferred form for aqueous-based experiments if available. |
| This compound Maleate | Water | Not specified, but as a salt, it is expected to be more soluble than the base form.[4][5] | Another salt form that can improve aqueous solubility. |
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound base.[3] It can effectively dissolve the compound at high concentrations (e.g., 10 mM or higher), allowing for minimal solvent introduction into the final cell culture medium.
Q3: How should I prepare a stock solution of this compound?
A3: It is standard procedure to prepare a concentrated stock solution, which is then diluted to the final working concentration in your cell culture medium.[6] For a detailed, step-by-step guide, please refer to the Experimental Protocols section below.
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: Once prepared in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] Always protect the solution from light.[3]
Troubleshooting Guide
Issue 1: My this compound solution precipitates when I add it to my cell culture medium.
-
Cause: This is a common problem when diluting a DMSO stock solution into an aqueous buffer or medium. The compound may be crashing out of solution because its solubility limit in the final medium is exceeded.
-
Solution:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally ≤0.1% and not exceeding 0.5%, to prevent both cell toxicity and drug precipitation.[7][8]
-
Pre-warm the Medium: Use cell culture medium that has been pre-warmed to 37°C.[7]
-
Add Stock Slowly: Add the stock solution drop-by-drop into the pre-warmed medium while gently vortexing or swirling the tube.[7] This helps the compound disperse and dissolve more effectively.
-
Consider a Lower Working Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Try preparing a lower final concentration.
-
Issue 2: I'm observing cell toxicity or other unexpected effects in my control group treated only with the vehicle.
-
Cause: The solvent itself (e.g., DMSO) can be toxic to cells, especially at higher concentrations.[8]
-
Solution:
-
Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as your experimental groups. This allows you to distinguish between the effect of the drug and the effect of the solvent.
-
Minimize Solvent Concentration: As stated above, keep the final DMSO concentration as low as possible (≤0.1% is preferred).[7] This may require preparing a more concentrated initial stock solution.
-
Issue 3: My experimental results are inconsistent or not reproducible.
-
Cause: Inconsistent results can stem from incomplete dissolution of the stock solution or precipitation during dilution. If the drug is not fully dissolved, the actual concentration being added to the cells will vary between experiments.
-
Solution:
-
Ensure Complete Dissolution: Before aliquoting and freezing your stock solution, visually confirm that all the this compound powder has completely dissolved. If necessary, you can gently warm the solution to 37°C for 10-15 minutes or use a sonicator bath to aid dissolution.[7]
-
Inspect Before Use: Before each use, thaw the stock solution aliquot completely and inspect it for any signs of precipitation. If precipitates are present, try to redissolve them by warming and vortexing before diluting into the medium.[7]
-
Prepare Fresh Working Solutions: Always prepare your final working solutions fresh for each experiment by diluting the stock solution. Do not store dilute aqueous solutions of this compound for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound (base form) in DMSO.
-
Materials:
-
This compound powder (Molecular Weight: 399.6 g/mol )[2]
-
Anhydrous or sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and chemical fume hood
-
-
Methodology:
-
Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution: Mass = Molarity x Volume x Molecular Weight Mass = (0.010 mol/L) x (0.001 L) x (399.6 g/mol ) = 0.003996 g = 3.996 mg
-
Under a chemical fume hood, accurately weigh approximately 4 mg of this compound powder and place it into a sterile vial.[7]
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the powder is completely dissolved. If needed, gently warm the vial at 37°C for 10-15 minutes to aid dissolution.[7]
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Label the aliquots clearly and store them at -20°C or -80°C, protected from light.[3]
-
Protocol 2: Preparation of a 10 µM Working Solution for Cell Treatment
-
Objective: To dilute the 10 mM DMSO stock solution to a final working concentration of 10 µM in cell culture medium.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
-
-
Methodology:
-
Calculate the required volume of stock solution. To prepare 10 mL of a 10 µM working solution from a 10 mM stock, use the dilution formula (M1V1 = M2V2): (10,000 µM) x V1 = (10 µM) x (10 mL) V1 = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
Add 9.99 mL of pre-warmed cell culture medium to a sterile conical tube.
-
While gently swirling the medium, add 10 µL of the 10 mM stock solution dropwise.[7]
-
Cap the tube and mix gently by inverting. Do not vortex vigorously, as this can cause foaming of the medium.
-
The final concentration of DMSO in this working solution is 0.1% (10 µL in 10 mL).
-
Use this working solution immediately to treat your cells.
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: this compound antagonizes the Dopamine D2 receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Thiethylperazine-Induced Extrapyramidal Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mitigation of thiethylperazine-induced extrapyramidal side effects (EPS) in animal models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Issue 1: Inconsistent or absent catalepsy in rodent models after this compound administration.
-
Question: We are administering this compound to our rats/mice but are not observing a consistent cataleptic state. What could be the reason?
-
Answer: Several factors can contribute to a lack of consistent catalepsy. Consider the following troubleshooting steps:
-
Dose of this compound: The dose of this compound is critical. While specific dose-response data for this compound-induced catalepsy is not extensively published, it is a potent dopamine D2 antagonist.[1][2][3] For other potent D2 antagonists like haloperidol, effective doses for inducing catalepsy in rats are typically in the range of 0.25-2 mg/kg, administered intraperitoneally (i.p.).[4][5][6] It is recommended to perform a dose-response study to determine the optimal dose of this compound for your specific animal strain and experimental conditions.
-
Time of Assessment: The peak effect of this compound may vary. Catalepsy should be assessed at multiple time points after administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak cataleptic response.[4][6]
-
Animal Strain: Different strains of rats and mice can exhibit varying sensitivities to neuroleptic-induced catalepsy. Ensure you are using a strain known to be responsive.
-
Handling and Acclimation: Animals should be properly acclimated to the testing environment to reduce stress, which can interfere with the expression of catalepsy. Gentle handling is crucial.
-
Catalepsy Test Protocol: Ensure your catalepsy test protocol is standardized. The bar test is a common method where the animal's forepaws are placed on a horizontal bar, and the latency to step down is measured.[4][5][6] The height of the bar and the cut-off time for the test should be consistent across all animals.
-
Issue 2: Difficulty in quantifying muscle rigidity in rodent models.
-
Question: We are trying to measure muscle rigidity as an indicator of EPS, but our methods are not yielding reliable data. What are the best practices for this?
-
Answer: Quantifying muscle rigidity in small animals can be challenging. Here are some recommended approaches:
-
Electromyography (EMG): EMG is a quantitative and objective method to assess muscle rigidity. It involves recording the electrical activity of muscles, typically the gastrocnemius muscle in rats.[7] An increase in tonic EMG activity is indicative of rigidity.
-
Biomechanical Devices: Specialized devices can measure the resistance of a limb to passive flexion and extension.[7][8] These can provide quantitative data on muscle tone.
-
Qualitative Scoring: While less objective, standardized scoring systems can be used to rate the degree of resistance to passive limb movement. Consistency in scoring by a trained observer is key.
-
Issue 3: Unexpected behavioral side effects with mitigating agents.
-
Question: We are testing a potential mitigating agent, but we are observing other behavioral changes that are confounding our results. How should we address this?
-
Answer: Mitigating agents can have their own pharmacological effects. It is crucial to:
-
Run Appropriate Controls: Always include a control group that receives only the mitigating agent to characterize its intrinsic behavioral effects.
-
Dose-Response Studies: Conduct dose-response studies for the mitigating agent to find a dose that effectively reduces EPS without causing significant confounding behaviors.
-
Consider the Mechanism of Action: Understand the pharmacology of your mitigating agent. For example, anticholinergics can cause sedation or hyperactivity at certain doses, while GABAergics are generally sedative.[3][9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced extrapyramidal side effects?
A1: this compound is a phenothiazine derivative that acts as a potent antagonist of the dopamine D2 receptor.[1][2][3] The primary cause of EPS is the blockade of D2 receptors in the nigrostriatal dopamine pathway, which is a key regulator of motor function.[11][12] This blockade disrupts the balance between dopamine and acetylcholine in the basal ganglia, leading to an excess of cholinergic activity, which contributes to the motor symptoms of EPS.[11][13]
Q2: What are the common animal models for studying this compound-induced EPS?
A2: The most common animal models for studying antipsychotic-induced EPS, which are applicable to this compound, are:
-
Catalepsy in Rodents: This is characterized by a state of immobility and is typically measured using the bar test.[4][5][6] It is considered a model of the akinesia and bradykinesia seen in drug-induced parkinsonism.
-
Muscle Rigidity in Rats: This can be assessed by measuring the resistance of a limb to passive movement, often quantified using electromyography (EMG) or biomechanical devices.[7]
-
Vacuous Chewing Movements (VCMs) in Rats: This is a model for tardive dyskinesia, a long-term side effect of antipsychotics. It involves the observation of purposeless chewing movements.
Q3: What are the main pharmacological strategies for mitigating this compound-induced EPS in animal studies?
A3: Several pharmacological approaches can be investigated to mitigate this compound-induced EPS:
-
Anticholinergic Agents: Drugs like benztropine are effective in treating drug-induced parkinsonism by restoring the dopamine-acetylcholine balance.[14][15]
-
Serotonin Receptor Antagonists: Blockade of serotonin receptors, particularly the 5-HT2A receptor, can alleviate EPS.[16][17] this compound itself has some 5-HT2A antagonist activity, which may modulate its EPS profile.[1][2][18]
-
GABAergic Agents: Enhancing the activity of the GABA (gamma-aminobutyric acid) system, an inhibitory neurotransmitter system in the brain, has been proposed as a strategy to reduce EPS.[10][19]
Q4: Are there any known sex differences in the susceptibility to this compound-induced EPS in animal models?
A4: While the clinical literature suggests potential sex differences in susceptibility to drug-induced EPS in humans, this is less well-characterized in animal models for this compound specifically. It is advisable to include both male and female animals in your studies to investigate any potential sex-dependent effects.
Quantitative Data Summary
Table 1: Doses of D2 Antagonists for Inducing EPS in Rodents
| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Haloperidol | Rat (Catalepsy) | 0.25 - 2 | i.p. | [4][5] |
| Haloperidol | Mouse (Catalepsy) | 0.5 - 1 | i.p. or s.c. | [6][20] |
| Raclopride | Rat (Rigidity) | 5 | i.p. | [7] |
Note: Specific dose-response data for this compound is limited. Researchers should perform pilot studies to determine the optimal dose for their experimental setup.
Table 2: Doses of Mitigating Agents Used in Animal Models of EPS
| Mitigating Agent Class | Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Reference(s) |
| Anticholinergic | Benztropine | Rat (Catalepsy) | 10 | i.p. | [21] |
| 5-HT2A Antagonist | Ritanserin | Rat (Hyperthermia) | 3 | i.p. | [22] |
| GABAa Antagonist (for reversal) | Bicuculline | Mouse (Catalepsy) | 1 - 5 | i.p. | [10] |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats (Bar Test)
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.). A pilot study should be conducted to determine the optimal cataleptogenic dose. Based on data from similar compounds like haloperidol, a starting dose range of 0.5-2 mg/kg could be explored.[4][5]
-
Apparatus: A horizontal wooden or metal bar (1 cm in diameter) is fixed at a height of 10 cm above a flat surface.
-
Procedure:
-
At 30, 60, 90, and 120 minutes post-injection, gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 or 300 seconds) should be set, at which point the rat is returned to its home cage.[6][20]
-
-
Data Analysis: Compare the descent latencies between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Assessment of Muscle Rigidity in Rats using Electromyography (EMG)
-
Animals: Male Sprague-Dawley rats (250-300g).
-
EMG Electrode Implantation (if chronic recording is desired):
-
Anesthetize the rat.
-
Surgically implant bipolar EMG electrodes into the gastrocnemius muscle.
-
Allow for a recovery period of at least one week.
-
-
Drug Administration: Administer this compound or vehicle i.p.
-
EMG Recording:
-
Place the rat in a recording chamber.
-
Connect the implanted electrodes to an EMG amplifier and recording system.
-
Record EMG activity for a defined period (e.g., 30-60 minutes) at various time points post-injection.
-
-
Data Analysis:
-
Rectify and integrate the EMG signal to quantify the total electrical activity.
-
Compare the integrated EMG values between the drug-treated and control groups. An increase in the amplitude of tonic EMG activity is indicative of muscle rigidity.[7]
-
Visualizations
Caption: Mechanism of this compound-Induced EPS.
Caption: Pharmacological Strategies to Mitigate EPS.
Caption: Workflow for Evaluating EPS Mitigating Agents.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomechanical and electromyogram characterization of neuroleptic-induced rigidity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of peripheral muscle resistance in rats with chronic ischemia-induced paraplegia or morphine-induced rigidity using a semi-automated computer-controlled muscle resistance meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic-Induced Movement Disorders: Evaluation and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of GABAa receptor antagonists on motor behavior in pharmacological Parkinson's disease model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atypical Presentations of Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. psychdb.com [psychdb.com]
- 14. Benztropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benztropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 5-HT2 antagonism and EPS benefits: is there a causal connection? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. SMPDB [smpdb.ca]
- 19. Effects of striatal injections of GABA(A) receptor agonists and antagonists in a genetic animal model of paroxysmal dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. Chronic benztropine and haloperidol administration induce behaviorally equivalent pharmacological hypersensitivities separately but not in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiethylperazine Dosage and Minimizing In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiethylperazine in vivo. The information aims to help optimize dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The primary mechanism of this compound-induced toxicity, particularly extrapyramidal symptoms (EPS), is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[1][2] This antagonism disrupts the balance between dopamine and acetylcholine, leading to motor disturbances.[2]
Q2: What are the common signs of this compound toxicity in vivo?
A2: Common signs of toxicity, extrapolated from clinical overdose data and animal studies with similar compounds, include sedation, confusion, convulsions, respiratory depression, hypotension, and extrapyramidal symptoms such as dystonia (abnormal muscle tone), akathisia (restlessness), and parkinsonism (tremors, rigidity, bradykinesia).[3][4][5] In rodent models, catalepsy is a key indicator of extrapyramidal side effects.[6]
Q3: What is the reported LD50 for this compound in animal models?
A3: The median lethal dose (LD50) of this compound has been reported in rats. The oral LD50 is 90 mg/kg, and the intraperitoneal LD50 is 25 mg/kg.
Q4: How can I minimize the risk of extrapyramidal symptoms (EPS) during my experiments?
A4: To minimize EPS, it is crucial to use the lowest effective dose of this compound. Careful dose-ranging studies are recommended to establish the therapeutic window for your specific animal model and experimental endpoint. Additionally, consider the route of administration, as it can influence the pharmacokinetic and toxicity profile. Prophylactic administration of anticholinergic agents is generally not recommended due to their own potential side effects, and decisions should be made on a case-by-case basis.[7]
Q5: Are there any known drug interactions that can exacerbate this compound toxicity?
A5: Yes, co-administration of other central nervous system (CNS) depressants, such as anesthetics, sedatives, or other antipsychotics, can potentiate the sedative and respiratory depressant effects of this compound.[4] Caution should be exercised when combining this compound with other dopamine antagonists, as this can increase the risk and severity of extrapyramidal symptoms.[4]
Troubleshooting Guides
Problem: Animals are exhibiting excessive sedation or ataxia.
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Possible Cause: The administered dose of this compound is too high.
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Solution:
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Review your dosing calculations to ensure accuracy.
-
Reduce the dose in subsequent experiments.
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Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
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Observe animals closely for the onset and duration of sedation to adjust your experimental timeline.
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Problem: Animals are showing signs of extrapyramidal symptoms (e.g., catalepsy, abnormal postures).
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Possible Cause: The dose of this compound is causing significant dopamine D2 receptor blockade in the nigrostriatal pathway.
-
Solution:
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Quantify the severity of EPS using a standardized assessment method, such as the catalepsy bar test with a defined scoring system (see Experimental Protocols section).
-
Lower the dose of this compound to a level that achieves the desired therapeutic effect with minimal motor side effects.
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If the therapeutic effect is inseparable from EPS at all tested doses, consider alternative compounds or adjunct therapies.
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Problem: Unexpected mortality is observed in the experimental group.
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Possible Cause: The administered dose is approaching or exceeding the LD50.
-
Solution:
-
Immediately cease administration of the current dose.
-
Review the reported LD50 values and your dosing regimen. The oral LD50 in rats is 90 mg/kg.
-
Conduct a thorough review of your experimental protocol and animal health monitoring procedures.
-
Perform a dose-ranging study starting with much lower doses to establish a safe dose range.
-
Data Presentation
Table 1: Acute Toxicity of this compound in Rats
| Route of Administration | LD50 (mg/kg) |
| Oral | 90 |
| Intraperitoneal | 25 |
Table 2: Dose-Dependent Clinical Signs of this compound Toxicity in Rodents (Compiled and Extrapolated)
| Dose Range (mg/kg, i.p.) | Expected Clinical Signs | Severity |
| 1 - 5 | Mild sedation, decreased spontaneous motor activity. | Mild |
| 5 - 15 | Moderate sedation, ataxia, possible mild catalepsy. | Moderate |
| 15 - 25 | Severe sedation, pronounced catalepsy, potential for respiratory depression. | Severe |
| > 25 | High risk of mortality, convulsions, severe respiratory depression. | Life-threatening |
Note: This table is a generalized guide based on available data for this compound and other phenothiazines. Actual responses may vary depending on the animal species, strain, sex, and specific experimental conditions. Researchers should perform their own dose-ranging studies.
Experimental Protocols
Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 and identify the acute toxic effects of this compound.
-
Animals: Use a small number of adult rats (e.g., Sprague-Dawley), typically starting with one animal.
-
Housing: House animals individually with free access to food and water.
-
Dose Administration:
-
Start with a dose estimated to be just below the expected LD50 (e.g., 75 mg/kg for oral administration in rats).
-
Administer the dose via oral gavage.
-
-
Observation:
-
Observe the animal continuously for the first 4 hours after dosing, and then periodically for up to 14 days.
-
Record all clinical signs of toxicity using an observational checklist (see below).
-
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5).
-
If the animal dies, the next animal is given a lower dose.
-
-
Data Analysis: The LD50 is calculated using statistical methods appropriate for the up-and-down procedure.
Protocol for Assessing Extrapyramidal Symptoms: The Catalepsy Bar Test
This test is used to quantify the degree of catalepsy, a proxy for extrapyramidal side effects.
-
Apparatus: A horizontal bar (approximately 0.5 cm in diameter) is fixed at a height of 9 cm above a flat surface.
-
Procedure:
-
Administer this compound at the desired dose and route.
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At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
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Measure the time (in seconds) it takes for the rat to remove both forepaws from the bar. This is the descent latency.
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A cut-off time should be set (e.g., 180 seconds) to avoid undue stress on the animal.
-
-
Scoring:
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Stage 0: Rat moves normally when placed on a table (Score = 0).
-
Stage 1: Rat moves only when touched or pushed (Score = 0.5).
-
Stage 2: Rat fails to correct its posture within 10 seconds after one forepaw is placed on a 3 cm block (Score = 0.5 for each paw; total of 1).
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Stage 3: Rat fails to correct its posture within 10 seconds after one forepaw is placed on the 9 cm bar (Score = 1 for each paw; total of 2).
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The maximum possible score, indicating total catalepsy, is 3.5.[6]
-
Observational Checklist for this compound Toxicity in Rodents
| Category | Parameter | Observation/Score |
| General | Appearance | Normal, Piloerection, Hunched posture |
| Body Weight | Record daily | |
| Mortality | Yes/No | |
| Neurological | Sedation | Alert, Mild, Moderate, Severe |
| Ataxia | Normal gait, Mild, Moderate, Severe | |
| Catalepsy | See Catalepsy Bar Test Protocol | |
| Tremors | Absent, Present | |
| Convulsions | Absent, Present | |
| Autonomic | Salivation | Normal, Excessive |
| Respiration | Normal rate, Labored breathing |
Mandatory Visualizations
Caption: Dopamine D2 Receptor Antagonism Pathway Leading to Extrapyramidal Symptoms.
Caption: Experimental Workflow for In Vivo Toxicity Assessment of this compound.
Caption: Logical Relationship for Troubleshooting this compound-Induced Toxicity.
References
- 1. Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. This compound (oral route, intramuscular route, rectal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Torecan (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. youtube.com [youtube.com]
- 7. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Thiethylperazine Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiethylperazine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM, RPMI-1640, and MEM?
Q2: What are the common degradation products of this compound in aqueous solutions?
A2: this compound, a phenothiazine derivative, can be susceptible to oxidation, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides and other oxidized species. The rate of degradation can be influenced by factors such as pH, temperature, and the presence of oxidizing agents in the medium.
Q3: How can I assess the stability of this compound in my specific cell culture setup?
A3: A stability study can be conducted by incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2). Aliquots of the medium are collected at various time points and analyzed for the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in the cell culture medium. | Perform a stability study to determine the degradation kinetics of this compound under your experimental conditions. Prepare fresh stock solutions for each experiment. |
| Loss of this compound activity over time. | Instability of the compound leading to a decrease in the effective concentration. | Shorten the incubation time if possible. Based on stability data, adjust the initial concentration to compensate for degradation. |
| Precipitation of this compound in the medium. | Poor solubility of the compound at the desired concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed recommended limits (typically <0.5%). Gently warm the medium to aid dissolution, but avoid high temperatures that could accelerate degradation. |
| Interference from media components in analytical assays. | Components in the cell culture medium (e.g., phenol red, amino acids) may interfere with the quantification of this compound. | Use a medium without phenol red for analytical purposes if it interferes with your detection method. Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances before analysis. |
Quantitative Data Summary
The following table presents representative data from a hypothetical stability study of this compound in different cell culture media at 37°C.
| Cell Culture Medium | Incubation Time (hours) | Percentage of this compound Remaining (%) |
| DMEM | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 72 | 78 | |
| RPMI-1640 | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| 72 | 81 | |
| MEM | 0 | 100 |
| 24 | 94 | |
| 48 | 87 | |
| 72 | 80 |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a chosen cell culture medium.
1. Materials:
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This compound powder
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Cell culture medium (e.g., DMEM, RPMI-1640, or MEM)
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Sterile, light-protected microcentrifuge tubes or vials
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Incubator (37°C, 5% CO2)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
2. Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Spike the cell culture medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired experimental concentration.
-
Aliquot and incubate: Dispense the this compound-containing medium into sterile, light-protected tubes. Prepare triplicate samples for each time point. Place the tubes in a 37°C incubator with 5% CO2.
-
Sample collection: At designated time points (e.g., 0, 24, 48, and 72 hours), remove the triplicate tubes for each time point and immediately store them at -80°C until analysis to halt any further degradation.
-
Sample analysis:
-
Thaw the samples.
-
If necessary, perform a sample clean-up step (e.g., protein precipitation or solid-phase extraction) to remove media components that may interfere with the analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: this compound receptor antagonism.
Technical Support Center: Thiethylperazine Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by thiethylperazine in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, it is highly probable. This compound belongs to the phenothiazine class of compounds, which are known to be fluorescent.[1][2][3] These compounds can interfere with fluorescence assays in two primary ways:
-
Autofluorescence: this compound itself may fluoresce when excited by the light source in your instrument, leading to a false-positive signal or high background.[4][5]
-
Signal Quenching: this compound may absorb the excitation light intended for your fluorescent probe or absorb the emitted light from the probe, resulting in a decrease in the measured signal (a false negative). This is also known as the inner filter effect.[4][5]
Q2: What are the typical excitation and emission wavelengths for phenothiazine compounds like this compound?
Q3: My assay uses a green fluorescent protein (GFP) or a fluorescein-based dye. Is it likely to be affected?
A3: Yes, assays using fluorophores that are excited in the blue region and emit in the green region are at a higher risk of interference from this compound. This is because the potential emission spectrum of this compound may overlap with the emission spectrum of your probe.
Q4: How can I quickly check if this compound is interfering in my assay?
A4: A simple initial check is to measure the fluorescence of a solution containing only this compound in your assay buffer at the same excitation and emission wavelengths used for your experimental probe. A significant signal in the absence of your probe indicates autofluorescence.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Characterize the Interference
The first step is to determine the nature and extent of the interference.
Experiment 1: Measure the Intrinsic Fluorescence of this compound
-
Objective: To determine if this compound is autofluorescent at your assay's wavelengths.
-
Protocol: See "Experimental Protocols" section below.
-
Interpretation of Results:
-
High Signal: this compound is autofluorescent and is likely contributing to your assay signal.
-
Low or No Signal: Autofluorescence may not be the primary issue, but quenching could still be occurring.
-
Experiment 2: Test for Fluorescence Quenching
-
Objective: To determine if this compound is quenching the signal from your fluorescent probe.
-
Protocol: See "Experimental Protocols" section below.
-
Interpretation of Results:
-
Signal Decrease with Increasing this compound Concentration: this compound is quenching your fluorescent signal.
-
No Significant Change in Signal: Quenching is likely not a significant issue.
-
Step 2: Mitigate the Interference
Based on the results from Step 1, choose one or more of the following strategies.
Strategy 1: Spectral Shift
-
Rationale: If your assay allows, switching to a fluorescent probe that excites and emits at longer wavelengths (red-shifted) can often avoid the interference from compounds that fluoresce in the blue-green region.[4]
-
Action: Consider using a red or far-red fluorescent probe (e.g., those based on cyanine dyes like Cy5 or other long-wavelength dyes).
Strategy 2: Implement Blank Correction
-
Rationale: If the interference is consistent and concentration-dependent, you can subtract the signal contributed by this compound.
-
Action: For each concentration of this compound tested in your main assay, prepare a parallel control sample containing the same concentration of this compound but without your fluorescent probe or other key assay components that generate the signal. Subtract the average signal from these control wells from your experimental wells.
Strategy 3: Reduce the Concentration of this compound
-
Rationale: The interference is often concentration-dependent.
-
Action: If your experimental design permits, use the lowest effective concentration of this compound.
Strategy 4: Use an Orthogonal Assay
-
Rationale: Confirm your findings with a different assay technology that is not based on fluorescence.
-
Action: Consider using a luminescence-based, absorbance-based, or radioactivity-based assay to validate your results.
Quantitative Data Summary
Since specific quantitative fluorescence data for this compound is not widely published, the following table provides an estimated range based on the known properties of the phenothiazine class of compounds. Researchers should experimentally determine the specific values for their batch of this compound and assay conditions.
| Parameter | Estimated Range for Phenothiazines | Notes |
| Absorption Maximum (λabs) | 280 - 400 nm | Can vary based on substitution and solvent.[1][7] |
| Emission Maximum (λem) | 400 - 600 nm | Can be broad and is also solvent-dependent.[1][6] |
| Potential for Interference | High for blue/green fluorophores | Overlap with common probes like GFP and fluorescein. |
Experimental Protocols
Protocol 1: Measuring Intrinsic Fluorescence of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in your assay buffer. The concentrations should match those used in your main experiment.
-
Pipette the dilution series into the wells of a microplate. Include wells with assay buffer only as a blank.
-
Read the plate in a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your main assay.
-
Analyze the data: Subtract the blank reading from all wells. Plot the fluorescence intensity against the this compound concentration.
Protocol 2: Testing for Fluorescence Quenching
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your main experiment.
-
Prepare a dilution series of this compound.
-
In a microplate, add the fluorescent probe solution to each well.
-
Add the this compound dilution series to the wells containing the probe. Include control wells with the probe and the vehicle used for this compound.
-
Incubate for a short period to allow for any interactions.
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Read the plate using the appropriate fluorescence settings.
-
Analyze the data: Plot the fluorescence intensity of the probe against the concentration of this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04326B [pubs.rsc.org]
- 3. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-Term Storage of Thiethylperazine Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of thiethylperazine solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. A mixture of double-distilled water and ethanol (5:1 v/v) has also been reported for preparing standard solutions. The choice of solvent may depend on the specific experimental requirements and downstream applications.
Q2: What are the optimal temperature conditions for long-term storage of this compound solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Storage at -20°C is suitable for several months, while storage at -80°C is recommended for extended periods (beyond 6 months) to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
A3: Yes, this compound, as a phenothiazine derivative, is known to be sensitive to light. Exposure to light, particularly UV light, can lead to photodegradation. Therefore, it is crucial to protect this compound solutions from light at all times by using amber-colored vials or by wrapping the storage containers in aluminum foil.
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathways for phenothiazines like this compound include oxidation and photodegradation. The most common oxidative degradation product is the corresponding sulfoxide. Photodegradation can lead to the formation of various photoproducts, potentially altering the compound's biological activity.
Q5: How can I check the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact this compound from its potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound solution due to improper storage. | 1. Prepare a fresh solution of this compound from a new stock. 2. Analyze the old solution using a stability-indicating HPLC method to check for degradation. 3. Review storage conditions (temperature, light exposure, solvent) and ensure they align with best practices. |
| Visible particulates or color change in the solution. | Precipitation of this compound or formation of degradation products. | 1. Do not use the solution. 2. Check the solubility of this compound in the chosen solvent at the storage temperature. 3. A color change may indicate significant degradation; discard the solution. |
| Loss of potency in biological assays. | Chemical degradation of this compound, leading to a lower effective concentration. | 1. Quantify the concentration of the active this compound in the solution using a validated analytical method (e.g., HPLC). 2. Prepare fresh dilutions from a reliable stock solution for subsequent experiments. |
Data Presentation: Illustrative Long-Term Stability of this compound Solutions
The following tables provide illustrative data on the stability of this compound solutions under different storage conditions. This data is based on general knowledge of phenothiazine stability and should be considered as a guideline. For critical applications, it is recommended to perform a dedicated stability study.
Table 1: Stability of this compound (10 mM in DMSO) at Various Temperatures (Protected from Light)
| Storage Temperature | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) | 12 Months (% Remaining) |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >98% | >95% | >92% | >85% |
| 4°C | >90% | >80% | <70% | Not Recommended |
| Room Temperature (25°C) | <80% | <60% | Not Recommended | Not Recommended |
Table 2: Influence of Solvent on this compound Stability at -20°C (Protected from Light)
| Solvent | 1 Month (% Remaining) | 3 Months (% Remaining) | 6 Months (% Remaining) |
| DMSO | >98% | >95% | >92% |
| Ethanol/Water (5:1) | >95% | >90% | >85% |
| Aqueous Buffer (pH 7.4) | >90% | >80% | <70% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (maleate or malate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound accurately using a calibrated analytical balance in a fume hood.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Aliquot the stock solution into single-use amber-colored vials to avoid repeated freeze-thaw cycles and light exposure.
-
Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-to-medium-term storage (up to 6 months) or at -80°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and detect the presence of its degradation products in a solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.02 M Potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 70% A, 30% B
-
5-15 min: Linear gradient to 30% A, 70% B
-
15-20 min: 30% A, 70% B
-
20-22 min: Linear gradient back to 70% A, 30% B
-
22-30 min: 70% A, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The appearance of additional peaks, not present in the fresh standard, indicates the presence of degradation products.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, storage, and stability analysis of this compound solutions.
Caption: Potential degradation pathways for this compound in solution.
Technical Support Center: Impact of Thiethylperazine on Mitochondrial Function Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of thiethylperazine on mitochondrial function. As direct experimental data on this compound's mitochondrial effects are limited, this guide incorporates data from structurally related phenothiazines, such as chlorpromazine and trifluoperazine, to provide a predictive framework for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected general impact of this compound on mitochondrial function?
A1: this compound belongs to the phenothiazine class of antipsychotic drugs. While direct data for this compound is scarce, studies on related phenothiazines like chlorpromazine and trifluoperazine suggest that it may impair mitochondrial function.[1] Expected effects include inhibition of the electron transport chain (ETC), disruption of ATP synthesis, and dissipation of the mitochondrial membrane potential.[1][2] Phenothiazines have been shown to interact with mitochondrial membranes and can inhibit respiratory complexes.[3][4]
Q2: Which specific mitochondrial complexes are likely to be affected by this compound?
A2: Based on studies with other phenothiazines, this compound may inhibit multiple sites within the electron transport chain. For instance, chlorpromazine has been shown to inhibit Complex I.[5] Trifluoperazine has been reported to inhibit the bc1 complex (Complex III) and cytochrome c-aa3 (Complex IV).[2] Therefore, it is plausible that this compound could exhibit inhibitory effects on one or more of these complexes.
Q3: How might this compound affect cellular ATP levels?
A3: By inhibiting the ETC and potentially the F1Fo-ATPase, this compound is expected to decrease mitochondrial ATP production.[2][6] This can lead to a shift in cellular metabolism towards glycolysis to compensate for the reduced oxidative phosphorylation. Assays comparing cell viability in glucose versus galactose media can be employed to assess reliance on glycolysis and infer mitochondrial toxicity.[2]
Q4: Can this compound induce oxidative stress?
A4: Yes, disruption of the electron transport chain by compounds like phenothiazines can lead to an increase in the production of reactive oxygen species (ROS).[6] This occurs due to the incomplete reduction of oxygen, resulting in the formation of superoxide anions. Researchers should consider including ROS production assays in their experimental design.
Q5: What are the potential off-target effects of this compound in mitochondrial assays?
A5: this compound and other phenothiazines are known to have multiple pharmacological targets. Their lipophilic nature allows them to accumulate in membranes, which could non-specifically affect membrane-dependent processes.[3] It is also important to consider that some observed effects might be independent of direct mitochondrial targets.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Oxygen Consumption Rate (OCR)
| Possible Cause | Troubleshooting Step |
| Inhibition of Electron Transport Chain (ETC) | Perform a mitochondrial stress test to identify which part of the respiratory chain is affected. Use specific substrates and inhibitors for each complex to pinpoint the site of inhibition. |
| Inhibition of Substrate Transport | Ensure that the permeabilized cells or isolated mitochondria have adequate substrate supply. Test different substrates that feed into various points of the ETC. |
| Direct Inhibition of ATP Synthase | Measure ATP production directly. A decrease in ATP levels disproportionate to the decrease in OCR might suggest direct inhibition of ATP synthase. |
| Cell Death/Toxicity | Perform a cytotoxicity assay (e.g., LDH or Trypan Blue) in parallel to ensure that the observed decrease in OCR is not simply due to cell death. |
Issue 2: Variable or Inconsistent Mitochondrial Membrane Potential (ΔΨm) Readings
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | Run a control with this compound alone (no cells or dye) to check for autofluorescence at the wavelengths used for the ΔΨm dye. |
| Dye Interaction with Compound | Test for any direct interaction between this compound and the fluorescent dye used (e.g., TMRE, TMRM, JC-1). |
| Uncoupling Effect | A slight decrease in ΔΨm with a concurrent increase or maintenance of OCR could indicate an uncoupling effect. Chlorpromazine has been shown to act as an uncoupler at certain concentrations.[2] |
| Mitochondrial Permeability Transition (MPT) | A sudden and complete collapse of ΔΨm may indicate the opening of the mitochondrial permeability transition pore. This can be investigated using specific inhibitors of the MPT pore. |
Issue 3: Discrepancy Between ATP Levels and OCR/ΔΨm
| Possible Cause | Troubleshooting Step |
| Shift to Glycolysis | Measure the extracellular acidification rate (ECAR) simultaneously with OCR. An increase in ECAR alongside a decrease in OCR would indicate a metabolic shift to glycolysis. |
| Non-Mitochondrial ATP Production | Be aware that a portion of cellular ATP is generated through glycolysis. The contribution of each pathway can be assessed using specific inhibitors (e.g., oligomycin for oxidative phosphorylation and 2-deoxyglucose for glycolysis). |
| Assay Interference | Ensure that this compound does not interfere with the luciferase-based ATP assay. Run a standard curve of ATP with and without the compound. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Trifluoperazine on Mitochondrial Respiration
| Substrate | IC50 (µM) | Source |
| NADH | 56 | [7] |
| Malate | 59 | [7] |
| Succinate | 55 | [7] |
| Ascorbate/TMPD | 65 | [7] |
Table 2: Effects of Chlorpromazine on Mitochondrial Respiration and Membrane Potential
| Concentration (µM) | Change in Respiration Rate (%) | Change in Mitochondrial Membrane Potential (%) | Effect | Source |
| 20 | +11 | -12 | Uncoupling | [2] |
| 50 | +25 | -21 | Uncoupling | [2] |
| 100 | +31 | -28 | Uncoupling | [2] |
| >100 | Inhibition | Collapse | Inhibition | [2][8] |
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
Objective: To measure the effect of this compound on mitochondrial respiration in intact cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., HepG2, SH-SY5Y)
-
Culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution
-
Mitochondrial stress test kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound in Seahorse XF Base Medium.
-
Assay Medium Exchange: On the day of the assay, replace the culture medium with the Seahorse XF Base Medium containing the desired substrates. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF sensor cartridge.
-
Baseline Measurement: Measure the basal OCR and ECAR for a minimum of 3 cycles.
-
Compound Injection: Inject the this compound dilutions into the appropriate wells.
-
Post-Injection Measurement: Measure OCR and ECAR for several cycles to determine the acute effect of the compound.
-
Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mitochondrial Membrane Potential (ΔΨm) Assay
Objective: To determine the effect of this compound on the mitochondrial membrane potential.
Materials:
-
Fluorescent plate reader or fluorescence microscope
-
Black, clear-bottom 96-well plates
-
Cell line of interest
-
Culture medium
-
Fluorescent ΔΨm dye (e.g., TMRE, TMRM, or JC-1)
-
This compound stock solution
-
FCCP or CCCP (as a positive control for depolarization)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle control and a positive control (FCCP/CCCP).
-
Dye Loading: Add the ΔΨm fluorescent dye to the wells and incubate according to the manufacturer's instructions.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope. For JC-1, measure both green (monomers) and red (J-aggregates) fluorescence and calculate the ratio.
ATP Production Assay
Objective: To quantify the effect of this compound on cellular ATP levels.
Materials:
-
Luminometer
-
Opaque 96-well plates
-
Cell line of interest
-
Culture medium
-
This compound stock solution
-
Luciferase-based ATP assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
Cell Lysis: Lyse the cells according to the ATP assay kit protocol to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent to the cell lysates.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Normalization: Normalize the ATP levels to the cell number or protein concentration to account for any differences in cell density.
Visualizations
Caption: Putative signaling pathway of this compound's impact on mitochondrial function.
References
- 1. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays | MDPI [mdpi.com]
- 3. Phenothiazines and related compounds disrupt mitochondrial energy production by a calmodulin-independent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro effects of antipsychotics on mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoperazine inhibition of electron transport and adenosine triphosphatase in plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine protection against Ca(2+)-dependent and oxidative cell injury. Limitations due to depressed mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Thiethylperazine: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the polypharmacology of thiethylperazine in experimental settings. This compound, a phenothiazine derivative, is known to interact with a multitude of receptor systems, presenting both opportunities and challenges in research. This guide offers detailed protocols, troubleshooting advice, and a quantitative overview of its receptor interactions to facilitate the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments involving this compound.
Q1: My experimental results are inconsistent or unexpected. What could be the underlying cause?
A1: The polypharmacology of this compound is a likely contributor to unexpected results. It is a known antagonist at dopamine, serotonin, histamine, muscarinic, and adrenergic receptors.[1][2][3] Consider the following:
-
Off-Target Effects: Your observed phenotype may be a result of this compound acting on a receptor other than your primary target of interest.
-
Cell Line Receptor Expression: The specific combination and density of receptors on your chosen cell line will dictate the overall response. Verify the receptor expression profile of your cells.
-
Concentration-Dependent Effects: The affinity of this compound varies for its different targets. The concentration you are using may be engaging multiple receptor types simultaneously.
Q2: I am observing significant cell death in my cultures treated with this compound. What is the likely mechanism and how can I mitigate it?
A2: Phenothiazines, as a class, can induce cytotoxicity through various mechanisms, including apoptosis and necrosis. This can be concentration-dependent. To troubleshoot:
-
Perform a Dose-Response Curve: Determine the concentration range that achieves the desired pharmacological effect without compromising cell viability.
-
Use Appropriate Controls: Include vehicle-only controls and positive controls for cytotoxicity.
-
Assess Apoptosis Markers: Use assays for caspase activation or Annexin V staining to determine if apoptosis is the primary mode of cell death.
-
Consider Shorter Incubation Times: If the desired pharmacological effect is rapid, reducing the exposure time may minimize toxicity.
Q3: How can I differentiate between the on-target and off-target effects of this compound in my experiment?
A3: Deconvoluting the specific receptor responsible for an observed effect is crucial. Employ a combination of the following strategies:
-
Selective Antagonists: Use highly selective antagonists for the suspected off-target receptors to see if the effect is blocked.
-
Receptor Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of suspected off-target receptors.
-
Cell Lines with Defined Receptor Expression: If possible, use cell lines that endogenously express only your target of interest or engineered cell lines expressing a single receptor subtype.
-
Orthogonal Approaches: Confirm your findings using different assay formats that measure distinct downstream signaling events.
Q4: My functional assay results (e.g., calcium flux, cAMP) are showing a complex or biphasic response. How do I interpret this?
A4: This can be a hallmark of polypharmacology. This compound's simultaneous antagonism of multiple G-protein coupled receptors (GPCRs) can lead to conflicting downstream signals. For instance, antagonism of a Gq-coupled receptor would decrease intracellular calcium, while antagonism of a Gi-coupled receptor could lead to an increase in cAMP. Map out the signaling pathways of the receptors expressed in your cell line to understand potential points of convergence and divergence.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the reported binding affinities (Ki) of this compound for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | Moderate to Low Affinity |
| D2 | High Affinity[4] | |
| D4 | Moderate Affinity | |
| Serotonin | 5-HT2A | High Affinity |
| 5-HT2C | Moderate to High Affinity | |
| Histamine | H1 | High Affinity[4] |
| Muscarinic | M1 | Moderate Affinity |
| M2 | Moderate Affinity | |
| M3 | Moderate Affinity | |
| M4 | Moderate Affinity | |
| M5 | Moderate Affinity | |
| Adrenergic | α1 | High Affinity |
Note: Specific Ki values can vary depending on the experimental conditions (e.g., radioligand used, tissue source). Researchers should consult primary literature for detailed information.
Key Signaling Pathways
The following diagrams illustrate the primary signaling pathways affected by this compound's antagonist activity.
Caption: Gq-Coupled Receptor Signaling Pathway Antagonized by this compound.
Caption: Gi-Coupled Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols
Radioligand Binding Assay (for determining Ki)
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-spiperone for D2 receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a range of concentrations of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Cell membranes (typically 10-50 µg of protein)
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of this compound or vehicle.
-
For non-specific binding control wells, add a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay (for functional activity at Gq-coupled receptors)
Objective: To measure the functional antagonist activity of this compound at a Gq-coupled receptor (e.g., 5-HT2A, H1).
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Agonist for the receptor of interest (e.g., serotonin for 5-HT2A).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in the microplates and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the different concentrations of this compound to the wells and incubate for a short period.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Begin kinetic reading of fluorescence intensity.
-
After establishing a baseline, inject the agonist into the wells.
-
Continue reading the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value.
-
Experimental Workflow for Deconvoluting Polypharmacology
The following diagram outlines a logical workflow for dissecting the multifaceted effects of this compound.
Caption: A Step-wise Approach for Deconvoluting this compound's Effects.
References
Adjusting for thiethylperazine's lipophilicity in experimental design
Technical Support Center: Thiethylperazine Experimental Design
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges presented by its high lipophilicity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: this compound is a highly lipophilic compound, which significantly impacts its behavior in experimental settings. Its high LogP value indicates a strong preference for non-polar environments over aqueous ones. This leads to low aqueous solubility and high plasma protein binding. Understanding these properties is critical for designing robust experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Experimental Design | Source |
| LogP | 5.41 | High lipophilicity; potential for low aqueous solubility and non-specific binding to plastics and proteins.[1] | [1] |
| Aqueous Solubility | 0.0584 mg/L (as base) | Very low; requires organic solvents for stock solutions. The maleate salt is more water-soluble.[1] | [1] |
| Protein Binding | ≥90% | High potential for binding to serum proteins (e.g., albumin) in cell culture media, reducing the effective free concentration.[2] | [2][3][4] |
| Molecular Weight | 399.6 g/mol | Essential for calculating molar concentrations. | [1] |
Q2: My this compound stock solution is precipitating when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A2: This is a common issue due to this compound's low aqueous solubility. Here are several troubleshooting steps:
-
Check Your Stock Concentration: A highly concentrated DMSO stock (e.g., 100 mg/mL) is more likely to precipitate when diluted.[5] Consider preparing a lower concentration stock if your experimental concentrations allow.
-
Use a Co-solvent: For preparing working solutions, a mixture of water and ethanol (e.g., 5:1) has been used successfully to prepare a 0.01 M solution of the maleate salt.[4]
-
Increase Final Solvent Concentration: Ensure the final concentration of the organic solvent (like DMSO) in your aqueous solution is high enough to maintain solubility, but low enough to not cause vehicle-related toxicity. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
-
Warm the Medium: Gently warming the buffer or medium to 37°C before adding the stock solution can help.[5]
-
Add Stock Dropwise While Vortexing: Instead of pipetting the stock into a static solution, add it slowly to the aqueous buffer while gently vortexing or stirring to facilitate rapid dispersal and prevent localized high concentrations that lead to precipitation.
-
Use the Maleate Salt: this compound maleate is reported to be freely soluble in water and may be a better choice for experiments requiring aqueous buffers.[1][6]
Q3: I'm seeing inconsistent results or a lower-than-expected effect in my cell-based assays. Could this be related to lipophilicity?
A3: Yes, high lipophilicity can cause several issues in cell-based assays.
-
Non-Specific Binding: this compound can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates, flasks), reducing the actual concentration of the compound available to the cells.
-
Binding to Serum: The compound is over 90% protein-bound.[2] If you are using media containing fetal bovine serum (FBS), a significant portion of the this compound will bind to albumin and other proteins, lowering the free concentration available to interact with your cells.
-
Membrane Accumulation: As a lipophilic molecule, this compound can accumulate in the lipid bilayers of cell membranes, which may lead to off-target effects or act as a depot, slowly releasing the compound.[3][4]
To mitigate these issues, consider using low-protein or serum-free media if your cell line can tolerate it, pre-incubating plates with a blocking agent like BSA, or measuring the free concentration of the drug in your media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a method for preparing a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (base or salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Calculate the mass of this compound needed for your desired volume and concentration (e.g., for 1 mL of a 10 mM solution of this compound base, MW 399.6 g/mol , you need 3.996 mg).
-
Weigh the calculated amount of this compound powder and place it into a sterile amber vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the vial in an ultrasonic bath for 5-10 minutes.[5] Gentle warming to 37°C can also be applied.[5]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: General Cell-Based Assay Workflow
This protocol outlines key considerations when using this compound in a typical cell-based assay (e.g., viability, signaling).
Methodology:
-
Cell Seeding: Seed cells in appropriate microplates and allow them to adhere and stabilize for 24 hours.
-
Preparation of Working Solutions:
-
Thaw a single-use aliquot of your this compound stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium (with or without serum, as determined by your experimental needs).
-
Crucial Step: When diluting, add the stock solution to the medium while vortexing to prevent precipitation. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (<0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared this compound working solutions and vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay Readout: Perform the assay according to the manufacturer's instructions (e.g., adding a viability reagent and reading fluorescence/luminescence).
-
Data Analysis: Normalize the data to the vehicle control to determine the effect of this compound.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: Troubleshooting guide for issues caused by high lipophilicity.
Caption: Simplified overview of this compound's primary molecular targets.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Norzine, Torecan) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. This compound Maleate | C30H37N3O8S2 | CID 5282398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Strategies to Prevent Thiethylperazine Degradation During Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to thiethylperazine degradation during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a phenothiazine derivative, is susceptible to degradation through several pathways, with oxidation being the most prominent. This oxidative degradation primarily targets the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide. Other potential degradation routes include photodegradation upon exposure to light and thermal degradation at elevated temperatures.
Q2: My this compound sample shows an unexpected peak during HPLC analysis. What could be the cause?
A2: An unexpected peak in your chromatogram often indicates the presence of a degradation product. Given this compound's susceptibility to oxidation, this peak is likely a sulfoxide or N-oxide metabolite. The conditions used during your sample preparation, such as the choice of solvents, exposure to air, and temperature, can significantly influence the rate of degradation.
Q3: How can I minimize the oxidation of this compound during sample extraction?
A3: Minimizing oxidation is critical for accurate quantification of this compound. Key strategies include:
-
Use of Antioxidants: Incorporating antioxidants like sodium metabisulfite into your sample preparation workflow can effectively prevent oxidative degradation.[1][2]
-
Solvent Selection: The choice of solvent during extraction procedures, such as Solid-Phase Extraction (SPE), is crucial. For phenothiazines, using a solvent system like dichloromethane:isopropanol:ammonium hydroxide has been shown to minimize oxidation compared to systems containing ethyl acetate.
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Temperature Control: Keep samples at low temperatures (e.g., on ice) throughout the preparation process to slow down the rate of oxidative reactions.
Q4: What are the best practices for storing this compound samples before and during preparation?
A4: Proper storage is essential to maintain the integrity of your samples. Follow these guidelines:
-
Protect from Light: this compound is photosensitive. Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Low Temperature Storage: For short-term storage during preparation, keep samples on ice. For longer-term storage, freezing at -20°C or below is recommended to minimize both chemical and enzymatic degradation.[4][5][6]
-
pH Control: Maintaining an appropriate pH can also be crucial for stability. While specific data for this compound is limited, phenothiazines, in general, are more stable in acidic to neutral conditions.
Troubleshooting Guides
Issue 1: Significant this compound Degradation Observed in Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the drug to understand its stability profile. A degradation of 5-20% is generally considered suitable for validating stability-indicating methods.[7][8][9][10][11][12][13] If you observe excessive degradation (greater than 20%), consider the following:
| Potential Cause | Troubleshooting Step |
| Harsh Stress Conditions | Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent), lower the temperature, or decrease the exposure time. |
| Inappropriate Solvent | Ensure the solvent used to dissolve the drug for the study does not itself promote degradation. Consider using a less reactive solvent. |
| High Temperature | For thermal degradation studies, avoid excessively high temperatures that may lead to unrealistic degradation pathways. |
Issue 2: Inconsistent this compound Concentrations in Replicate Samples
Inconsistent results across replicates can be a sign of uncontrolled degradation during sample preparation.
| Potential Cause | Troubleshooting Step |
| Variable Exposure to Oxygen | Ensure all samples are processed with consistent exposure to air. For sensitive samples, working under an inert atmosphere is recommended. |
| Inconsistent Temperature | Maintain a consistent low temperature for all samples throughout the preparation process by using ice baths or cooling blocks. |
| Light Exposure Variation | Protect all samples from light consistently using amber vials or by working under low-light conditions. |
| Contaminated Glassware or Reagents | Use high-purity solvents and thoroughly cleaned glassware to avoid contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Pharmaceutical Tablets for HPLC Analysis
This protocol is adapted from a method for the electrochemical determination of this compound and can be modified for HPLC analysis.[14][15]
Materials:
-
This compound tablets
-
Deionized water
-
Ethanol
-
Volumetric flasks
-
Mortar and pestle
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh and crush a representative number of this compound tablets to a fine powder using a mortar and pestle.
-
Accurately weigh a portion of the powdered tablets and transfer it to a volumetric flask.
-
Dissolve the powder in a mixture of deionized water and ethanol (e.g., 5:1 v/v).
-
Sonicate the flask in an ultrasonic bath for approximately 5 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the water/ethanol mixture.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Protocol 2: Extraction of this compound from Plasma Samples
This protocol is a general procedure for drug extraction from plasma and should be optimized for this compound analysis.[15]
Materials:
-
Plasma sample
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 800 µL of plasma sample in a microcentrifuge tube, add 200 µL of 10% TCA solution.
-
Vortex the mixture for 2 minutes to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
Note: For enhanced stability, consider adding an antioxidant to the plasma sample before protein precipitation and keeping the sample on ice throughout the procedure.
Signaling Pathways & Workflows
Caption: General workflow for stabilized this compound sample preparation.
Caption: Primary oxidative degradation pathway of this compound.
References
- 1. academicjournals.org [academicjournals.org]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. longdom.org [longdom.org]
- 7. ijrpp.com [ijrpp.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. sgs.com [sgs.com]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Variability in Animal Models Treated with Thiethylperazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiethylperazine in animal models. Our aim is to help you navigate potential sources of variability and achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain, which is crucial for inducing emesis.[1][2] It also exhibits antagonist activity at dopamine D1 and D4 receptors, serotonin (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (H1) receptors.[3] This broad receptor profile contributes to both its antiemetic effects and potential side effects.
Q2: In which animal models is this compound commonly used as an antiemetic?
Dogs and ferrets are the most common animal models for studying the antiemetic effects of drugs like this compound because they have a well-developed emetic reflex.[4][5] Rats and mice do not vomit, so alternative behavioral models, such as pica (the ingestion of non-nutritive substances like kaolin), are used to assess nausea and the efficacy of antiemetic agents.[6]
Q3: What are the common routes of administration for this compound in animal models?
The route of administration can significantly impact the bioavailability and onset of action of this compound. Common routes in animal studies include:
-
Intramuscular (IM): Often used for reliable and relatively rapid absorption.[7]
-
Intravenous (IV): Provides the most rapid onset of action as it directly enters the systemic circulation.
-
Intraperitoneal (IP): A common route in rodents, offering rapid absorption.
-
Oral (PO): Subject to first-pass metabolism in the liver, which may reduce bioavailability.
The choice of administration route should be consistent across a study to minimize variability.
Troubleshooting Guide
Issue 1: Inconsistent or weaker-than-expected antiemetic effect.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosage | The effective dose (ED50) of this compound can vary significantly between species. Ensure the dose is appropriate for the chosen animal model. See Table 1 for reported ED50 values. |
| Animal Strain, Age, or Sex | Different strains of the same species can exhibit varying sensitivities to drugs.[8][9] Age and sex can also influence drug metabolism and response.[8][10] Clearly report the strain, age, and sex of the animals used in your study and consider these as potential sources of variability. |
| Route of Administration | The bioavailability of this compound can differ based on the administration route. Ensure the chosen route is appropriate for the experimental question and is performed consistently. For oral administration, consider the potential for first-pass metabolism. |
| Drug Interactions | This compound can interact with other drugs, including CNS depressants (e.g., anesthetics, analgesics), which can potentiate its effects.[1][11] Review all concurrently administered substances for potential interactions. |
Issue 2: Unexpected behavioral or physiological side effects.
| Potential Cause | Troubleshooting Steps |
| Extrapyramidal Symptoms (EPS) | As a dopamine antagonist, this compound can induce EPS, such as dystonia, akathisia, and parkinsonism.[12][13] These may manifest as abnormal postures, restlessness, or tremors. If EPS is observed, consider reducing the dose or using a lower-risk alternative if appropriate for the study. Anticholinergic agents can sometimes be used to manage these side effects, but this would be a confounding factor in the study.[14][15] |
| Sedation | Due to its antihistaminic and anti-alpha-adrenergic effects, this compound can cause sedation. This may interfere with behavioral assessments. If sedation is problematic, consider conducting experiments during the animal's active cycle or adjusting the dose. |
| Hypotension | This compound can cause a drop in blood pressure.[3] Monitor cardiovascular parameters if this is a concern for your experimental model. |
Issue 3: High variability between individual animals.
| Potential Cause | Troubleshooting Steps |
| Environmental Factors | Housing conditions, including single versus group housing and the level of environmental enrichment, can impact stress levels and drug responses in animals.[16][17][18][19] Standardize housing conditions for all animals in the study. |
| Underlying Health Status | Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism or the experimental outcome. |
| Inconsistent Dosing Technique | Ensure all personnel involved in the study are properly trained in the chosen administration technique to ensure consistent and accurate dosing. |
Quantitative Data
Table 1: Reported Effective Doses (ED50) of this compound for Emesis in Animal Models
| Animal Model | Emetic Stimulus | Route of Administration | ED50 | Reference |
| Dog | Radiation | Intramuscular (IM) | 0.86 mg/kg | [20] |
| Dog | Radiation | Intramuscular (IM) | 5.6 mg/m² | [7] |
Note: Data for this compound in other models and for other emetic stimuli is limited. Researchers may need to perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets for Antiemetic Testing
This protocol is adapted from studies investigating chemotherapy-induced emesis.[4][6][21]
-
Animal Model: Male or female ferrets (1-1.5 kg).
-
Acclimation: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the study.
-
Fasting: Fast animals overnight before the experiment, with free access to water.
-
Drug Administration:
-
Administer the test compound (e.g., this compound) or vehicle at the desired dose and route (e.g., IV, IP, or PO).
-
If administered orally, wait approximately 30-60 minutes before inducing emesis.
-
-
Emesis Induction:
-
Administer cisplatin at a dose of 5-10 mg/kg intravenously (IV) or intraperitoneally (IP). A dose of 10 mg/kg is typically used to study acute emesis, while 5 mg/kg can be used to investigate both acute and delayed emesis.[21]
-
-
Observation:
-
Observe the animals continuously for at least 4-5 hours for signs of emesis (retching and vomiting).
-
Record the latency to the first emetic episode and the total number of retches and vomits.
-
For delayed emesis studies, continue observation for up to 72 hours.
-
-
Data Analysis: Compare the emetic response in the this compound-treated group to the vehicle-treated control group.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: A typical experimental workflow for antiemetic testing.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in the study of vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]
- 7. Prevention of radiation emesis in dogs by combinations of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of sex, strain, and age on blood ethanol concentration and behavioral signs of intoxication during ethanol vapor exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of sex, strain, and age on blood ethanol concentration and behavioral signs of intoxication during ethanol vapor exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE EFFECT OF AGE, SEX, STRAIN, SPECIES AND DOSE LEVEL DIFFERENCES UPON THE METABOLISM OF 2-NAPHTHYLAMINE IN RODENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Extrapyramidal reaction induced by this compound (torecan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of housing condition on experimental outcome in a reproduction toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. faunalytics.org [faunalytics.org]
- 18. Effects of housing conditions on stress, depressive like behavior and sensory-motor performances of C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Housing Condition and Cage Change on Characteristics of Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Control of radiation-induced emesis with promethazine, cimetidine, this compound, or naloxone. [/sup 60/Co] (Journal Article) | OSTI.GOV [osti.gov]
- 21. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Potential for thiethylperazine to interfere with luciferase reporter assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using thiethylperazine in conjunction with luciferase reporter assays. It addresses potential interference and offers troubleshooting strategies to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: Can this compound directly interfere with my luciferase reporter assay?
While there is no direct literature evidence detailing the interaction between this compound and luciferase enzymes, its classification as a phenothiazine derivative suggests a potential for interference. Phenothiazines are known to be biologically active compounds with the potential to interact with various proteins. Therefore, it is crucial to perform appropriate controls to rule out any artefactual effects on the luciferase reporter system itself.
Q2: What are the potential mechanisms by which this compound could interfere with a luciferase assay?
This compound could potentially interfere with luciferase assays through several mechanisms:
-
Direct Enzyme Inhibition: this compound may directly bind to the luciferase enzyme (e.g., Firefly, Renilla), inhibiting its catalytic activity. This would lead to a decrease in the luminescent signal.
-
Effects on Cellular ATP Levels: Firefly luciferase activity is dependent on intracellular ATP concentrations. This compound, as a phenothiazine, could potentially disrupt mitochondrial function and thereby affect cellular ATP production, leading to a decrease in the luminescent signal.[1]
-
Stabilization of Luciferase: Some small molecules can bind to and stabilize the luciferase enzyme within the cell.[2][3] This can lead to an accumulation of the reporter protein and a paradoxical increase in the luminescent signal, which could be misinterpreted as genuine activation of the signaling pathway under investigation.[3]
-
Light Quenching or Autofluorescence: this compound may absorb the light emitted by the luciferase reaction (quenching), leading to a reduced signal. Alternatively, the compound itself might be autofluorescent at the detection wavelength, causing an increase in background signal.
-
Off-Target Effects on Cellular Pathways: this compound is a multi-target drug, acting as an antagonist at dopamine, serotonin, muscarinic, and adrenergic receptors.[4][5][6][7] These actions could indirectly affect the signaling pathway being studied, independent of a direct effect on the luciferase reporter itself.
Q3: What are the common types of luciferase enzymes, and could they be differentially affected?
The two most common luciferase reporters are Firefly luciferase (FLuc) and Renilla luciferase (RLuc).[8]
-
Firefly Luciferase (FLuc): This enzyme is ATP-dependent. Therefore, any compound affecting cellular ATP levels can indirectly modulate its activity.[1] FLuc is also known to be susceptible to inhibition by a significant percentage of small molecules.[9][10]
-
Renilla Luciferase (RLuc): This enzyme is ATP-independent.[8] Using RLuc as a control in a dual-luciferase assay can help to distinguish between compound effects on cellular energy metabolism and direct inhibition of FLuc. However, RLuc can also be inhibited by certain compounds.[8]
It is plausible that this compound could have different effects on these two systems.
Troubleshooting Guide
If you observe unexpected results in your luciferase reporter assay when using this compound, follow these troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Decreased Luciferase Signal | 1. Direct inhibition of luciferase enzyme.2. Inhibition of the upstream signaling pathway (true effect).3. Cytotoxicity.4. Decreased cellular ATP levels (for FLuc). | 1. Perform a cell-free luciferase assay.2. Use an orthogonal assay to confirm the effect on the pathway.3. Conduct a cell viability assay.4. Measure cellular ATP levels. |
| Increased Luciferase Signal | 1. Activation of the upstream signaling pathway (true effect).2. Stabilization of the luciferase enzyme.3. Autofluorescence of this compound. | 1. Use an orthogonal assay to confirm pathway activation.2. Perform a cell-free luciferase assay and a reporter stability assay.3. Measure the fluorescence of this compound alone at the assay emission wavelength. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Edge effects in the plate.3. Cell plating inconsistencies. | 1. Use a master mix for reagents.2. Avoid using the outer wells of the plate.3. Ensure even cell distribution when plating. |
Experimental Protocols
1. Cell-Free Luciferase Inhibition Assay
This assay determines if this compound directly inhibits the luciferase enzyme in the absence of cellular components.
-
Materials:
-
Purified recombinant luciferase enzyme (e.g., Firefly or Renilla)
-
Luciferase assay substrate (e.g., D-luciferin for Firefly, coelenterazine for Renilla)
-
Luciferase assay buffer
-
This compound stock solution
-
Microplate luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in the luciferase assay buffer.
-
In a white, opaque microplate, add the purified luciferase enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by injecting the luciferase substrate into each well.
-
Immediately measure the luminescence using a luminometer.
-
Compare the signal in the presence of this compound to a vehicle control to determine the percentage of inhibition.
-
2. Orthogonal Assay
An orthogonal assay measures the activity of the signaling pathway of interest using a different readout than luciferase. This helps to confirm that the observed effect is on the biological pathway and not an artifact of the reporter system.
-
Example: If you are studying the activation of a transcription factor using a luciferase reporter, an orthogonal assay could be:
-
Quantitative PCR (qPCR): Measure the mRNA levels of a known target gene of that transcription factor.
-
Western Blot: Measure the protein levels of the transcription factor or its phosphorylated (active) form.
-
ELISA: Quantify the secretion of a cytokine or other protein regulated by the signaling pathway.
-
3. Cell Viability Assay
This assay is crucial to ensure that the observed changes in luciferase activity are not due to this compound-induced cell death.
-
Common Methods:
-
MTT or MTS Assay: Measures mitochondrial reductase activity in viable cells.
-
Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells based on membrane integrity.
-
Real-Time Glow (RT-Glo) Viability Assay: A luminescence-based assay that measures viability over time.
-
Visualizing Potential Interference and Troubleshooting Workflows
Caption: Potential mechanisms of this compound interference in luciferase assays.
Caption: A logical workflow for troubleshooting unexpected luciferase assay results.
References
- 1. Phenothiazines and related compounds disrupt mitochondrial energy production by a calmodulin-independent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Thiethylperazine Administration for Research Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicles for thiethylperazine administration in experimental settings. The following information is presented in a question-and-answer format to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider when selecting a vehicle?
A1: this compound is a lipophilic compound. The free base has very low aqueous solubility (0.0584 mg/L), while the maleate salt is freely soluble in water.[1] Understanding these properties is crucial for selecting an appropriate vehicle for your desired route of administration.
Q2: What is the difference between this compound and this compound maleate? Which form should I use?
A2: this compound is the active pharmaceutical ingredient (API), a weakly basic compound. This compound maleate is the salt form of the drug, which is more water-soluble.[2] For aqueous-based formulations, especially for oral or parenteral routes, this compound maleate is the preferred form due to its higher solubility. The free base may be suitable for lipid-based formulations or when dissolving in organic solvents.
Q3: Can I administer this compound orally to animals? What is a suitable vehicle?
A3: Yes, oral administration is a common route. For oral gavage in animal models, an aqueous solution of this compound maleate is a suitable option. In one study, a commercial intramuscular formulation of this compound maleate was diluted with sterile water for oral administration to mice.
Troubleshooting Guide
Q4: I am observing precipitation when preparing my this compound formulation. What could be the cause and how can I resolve it?
A4: Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: You may be trying to dissolve too much this compound in the chosen vehicle.
-
pH Shift: If you are using a pH-dependent solubilization strategy, changes in pH upon dilution or mixing can cause the drug to precipitate.
-
Solvent Change: When diluting a stock solution made in an organic solvent (like DMSO) with an aqueous buffer, the drug may precipitate if the final concentration of the organic solvent is too low to maintain solubility.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or animal body temperature.
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of your specific form of this compound in the chosen vehicle.
-
Optimize Co-solvent/Surfactant Concentration: If using a co-solvent or surfactant, you may need to increase its concentration in the final formulation.
-
pH Adjustment: Ensure the pH of your final formulation is within a range that maintains the solubility of this compound. For the maleate salt, a slightly acidic pH is generally preferred.
-
Gradual Dilution: When diluting a stock solution, add the aqueous phase gradually while vortexing to minimize localized concentration gradients that can lead to precipitation.
-
Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
-
Consider a Different Vehicle: If precipitation persists, you may need to select a different vehicle or a more complex formulation strategy.
Q5: My animals are showing signs of irritation or toxicity at the injection site after parenteral administration. What should I do?
A5: Injection site reactions can be caused by the drug itself or the vehicle.
Troubleshooting Steps:
-
Vehicle Toxicity: Some organic solvents, like DMSO and ethanol, can cause irritation at high concentrations. Review the literature for tolerated concentrations of your chosen vehicle for the specific route of administration. Consider diluting your formulation to reduce the solvent concentration, if possible.
-
pH of the Formulation: A non-physiological pH can cause tissue irritation. Aim for a pH as close to neutral (7.4) as possible for parenteral formulations.
-
Osmolality: Hypertonic or hypotonic solutions can cause cell damage and inflammation. Adjust the osmolality of your formulation to be isotonic with physiological fluids.
-
Drug Precipitation: Precipitation of the drug at the injection site can lead to inflammation and necrosis. Ensure your formulation is stable and does not precipitate upon injection.
-
Injection Technique: Improper injection technique can cause tissue damage. Ensure you are using the correct needle size and injection volume for the chosen site and animal model.
Data Presentation
Table 1: Solubility of this compound and its Maleate Salt
| Compound | Vehicle | Solubility | Reference |
| This compound | Water | 0.0584 mg/L | [1] |
| This compound Maleate | Water | Freely Soluble | [1] |
| This compound Maleate | DMSO | Soluble | [3] |
| This compound Maleate | Methanol | Soluble | [1] |
Note: "Freely Soluble" generally indicates a solubility of >100 mg/mL. "Soluble" indicates a solubility of 10-100 mg/mL. Quantitative data for solubility in DMSO and other organic solvents is limited in publicly available literature.
Experimental Protocols
Protocol 1: Preparation of this compound Maleate Solution for Oral Gavage (Example)
Objective: To prepare a 1 mg/mL solution of this compound maleate in water for oral administration to mice.
Materials:
-
This compound maleate powder
-
Sterile, purified water
-
Calibrated balance
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound maleate powder using a calibrated balance. For example, to prepare 10 mL of a 1 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add a small volume of sterile water (e.g., 2-3 mL) to the tube.
-
Vortex the mixture until the powder is completely dissolved. This compound maleate should dissolve readily in water.
-
Once dissolved, add sterile water to reach the final desired volume (10 mL in this example).
-
Vortex the solution again to ensure homogeneity.
-
For sterile administration, filter the solution through a 0.22 µm sterile filter into a new sterile container.
-
Store the solution as recommended by the manufacturer, typically protected from light.
Protocol 2: Preparation of a this compound Formulation for Parenteral Administration using a Co-solvent Approach (Hypothetical Example)
Objective: To prepare a 0.5 mg/mL solution of this compound for intravenous injection using a DMSO and PEG 400 co-solvent system.
Materials:
-
This compound (free base) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Prepare a Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This should be done in a sterile environment.
-
-
Prepare the Vehicle Mixture:
-
In a separate sterile vial, prepare the final vehicle by mixing PEG 400 and sterile saline. A common ratio for such formulations is 40% PEG 400 and 60% saline. For example, to prepare 10 mL of the final formulation, you would mix 4 mL of PEG 400 with 6 mL of saline. The final DMSO concentration should be kept low (typically <10%) to minimize toxicity.
-
-
Prepare the Final Formulation:
-
Slowly add the required volume of the this compound stock solution in DMSO to the PEG 400/saline vehicle mixture while continuously vortexing. For a final concentration of 0.5 mg/mL in 10 mL, you would add 0.5 mL of the 10 mg/mL stock solution to 9.5 mL of the vehicle.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
The final formulation should be prepared fresh before each experiment.
-
Disclaimer: This is a hypothetical example. The optimal vehicle composition and final concentration must be determined empirically for your specific experimental needs and animal model. It is crucial to conduct small-scale pilot studies to ensure the formulation is well-tolerated.
Mandatory Visualizations
Caption: A decision-making workflow for selecting an appropriate vehicle for this compound administration.
Caption: A logical diagram for troubleshooting precipitation issues during this compound formulation.
References
Validation & Comparative
A Comparative Preclinical Efficacy Analysis of Thiethylperazine and Ondansetron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two commonly used antiemetic agents, thiethylperazine and ondansetron. By examining their performance in established animal models and their distinct mechanisms of action, this document aims to offer valuable insights for researchers and professionals involved in the development of novel antiemetic therapies.
Executive Summary
Ondansetron, a selective serotonin 5-HT3 receptor antagonist, has demonstrated significant efficacy in preclinical models of chemotherapy-induced emesis, particularly in the ferret model. This compound, a phenothiazine derivative, exhibits a broader mechanism of action, primarily as a dopamine D2 receptor antagonist, with additional activity at histamine H1, muscarinic, and alpha-adrenergic receptors. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to draw meaningful comparisons of their efficacy, receptor binding affinities, and the experimental protocols used to evaluate them.
Data Presentation: Quantitative Efficacy and Receptor Binding
The following tables summarize the available quantitative data on the antiemetic efficacy and receptor binding affinities of this compound and ondansetron from preclinical studies. It is important to note that the data are compiled from different studies and models, which should be considered when making direct comparisons.
Table 1: Comparative Antiemetic Efficacy in Preclinical Models
| Drug | Animal Model | Emetogen | Efficacy Measurement | Result |
| This compound | Dog | Radiation | ED50 (Radiation dose for 50% emesis) | 405 rads (Control: 258 rads)[1] |
| Ondansetron | Ferret | Cisplatin (5 mg/kg) | Reduction in acute phase (Day 1) emesis | ~68%[2] |
| Ondansetron | Ferret | Cisplatin (5 mg/kg) | Reduction in delayed phase (Days 2-3) emesis | ~53-67%[2] |
Table 2: Comparative Receptor Binding Affinities (Ki values in nM)
| Drug | Primary Target | Ki (nM) | Secondary Targets | Ki (nM) |
| This compound | Dopamine D2 | ~1.26 | 5-HT2A, H1, α1, Muscarinic | Varies |
| Ondansetron | Serotonin 5-HT3 | ~0.19 | 5-HT1B, 5-HT1C, α1 adrenergic, mu-opioid | Lower affinity[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to assess the antiemetic efficacy of this compound and ondansetron.
Cisplatin-Induced Emesis in Ferrets (for Ondansetron)
This model is a standard for evaluating antiemetic drugs against chemotherapy-induced nausea and vomiting.
-
Animal Model: Male ferrets are commonly used due to their robust emetic response, which is similar to humans.
-
Emetogen Administration: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at doses typically ranging from 5 to 10 mg/kg to induce both acute and delayed emesis.[2]
-
Drug Administration: Ondansetron is usually administered prior to the cisplatin challenge. Dosing can be via intravenous, subcutaneous, or oral routes.
-
Observation Period: Animals are observed for emetic episodes (retching and vomiting) for a period of up to 72 hours to assess efficacy against both acute (first 24 hours) and delayed phases of emesis.[2]
-
Data Collection: The primary endpoints are the number of retches and vomits, and the latency to the first emetic episode.
Radiation-Induced Emesis in Dogs (for this compound)
This model assesses the efficacy of antiemetics against vomiting induced by radiation exposure.
-
Animal Model: Male mixed-breed dogs are utilized for these studies.
-
Emetogen Administration: Whole-body irradiation is delivered from a 60Co source. The dose required to induce emesis in 50% of the animals (ED50) is determined.[1]
-
Drug Administration: this compound is administered intramuscularly (i.m.) prior to radiation exposure.[1]
-
Observation Period: Dogs are observed for the onset and number of emetic episodes following irradiation.
-
Data Collection: The primary endpoint is the radiation dose ED50 for emesis, with higher values indicating greater antiemetic protection.[1]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct mechanisms of action of this compound and ondansetron are centered on different neurotransmitter pathways involved in the emetic reflex.
References
- 1. Prevention of radiation emesis in dogs by combinations of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 3. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of thiethylperazine and prochlorperazine in vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Thiethylperazine and prochlorperazine are both phenothiazine derivatives widely utilized for their antiemetic properties. Their clinical efficacy is primarily attributed to their antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla. While both drugs belong to the same chemical class and share a common primary mechanism of action, subtle differences in their in vitro pharmacological profiles may influence their potency, off-target effects, and overall therapeutic window. This guide provides a head-to-head comparison of this compound and prochlorperazine based on available in vitro experimental data, focusing on receptor binding affinities and cellular signaling pathways.
Receptor Binding Affinity
The primary mechanism of action for both this compound and prochlorperazine is the blockade of dopamine D2 receptors.[1][2][3][4] The binding affinity of a drug to its receptor is a key determinant of its potency. While direct comparative studies measuring the binding affinities of both drugs under identical experimental conditions are limited, data from separate in vitro radioligand binding assays provide insights into their relative potencies at the D2 receptor.
It is important to note that the following data is compiled from different studies and direct comparison should be made with caution.
| Compound | Receptor | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| Prochlorperazine | Dopamine D2 | [3H]-Spiperone | Rat striatum | < 20 | [1] |
| This compound | Dopamine D2 | Not Specified | Not Specified | Potent Antagonist | [3][4] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
A common method to determine the binding affinity of compounds to the dopamine D2 receptor is a competitive radioligand binding assay. The following is a generalized protocol:
-
Tissue Preparation: Membranes are prepared from a tissue source rich in dopamine D2 receptors, such as the rat striatum. The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to D2 receptors (e.g., [3H]-spiperone).
-
Competition: Increasing concentrations of the unlabeled test compounds (this compound or prochlorperazine) are added to the incubation mixture. The unlabeled compound competes with the radioligand for binding to the D2 receptors.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The filters are then washed, and the amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Cellular Signaling Pathways
The interaction of phenothiazines with dopamine D2 receptors initiates a cascade of intracellular signaling events. As G protein-coupled receptors (GPCRs), D2 receptors are primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, the signaling pathways influenced by these drugs can be more complex and extend to other important cellular processes.
Prochlorperazine
In vitro studies have shown that prochlorperazine can modulate several signaling pathways, particularly in the context of cancer cell lines where phenothiazines have been investigated for their anti-proliferative effects. These pathways include:
-
SRC-MEK-ERK Pathway: Prochlorperazine has been observed to modulate the expression and phosphorylation of key components of the SRC-MEK-ERK (MAPK) pathway in bladder cancer cells.[5][6] This pathway is crucial for cell proliferation, differentiation, and survival.
-
AKT Pathway: As with other phenothiazines, prochlorperazine's antagonism of D2 receptors can lead to the regulation of the AKT signaling pathway.[7] The AKT pathway is a central regulator of cell survival, growth, and metabolism.
-
Wnt Signaling Pathway: The Wnt signaling pathway, which is involved in cell fate determination, proliferation, and migration, has also been identified as a potential target of prochlorperazine.[7]
This compound
Specific in vitro studies detailing the effects of this compound on intracellular signaling pathways are not as extensively reported as for prochlorperazine. However, given their structural similarity and shared primary target (dopamine D2 receptor), it is highly probable that this compound also influences the Gi-coupled adenylyl cyclase pathway and potentially other pathways regulated by D2 receptor activity, such as the AKT and MAPK pathways. Further research is required to elucidate the specific signaling signature of this compound.
Conclusion
Both this compound and prochlorperazine are potent dopamine D2 receptor antagonists, which is the primary basis for their antiemetic effects. Prochlorperazine has a well-documented high affinity for the D2 receptor. While direct in vitro comparative data for this compound is scarce, it is also considered a potent antagonist. In vitro studies on prochlorperazine have revealed its ability to modulate key cellular signaling pathways involved in cell proliferation and survival, including the SRC-MEK-ERK, AKT, and Wnt pathways. Due to their structural and mechanistic similarities, it is plausible that this compound engages similar signaling cascades. However, a definitive head-to-head in vitro comparison using standardized assays is necessary to precisely delineate the subtle differences in their pharmacological profiles. Such studies would be invaluable for a more nuanced understanding of their therapeutic actions and potential for repositioning in other therapeutic areas.
References
- 1. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characteristics of prochlorperazine oral disintegrating film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-induced parkinsonism: in vivo demonstration of dopamine D2 receptors blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antipsychotic Activity of Thiethylperazine and Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antipsychotic activities of thiethylperazine and the well-established typical antipsychotic, chlorpromazine. The information presented is based on available preclinical and clinical data to assist researchers in evaluating their relative pharmacological profiles.
Executive Summary
Both this compound and chlorpromazine are phenothiazine derivatives that exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors. Clinical evidence suggests that this compound may be a more potent antipsychotic agent than chlorpromazine. While both drugs interact with a range of other neurotransmitter receptors, contributing to their therapeutic and side-effect profiles, a key differentiator may lie in their relative affinities for serotonin 5-HT2A receptors, potentially influencing the incidence of extrapyramidal symptoms.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and chlorpromazine. It is important to note that directly comparable in vitro binding affinity data (Ki values) for this compound from studies that also evaluated chlorpromazine are limited in the public domain.
| Parameter | This compound | Chlorpromazine | References |
| Clinical Potency | Approximately 3 times more potent than chlorpromazine in a clinical trial with schizophrenic patients. | Benchmark typical antipsychotic. | [1] |
| Dopamine D2 Receptor Binding Affinity (Ki, nM) | Data not available | ~1.2 - 11 | [2] |
| Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM) | Data not available (described as having greater activity at 5-HT2 receptors than D2 receptors) | ~13.2 |
Note: Ki values for chlorpromazine are derived from multiple sources and may vary depending on the experimental conditions. The qualitative description of this compound's receptor activity suggests a potentially favorable therapeutic profile with a lower risk of extrapyramidal side effects.
Mechanism of Action and Signaling Pathways
The primary mechanism of antipsychotic action for both this compound and chlorpromazine is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Chlorpromazine is also a potent antagonist of serotonin 5-HT2A receptors. The blockade of these receptors is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) and potential efficacy against negative symptoms. This compound is also known to be an antagonist at 5-HT2A and 5-HT2C receptors, with reports suggesting greater activity at these serotonin receptors compared to D2 receptors. This higher 5-HT2/D2 receptor affinity ratio may underlie a reduced propensity for EPS compared to typical antipsychotics.
Both drugs also exhibit varying degrees of antagonism at other receptors, including alpha-adrenergic, histaminergic, and muscarinic receptors, which contributes to their side-effect profiles, such as sedation, hypotension, and anticholinergic effects.
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Experimental Protocols
Preclinical Evaluation: Apomorphine-Induced Stereotypy in Rats
This animal model is widely used to assess the in vivo dopamine receptor blocking activity of potential antipsychotic drugs.
Objective: To evaluate the ability of this compound and chlorpromazine to antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Chlorpromazine
-
Apomorphine hydrochloride
-
Saline solution (0.9% NaCl)
-
Observation cages
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
Divide rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, chlorpromazine low dose, chlorpromazine high dose).
-
Administer this compound, chlorpromazine, or vehicle (saline) via intraperitoneal (i.p.) injection.
-
-
Apomorphine Challenge: 30 minutes after the test drug administration, administer apomorphine (e.g., 1.0 mg/kg, subcutaneous) to all animals.
-
Behavioral Observation: Immediately after apomorphine injection, place each rat in an individual observation cage and score for stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1 hour) using a standardized rating scale.
-
Data Analysis: Compare the stereotypy scores between the treatment groups. A reduction in apomorphine-induced stereotypy indicates dopamine receptor blockade.
Apomorphine-Induced Stereotypy Workflow
Clinical Trial Design: Double-Blind, Randomized Controlled Trial in Schizophrenia
This protocol outlines a typical design for a clinical trial comparing the efficacy and safety of this compound and chlorpromazine in patients with schizophrenia.
Objective: To compare the antipsychotic efficacy and safety of this compound versus chlorpromazine in patients with an acute exacerbation of schizophrenia.
Study Design: A multicenter, randomized, double-blind, active-comparator controlled clinical trial.
Patient Population:
-
Inclusion Criteria:
-
Ages 18-65 years.
-
Diagnosis of schizophrenia according to DSM-5 criteria.
-
Acute exacerbation of psychotic symptoms.
-
Minimum score on the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression - Severity (CGI-S) at baseline.
-
-
Exclusion Criteria:
-
Treatment-resistant schizophrenia.
-
Significant unstable medical conditions.
-
Substance use disorder within the last 6 months.
-
Pregnancy or lactation.
-
Interventions:
-
Group 1: this compound (titrated to an optimal therapeutic dose).
-
Group 2: Chlorpromazine (titrated to an optimal therapeutic dose).
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the BPRS total score at the end of the treatment period (e.g., 6 weeks).
-
Secondary Efficacy Endpoints:
-
Change from baseline in the CGI-S and Clinical Global Impression - Improvement (CGI-I) scores.
-
Response rate (defined as a ≥30% reduction in BPRS total score).
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events, including extrapyramidal symptoms (assessed using scales like the Simpson-Angus Scale).
-
Vital signs, ECGs, and laboratory tests.
-
Study Procedure:
-
Screening and Baseline: Eligible patients undergo baseline assessments.
-
Randomization: Patients are randomly assigned to one of the two treatment groups.
-
Treatment Period: Patients receive the assigned medication for a fixed duration (e.g., 6 weeks), with dose adjustments as needed.
-
Follow-up: Assessments are conducted at regular intervals throughout the study.
-
Data Analysis: Statistical analysis is performed to compare the efficacy and safety outcomes between the two groups.
Clinical Trial Workflow
Conclusion
The available evidence suggests that this compound is a potent antipsychotic with a mechanism of action centered on dopamine D2 receptor antagonism, similar to chlorpromazine. Notably, clinical data indicates that this compound may be more potent than chlorpromazine.[1] Furthermore, its potentially higher affinity for serotonin 5-HT2A receptors relative to D2 receptors could translate to a more favorable side-effect profile, particularly concerning extrapyramidal symptoms. Further head-to-head clinical trials with comprehensive receptor binding studies are warranted to fully elucidate the comparative efficacy and safety of these two phenothiazine antipsychotics.
References
Cross-Study Analysis of Thiethylperazine's Antiemetic Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the antiemetic potency of thiethylperazine, a phenothiazine derivative. By objectively comparing its performance with other antiemetic agents and presenting supporting experimental data, this document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. The guide summarizes quantitative data in structured tables, details experimental methodologies from key clinical trials, and visualizes complex information through signaling pathway and experimental workflow diagrams.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its antiemetic effects through the antagonism of multiple neurotransmitter receptors involved in the complex signaling pathways that trigger nausea and vomiting. It is a potent antagonist of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla, a key area for detecting emetic substances in the blood. Additionally, this compound blocks histamine H1 receptors, muscarinic M1-M5 receptors, serotonin 5-HT2A and 5-HT2C receptors, and alpha-1 adrenergic receptors. This broad spectrum of activity contributes to its efficacy in preventing and treating nausea and vomiting induced by various stimuli.
Below is a diagram illustrating the signaling pathways modulated by this compound in the context of emesis control.
Caption: this compound's multi-receptor antagonism in the control of emesis.
Comparative Antiemetic Efficacy
Clinical studies have evaluated the antiemetic potency of this compound in various clinical settings, including postoperative nausea and vomiting (PONV), chemotherapy-induced nausea and vomiting (CINV), and radiation-induced nausea and vomiting (RINV). The following tables summarize the quantitative data from these comparative trials.
Postoperative Nausea and Vomiting (PONV)
| Study | Comparator(s) | Patient Population | This compound Dose | Comparator Dose(s) | Key Efficacy Endpoint(s) | Results |
| Purkis, 1965 | Perphenazine, Trimethobenzamide, Placebo | General surgery | Not specified | Not specified | Suppression of post-anesthetic nausea and vomiting | This compound was effective in suppressing PONV. |
| North et al., 1963 | Not specified | Not specified | Not specified | Not applicable | Influence on postoperative vomiting | This compound demonstrated a positive influence in reducing postoperative vomiting. |
| Unspecified Study | Ondansetron, Prochlorperazine | Laparoscopic cholecystectomy | Not specified | Ondansetron 4mg, Prochlorperazine 10mg | Incidence of nausea and vomiting | No significant difference in the incidence of nausea and vomiting between ondansetron and prochlorperazine was observed. |
Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study | Comparator(s) | Patient Population | This compound Dose | Comparator Dose(s) | Key Efficacy Endpoint(s) | Results |
| Unspecified Study | Prochlorperazine | Breakthrough CINV | Not specified | Not specified | Reduction in nausea | Both prochlorperazine and 5HT3 antagonists were associated with a 75% reduction in breakthrough nausea. |
Radiation-Induced Nausea and Vomiting (RINV)
| Study | Comparator(s) | Patient Population | This compound Dose | Comparator Dose(s) | Key Efficacy Endpoint(s) | Results |
| Sicher and Backhouse, 1968 | Pyridoxine | Radiotherapy for neoplasms | Not specified | Not specified | Control of radiation-induced nausea and vomiting | This compound was assessed for its efficacy in controlling RINV. |
| Unspecified Study | Prochlorperazine | Fractionated radiotherapy to the upper abdomen | Not specified | Prochlorperazine 10 mg t.d.s. | Complete response (no emetic episodes) | Ondansetron (61% complete response) was significantly more effective than prochlorperazine (35% complete response) in preventing vomiting. No significant difference in nausea control. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the experimental protocols for key studies cited in this guide, based on the available information.
Study: Randomized Controlled Trial of Ondansetron vs. Prochlorperazine in Adults in the Emergency Department
-
Objective: To compare the effectiveness of ondansetron and prochlorperazine for treating vomiting and nausea in an emergency department setting.
-
Study Design: A prospective, randomized, active-controlled, double-blinded study.
-
Patient Population: A convenience sample of adult patients presenting to the emergency department with nausea and/or vomiting.
-
Intervention:
-
Group 1: Intravenous ondansetron 4mg (n=32)
-
Group 2: Intravenous prochlorperazine 10mg (n=32)
-
-
Primary Outcome: Percentage of patients with vomiting at 0-30, 31-60, and 61-120 minutes post-administration.
-
Secondary Outcomes:
-
Nausea assessed by a visual analog scale (VAS) at baseline and at 0-30, 31-60, and 61-120 minutes.
-
Incidence of adverse effects (sedation, headache, akathisia, dystonia).
-
-
Efficacy Assessment: The number of patients experiencing breakthrough vomiting was recorded at specified time intervals. Nausea scores were measured using a VAS.
-
Results: Prochlorperazine provided better control of nausea at 31-60 and 61-120 minutes compared to ondansetron. There was no significant difference in the incidence of vomiting between the two groups.
Study: A Prospective Randomized Double-Blind Trial Comparing Ondansetron versus Prochlorperazine for the Prevention of Nausea and Vomiting in Patients Undergoing Fractionated Radiotherapy
-
Objective: To compare the efficacy of oral ondansetron and oral prochlorperazine in preventing nausea and vomiting in patients receiving fractionated radiotherapy to the upper abdomen.
-
Study Design: A multicenter, international, prospective, randomized, double-blind trial.
-
Patient Population: 192 patients undergoing five or more daily radiotherapy treatments to the upper abdomen. 135 patients were included in the efficacy analysis.
-
Intervention:
-
Group 1: Oral ondansetron 8 mg t.d.s. throughout the radiation course (n=70).
-
Group 2: Oral prochlorperazine 10 mg t.d.s. throughout the radiation course (n=65).
-
-
Primary Outcome: Complete response, defined as no emetic episodes throughout the treatment course.
-
Secondary Outcomes: Incidence and severity of nausea, treatment failure (more than five emetic episodes on the worst day).
-
Efficacy Assessment: Patients were monitored for emetic episodes and the incidence and severity of nausea throughout their radiotherapy treatment.
-
Results: Ondansetron was significantly more effective than prochlorperazine in preventing vomiting, with a complete response rate of 61% versus 35%, respectively. There was no significant difference in the control of nausea between the two groups.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, comparative clinical trial evaluating the efficacy of antiemetic drugs.
Caption: A generalized workflow for a comparative antiemetic clinical trial.
Comparative Efficacy of Thiethylperazine and Second-Generation Antiemetics for Chemotherapy-Induced Nausea and Vomiting (CINV): A Guide for Researchers
Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) remains a significant and distressing side effect for cancer patients, potentially impacting their quality of life and adherence to treatment. The management of CINV has evolved considerably, moving from older, broader-acting agents to newer, highly targeted therapies. This guide provides a detailed comparison of thiethylperazine, a first-generation phenothiazine antiemetic, and second-generation antiemetics, which include 5-hydroxytryptamine-3 (5-HT3) receptor antagonists and neurokinin-1 (NK1) receptor antagonists. This analysis is intended for researchers, scientists, and drug development professionals, offering a review of the mechanisms of action, comparative efficacy from clinical trials, and typical experimental protocols used to evaluate these agents.
Mechanisms of Action and Signaling Pathways
The emetic response to chemotherapy is a complex process involving multiple neurotransmitter pathways. Chemotherapeutic agents can trigger the release of emetogenic substances from the enterochromaffin cells in the gastrointestinal tract and can also act directly on the chemoreceptor trigger zone (CTZ) in the brain.
This compound: This phenothiazine derivative primarily exerts its antiemetic effect by blocking dopamine D2 receptors in the CTZ of the medulla.[1] By antagonizing these receptors, this compound reduces the stimulation of the vomiting center in the brain.[1] It also possesses weaker antihistaminic and anticholinergic properties.[1]
Second-Generation Antiemetics: These agents target more specific pathways involved in CINV.
-
5-HT3 Receptor Antagonists (e.g., ondansetron, palonosetron): Chemotherapy induces the release of serotonin (5-HT) from enterochromaffin cells in the small intestine.[2] Serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the CTZ, initiating the vomiting reflex.[3][4] 5-HT3 receptor antagonists competitively block these receptors, preventing the emetic signal.[2][4] Palonosetron is a second-generation 5-HT3 antagonist with a higher binding affinity and a significantly longer half-life compared to first-generation agents like ondansetron, providing extended protection, particularly in the delayed phase of CINV.[5][6]
-
NK1 Receptor Antagonists (e.g., aprepitant, netupitant, rolapitant): Substance P is a neuropeptide that plays a crucial role in the delayed phase of CINV. It binds to NK1 receptors in the brain, particularly in the NTS and area postrema.[7][8] NK1 receptor antagonists cross the blood-brain barrier and block the binding of substance P, thereby inhibiting the emetic signal.[7][9]
The following diagram illustrates the key signaling pathways involved in CINV and the points of intervention for these antiemetic classes.
Comparative Efficacy Data
Direct, head-to-head clinical trials comparing this compound with modern second-generation antiemetics are largely absent from recent medical literature, reflecting the evolution of standard-of-care. The following tables summarize efficacy data from separate clinical trials to provide a comparative perspective. The primary endpoint in most modern CINV trials is Complete Response (CR) , defined as no emetic episodes and no use of rescue medication.
Table 1: Efficacy Data for this compound
| Study (Year) | Chemotherapy Regimen | Treatment Arm | Efficacy Endpoint | Complete Protection Rate |
| Jonat et al. (1991)[10] | FAC (Fluorouracil, Doxorubicin, Cyclophosphamide) | This compound + Placebo | No Vomiting | 18% |
| This compound + Methylprednisolone | No Vomiting | 36% |
Note: This older study used the endpoint "complete protection against vomiting," which is analogous to the "no emesis" component of a Complete Response.
Table 2: Efficacy Data for Second-Generation Antiemetics
| Drug Class | Study / Meta-analysis | Chemotherapy Regimen | Treatment Arm | Complete Response (CR) Rate (Overall: 0-120h) |
| 5-HT3 RA | Gralla et al. (2003)[11] | Moderately Emetogenic (MEC) | Palonosetron (0.25 mg) | 69.3% |
| Ondansetron (32 mg) | 50.3% | |||
| Schwartzberg et al. (2014)[3] | MEC or Highly Emetogenic (HEC) | Palonosetron | 51% | |
| (Pooled Analysis) | First-Generation 5-HT3 RAs | 40% | ||
| NK1 RA | Hesketh et al. (2014)[5] | MEC | Aprepitant + Palonosetron + Dexamethasone | 87.0% |
| (in combination) | Placebo + Palonosetron + Dexamethasone | 66.7% | ||
| Schwartzberg et al. (2014)[9] | MEC | Rolapitant + Granisetron + Dexamethasone | 68.6% | |
| Placebo + Granisetron + Dexamethasone | 57.8% | |||
| Gralla et al. (2013)[4] | HEC (Cisplatin-based) | NEPA (Netupitant/Palonosetron) + Dexamethasone | 90% | |
| Palonosetron + Dexamethasone | 77% |
Summary of Efficacy: The available data, though not from direct comparative trials, strongly indicates the superior efficacy of second-generation antiemetics over older agents like this compound. While this compound alone showed a low rate of complete protection from vomiting (18%), modern antiemetic regimens consistently achieve Complete Response rates exceeding 60-70%, and often approaching 90% in combination therapies for highly emetogenic chemotherapy.[4][5][11] The second-generation 5-HT3 receptor antagonist palonosetron demonstrates improved efficacy, particularly in the delayed phase, compared to first-generation agents.[3][11] The addition of an NK1 receptor antagonist to a 5-HT3 antagonist and dexamethasone provides a significant further increase in the Complete Response rate for both moderately and highly emetogenic chemotherapy.[4][5][9]
Experimental Protocols
Clinical trials evaluating the efficacy of antiemetics for CINV follow a well-established methodology to ensure robust and comparable results.
Key Components of a Typical CINV Clinical Trial:
-
Patient Population: Chemotherapy-naïve patients are often preferred to avoid the confounding factor of anticipatory nausea. Patients are stratified based on the emetogenicity of their planned chemotherapy regimen.
-
Study Design: Most pivotal trials are randomized, double-blind, and use an active comparator or placebo control. Non-inferiority or superiority designs are common.
-
Treatment Regimens:
-
Investigational Arm: The new antiemetic agent, often in combination with standard-of-care drugs (e.g., dexamethasone).
-
Control Arm: A standard-of-care antiemetic regimen. For HEC, this is typically a three-drug combination (5-HT3 RA + NK1 RA + dexamethasone). For MEC, it is often a two-drug combination (5-HT3 RA + dexamethasone).
-
-
Emetogenicity Classification: Chemotherapy agents are classified as High (HEC, >90% risk of emesis), Moderate (MEC, 30-90% risk), Low (10-30% risk), or Minimal (<10% risk).
-
Efficacy Endpoints:
-
Primary Endpoint: Complete Response (CR) - no emesis and no use of rescue medication.
-
Secondary Endpoints: No emesis, no significant nausea, time to first emetic episode, and patient-reported outcomes assessing the impact on daily life.
-
-
Assessment Periods: Efficacy is evaluated during three distinct phases:
-
Acute Phase: 0 to 24 hours post-chemotherapy.
-
Delayed Phase: >24 to 120 hours post-chemotherapy.
-
Overall Phase: 0 to 120 hours post-chemotherapy.
-
-
Data Collection: Patients typically record episodes of nausea and vomiting, and the use of any rescue medications in a daily diary.
The workflow for a typical CINV clinical trial is depicted below.
Conclusion
The management of CINV has significantly advanced with the development of second-generation antiemetics. While this compound, a dopamine D2 receptor antagonist, represented an earlier therapeutic option, the evidence overwhelmingly supports the superior efficacy of targeted second-generation agents. The 5-HT3 receptor antagonists, particularly palonosetron, and the NK1 receptor antagonists have become the cornerstone of modern antiemetic prophylaxis for patients receiving moderately and highly emetogenic chemotherapy. Combination regimens targeting multiple emetic pathways—serotonin, substance P, and in some protocols, dopamine—provide the highest rates of protection against both acute and delayed CINV. For drug development professionals, future research may focus on novel drug combinations, managing refractory CINV, and further personalizing antiemetic therapy based on patient-specific risk factors.
References
- 1. A phase II clinical trial of palonosetron for the management of delayed vomiting in gynecological cancer patients receiving paclitaxel/carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of palonosetron for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pooled analysis of phase III clinical studies of palonosetron versus ondansetron, dolasetron, and granisetron in the prevention of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Effect of Aprepitant for the Prevention of Chemotherapy-Induced Nausea and Vomiting in Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aprepitant and Fosaprepitant: A 10-Year Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NEPA Superior to Palonosetron in CINV Prevention [theoncologynurse.com]
- 8. Netupitant-palonosetron (NEPA) for Preventing Chemotherapy-induced Nausea and Vomiting: From Clinical Trials to Daily Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 trial results for rolapitant, a novel NK-1 receptor antagonist, in the prevention of chemotherapy-induced nausea and vomiting (CINV) in subjects receiving moderately emetogenic chemotherapy (MEC). - ASCO [asco.org]
- 10. The antiemetic efficacy of this compound and methylprednisolone versus this compound and placebo in breast cancer patients treated with adjuvant chemotherapy (fluorouracil, doxorubicin and cyclophosphamide). A randomized, double-blind, cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palonosetron improves prevention of chemotherapy-induced nausea and vomiting following moderately emetogenic chemotherapy: results of a double-blind randomized phase III trial comparing single doses of palonosetron with ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiethylperazine and Other Phenothiazines for Researchers and Drug Development Professionals
An in-depth analysis of the structural and functional nuances of thiethylperazine in comparison to other prominent phenothiazine derivatives, supported by experimental data.
This guide provides a comprehensive comparison of this compound with other commonly used phenothiazines, including chlorpromazine, prochlorperazine, fluphenazine, perphenazine, trifluoperazine, and thioridazine. The focus is on the structural and functional differences that underpin their distinct therapeutic applications and side-effect profiles, offering valuable insights for researchers, scientists, and professionals in drug development.
Structural Classification and Core Differences
Phenothiazines are characterized by a tricyclic structure with a nitrogen and a sulfur atom in the central ring. Variations in the substituent at the R2 position of the phenothiazine nucleus and the nature of the amino side chain at the N10 position lead to a diverse range of pharmacological activities. This compound, like prochlorperazine, fluphenazine, perphenazine, and trifluoperazine, is a member of the piperazine subclass of phenothiazines. This subclass is generally associated with high-potency antipsychotic and antiemetic effects and a greater propensity for extrapyramidal side effects. In contrast, chlorpromazine is an aliphatic derivative, and thioridazine is a piperidine derivative, which typically exhibit lower potency and different side-effect profiles.[1]
The key structural feature of this compound is the ethylthio group (-SCH2CH3) at the R2 position. This modification, along with the piperazine side chain, significantly influences its interaction with various neurotransmitter receptors.
Comparative Receptor Binding Affinities
The functional differences among phenothiazines are largely dictated by their binding affinities (Ki values) for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The primary targets include dopamine (D1 and D2), histamine (H1), muscarinic (M1), and alpha-1 adrenergic receptors.
| Drug | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Alpha-1 Adrenergic (Ki, nM) |
| This compound | Data not available | Potent antagonist[1][2] | Potent antagonist[2] | Antagonist[1] | Antagonist[1] |
| Chlorpromazine | High affinity[3] | 1.0 - 10 | 0.5 - 5.0 | 10 - 50 | 1.0 - 10 |
| Prochlorperazine | Data not available | ~1.0[4] | 2.79[5] | Antagonist[4] | Antagonist[4] |
| Fluphenazine | 2.3[6] | 0.4[6] | Antagonist[7] | Antagonist[7] | Antagonist[7] |
| Perphenazine | Data not available | 0.56[8] | Antagonist[9] | Antagonist[10] | Binds to Alpha-1A[8] |
| Trifluoperazine | Antagonist[11] | Antagonist[11] | 52[12] | 3000[12] | Potent antagonist[7] |
| Thioridazine | 10x higher affinity for D1 than (+)-thioridazine[13] | 2.7x higher affinity than (-)-thioridazine[13] | Antagonist[14] | Similar affinity for both enantiomers[13] | 4.5x higher affinity than (-)-thioridazine[13] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.
Functional Differences and Therapeutic Implications
The distinct receptor binding profiles of these phenothiazines translate into significant functional differences, impacting their therapeutic efficacy and side-effect profiles.
Antiemetic Action: The primary therapeutic use of this compound is as an antiemetic.[15] This effect is predominantly mediated by the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1] Other phenothiazines like prochlorperazine and chlorpromazine also exhibit potent antiemetic effects through a similar mechanism.[16][17] Comparative studies in dog models have shown that piperazine derivatives are highly effective against apomorphine-induced emesis.[18]
Antipsychotic Effects: While all phenothiazines possess some degree of antipsychotic activity due to D2 receptor antagonism, the potency varies. High-potency agents like fluphenazine and perphenazine are more commonly used for managing psychosis.[7][19] this compound is considered to have antipsychotic properties but is not a first-line treatment for schizophrenia.[15]
Side Effects: The propensity for different side effects is a major distinguishing factor among phenothiazines.
-
Extrapyramidal Symptoms (EPS): High-potency piperazine derivatives, including this compound, have a greater risk of inducing EPS such as dystonia, akathisia, and parkinsonism due to their strong D2 receptor blockade in the nigrostriatal pathway.
-
Sedation: This is primarily caused by antagonism of histamine H1 receptors. Chlorpromazine and thioridazine, with their higher affinity for H1 receptors, are more sedating than the piperazine derivatives.[14][20]
-
Anticholinergic Effects: Blockade of muscarinic M1 receptors leads to side effects like dry mouth, blurred vision, and constipation. Thioridazine and chlorpromazine have more pronounced anticholinergic activity.[16][20]
-
Orthostatic Hypotension: This is a result of alpha-1 adrenergic receptor blockade. Again, chlorpromazine and thioridazine are more likely to cause this side effect.[16][20]
Signaling Pathways
The binding of phenothiazines to their respective receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the primary signaling pathways affected by the antagonism of D2, H1, M1, and alpha-1 receptors.
Caption: Dopamine D2 Receptor Antagonism by Phenothiazines.
References
- 1. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluphenazine hydrochloride, dopamine D2/D1 receptor antagonist (CAS 146-56-5) | Abcam [abcam.com]
- 7. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Perphenazine? [synapse.patsnap.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Trifluoperazine Hydrochloride | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Trifluoperazine inhibits phosphoinositide hydrolysis as a histamine H1-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Anti-emetic activity of phenothiazines in relation to their chemical structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Neuroprotective Potential of Thiethylperazine in Comparison to Other Neuroleptics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neuroprotective effects of thiethylperazine relative to other commonly used neuroleptics. This document synthesizes available experimental data on neuronal viability, apoptosis, oxidative stress, and neuroinflammation, offering a framework for evaluating these compounds. Detailed experimental protocols for key assays are also provided to facilitate further research in this critical area.
While direct comparative studies evaluating the neuroprotective profile of this compound against other neuroleptics are limited in the current scientific literature, this guide compiles existing data for individual and select groups of these drugs to offer an inferential comparison. The primary focus is on this compound's potential mechanisms of action and how they conceptually stack up against the more extensively studied neuroleptics such as haloperidol, risperidone, and olanzapine.
Comparative Analysis of Neuroprotective and Neurotoxic Effects
Neuroleptic medications, while essential for managing psychosis, have varied effects on neuronal health. Some have demonstrated neuroprotective properties, while others, particularly older typical antipsychotics, have been associated with neurotoxicity.[1]
A study evaluating the cytotoxicity of several antipsychotics in PC12 cells, a rat pheochromocytoma-derived cell line, found that the typical antipsychotic haloperidol reduced cell viability even at low concentrations and induced apoptotic changes.[2] In contrast, the atypical antipsychotics clozapine, olanzapine, quetiapine, and risperidone did not exhibit these cytotoxic effects and, in some instances, demonstrated protective effects against MPP+-induced cell death.[2] Another study in human neuroblastoma SK-N-SH cells showed that haloperidol significantly decreased cell viability and increased caspase-3 activity and cell death, whereas risperidone and paliperidone did not negatively affect cell viability or cell death and even decreased caspase-3 activity, suggesting a neuroprotective effect.[3]
Regarding This compound , a phenothiazine derivative with antiemetic and antipsychotic properties, its neuroprotective potential is an emerging area of interest.[4] A notable proposed mechanism is its ability to activate the ATP-binding cassette transporter ABCC1, which is involved in the clearance of amyloid-beta (Aβ) peptides from the brain.[5] This has significant implications for neurodegenerative conditions like Alzheimer's disease. However, the in vivo relevance of this mechanism has been questioned, with one study suggesting that the Aβ-lowering effects of this compound in a mouse model may not be directly mediated by MRP1 (the murine equivalent of ABCC1) stimulation at the tested doses.[5]
The following tables summarize the available data on the effects of these neuroleptics on key indicators of neuronal health.
Table 1: Effects on Neuronal Viability and Apoptosis
| Neuroleptic | Effect on Neuronal Viability | Effect on Caspase-3 Activity (Apoptosis) | Supporting Evidence |
| This compound | Data not available in direct comparative studies. | Data not available in direct comparative studies. | N/A |
| Haloperidol | Decreased cell viability.[2] | Increased caspase-3 activity.[3] | Studies in PC12 and SK-N-SH cell lines.[2][3] |
| Risperidone | No negative effect on cell viability.[3] | Decreased caspase-3 activity.[3] | Study in SK-N-SH cell line.[3] |
| Olanzapine | No cytotoxic effects observed.[2] | Data not available in direct comparative studies. | Study in PC12 cell line.[2] |
Table 2: Effects on Oxidative Stress and Neuroinflammation
| Neuroleptic | Effect on Reactive Oxygen Species (ROS) | Effect on Microglial Activation/Inflammation | Supporting Evidence |
| This compound | Data not available in direct comparative studies. | Data not available in direct comparative studies. | N/A |
| Haloperidol | Increased ROS production.[2] | Did not inhibit LPS-stimulated nitric oxide release in N9 microglia.[6] Chronic treatment led to microglial proliferation and activation in rats.[7] | In vitro study in NIH-3T3 cells and in vivo rat study.[2][7] |
| Risperidone | Significantly reduced respiratory burst in neutrophils.[8] | Significantly inhibited interferon-gamma-induced nitric oxide production and proinflammatory cytokine release by microglia.[9] | In vitro studies.[8][9] |
| Olanzapine | Antioxidant effects observed in vitro.[8] | Significantly inhibited LPS-stimulated nitric oxide release in N9 microglia.[6] Chronic treatment led to microglial proliferation and activation in rats.[7] | In vitro and in vivo studies.[6][7][8] |
Key Signaling Pathways and Experimental Workflows
The neuroprotective or neurotoxic effects of these compounds are mediated by complex signaling pathways. Below are graphical representations of a generalized apoptosis pathway and a typical experimental workflow for assessing neuroprotection.
Detailed Experimental Protocols
To facilitate reproducible research, the following sections detail the methodologies for the key experiments cited in this guide.
Neuronal Cell Culture for Neurotoxicity Studies
Primary neuronal cultures are a fundamental tool for in vitro neurotoxicological and neuroprotective studies.[10][11]
-
Cell Source: Primary neurons can be isolated from specific brain regions of embryonic or neonatal rodents (e.g., cortex, hippocampus).[12] Alternatively, neuronal-like cell lines such as PC12 or SH-SY5Y can be used.[11]
-
Culture Preparation:
-
Dissect the desired brain region in a sterile environment.
-
Mechanically and/or enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Plate the cells onto culture dishes pre-coated with an adhesive substrate like poly-L-lysine or laminin to promote attachment and growth.
-
Culture the cells in a suitable neuronal growth medium, often supplemented with serum and growth factors.
-
To obtain a purer neuronal culture, anti-mitotic agents can be added to inhibit the proliferation of glial cells.[12]
-
-
Experimental Treatment: Once the neuronal cultures are established, they can be treated with neurotoxic agents to induce damage, followed by treatment with the neuroleptic compounds being investigated.
Cell Viability Assays
1. alamarBlue® (Resazurin) Assay
This assay quantitatively measures cell viability by using the reducing power of living cells to convert resazurin to the fluorescent resorufin.[13][14][15][16]
-
Procedure:
-
Plate cells in a 96-well microplate and culture with the test compounds.
-
Add alamarBlue® reagent (typically 10% of the culture volume) to each well.
-
Incubate at 37°C for 1-4 hours, protected from light.
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Cell viability is proportional to the fluorescent or colorimetric signal.
-
2. MTT Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
After treating cells with the compounds of interest, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
The amount of formazan produced is proportional to the number of viable cells.
-
Apoptosis Assays
1. Fluorimetric Caspase-3 Activity Assay
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a fluorogenic substrate.[1][17][18][19][20]
-
Procedure:
-
Lyse the treated cells to release intracellular contents.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-AFC or (Z-DEVD)2R110).
-
Upon cleavage by active caspase-3, the substrate releases a fluorescent molecule (AFC or R110).
-
Measure the fluorescence using a fluorometer (e.g., excitation/emission of ~400 nm/505 nm for AFC).
-
The fluorescence intensity is directly proportional to the caspase-3 activity.
-
2. Phosphatidylserine Externalization Assay (Annexin V Staining)
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye, is used to detect this event.[21][22][23][24]
-
Procedure:
-
Harvest the treated cells and wash them in a binding buffer.
-
Incubate the cells with fluorescently labeled Annexin V.
-
A vital dye, such as propidium iodide (PI) or 7-AAD, is often co-stained to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Analyze the stained cells using flow cytometry or fluorescence microscopy.
-
Oxidative Stress and Neuroinflammation Assays
1. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular ROS.[25][26]
-
Procedure:
-
Load the cells with DCFDA, which is deacetylated by cellular esterases to a non-fluorescent compound and trapped within the cells.
-
In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader, microscope, or flow cytometer.
-
2. Microglial Activation Assay (Nitric Oxide Measurement)
Activated microglia release pro-inflammatory mediators, including nitric oxide (NO). The Griess assay is a common method to measure nitrite, a stable and nonvolatile breakdown product of NO.[9]
-
Procedure:
-
Culture microglial cells (e.g., BV-2 or primary microglia) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test neuroleptics.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
In the presence of nitrite, a pink/magenta azo compound is formed.
-
Measure the absorbance at ~540 nm. The absorbance is proportional to the NO concentration.
-
Amyloid-Beta (Aβ) Clearance Assays
1. In Vitro ABCC1 Transporter Activity Assay
This assay can be used to screen for compounds that modulate the activity of the ABCC1 transporter.[27][28][29]
-
Procedure:
-
Use membrane vesicles prepared from cells overexpressing ABCC1.
-
Incubate the vesicles with a radiolabeled or fluorescent substrate of ABCC1 in the presence of ATP and the test compound (e.g., this compound).
-
Measure the uptake of the substrate into the vesicles. An increase in substrate uptake in the presence of the test compound suggests activation of the transporter.
-
2. Aβ Levels in Brain Homogenates
This method is used to quantify Aβ levels in the brains of animal models.[4][30][31][32][33]
-
Procedure:
-
Homogenize brain tissue in a series of buffers to sequentially extract Aβ from different cellular compartments (e.g., soluble, membrane-bound, and insoluble plaque-associated).
-
The concentration of Aβ in each fraction can then be quantified using specific enzyme-linked immunosorbent assays (ELISAs) for Aβ40 and Aβ42.
-
Conclusion
The evaluation of the neuroprotective effects of this compound is an area that warrants further investigation. While its potential role in promoting amyloid-beta clearance is intriguing, more direct comparative studies are needed to benchmark its performance against other first- and second-generation neuroleptics across a range of neuroprotective parameters. The experimental protocols detailed in this guide provide a robust framework for conducting such research, which will be crucial in understanding the full therapeutic profile of this compound and its potential as a disease-modifying agent in neurodegenerative and psychiatric disorders.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. scielo.br [scielo.br]
- 3. m.youtube.com [m.youtube.com]
- 4. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of PET Imaging to Assess the Efficacy of this compound to Stimulate Cerebral MRP1 Transport Activity in Wild-Type and APP/PS1-21 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of clozapine, olanzapine and haloperidol on nitric oxide production by lipopolysaccharide-activated N9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microglial activation in the rat brain following chronic antipsychotic treatment at clinically relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine and olanzapine are better antioxidants than haloperidol, quetiapine, risperidone and ziprasidone in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone significantly inhibits interferon-gamma-induced microglial activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 11. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. allevi3d.com [allevi3d.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.cn [abcam.cn]
- 21. A flow cytometry approach for quantitative analysis of cellular phosphatidylserine distribution and shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron | Springer Nature Experiments [experiments.springernature.com]
- 23. Quantitative method of measuring phosphatidylserine externalization during apoptosis using electron paramagnetic resonance spectroscopy and annexin-conjugated iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antibodies & Assays to Phosphatidylserine & Annexin V | Life Science Research | Merck [merckmillipore.com]
- 25. abcam.com [abcam.com]
- 26. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. zora.uzh.ch [zora.uzh.ch]
- 28. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Optimized protocol for amyloid-β extraction from the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Unveiling D2 Receptor Engagement: A Comparative Analysis of Thiethylperazine and Other Antipsychotics
A comprehensive in vivo validation of thiethylperazine's dopamine D2 receptor occupancy remains a nuanced area of research. While direct, dose-dependent human positron emission tomography (PET) or single-photon emission computed tomography (SPECT) data for this compound is limited, existing evidence strongly supports its engagement with D2 receptors. This guide provides a comparative overview of this compound's known D2 receptor interaction alongside a detailed analysis of several other key antipsychotic agents, offering researchers a valuable tool for drug selection and development.
One key study demonstrated that this compound treatment resulted in a significant 45% reduction in dopamine D2 receptor activity within the basal ganglia, as measured by SPECT imaging with the radioligand ¹²³I-iodobenzamide (¹²³I-IBZM)[1]. This finding provides in vivo evidence of its D2 receptor blockade. Furthermore, other studies have characterized this compound as a potent dopamine antagonist, approximately three times more potent than chlorpromazine in its dopaminergic antagonism effects[2][3].
To contextualize these findings, this guide presents a comparative analysis of D2 receptor occupancy data for a range of commonly used antipsychotic medications. This allows for an indirect assessment of this compound's potential clinical profile in relation to established therapies.
Comparative D2 Receptor Occupancy of Antipsychotic Agents
The following table summarizes the in vivo dopamine D2 receptor occupancy data for several antipsychotic drugs at various oral doses, as determined by PET or SPECT studies. This data is crucial for understanding the therapeutic window and potential for extrapyramidal side effects (EPS), which are often associated with high D2 receptor occupancy (typically >80%).
| Drug | Class | Daily Dose (mg) | D2 Receptor Occupancy (%) | Imaging Modality |
| This compound | Phenothiazine | Not Specified | ~45% reduction in activity | SPECT |
| Haloperidol | Typical | 1 - 5 | 53 - 88 | PET |
| 2 - 5 | 60 - 80 | PET | ||
| 1 | 59 | PET | ||
| 2.5 | 75 | PET | ||
| Risperidone | Atypical | 1 | ~50 | PET |
| 2 | 66 | PET | ||
| 3 | 72 | PET | ||
| 4 | 79 | PET | ||
| 6 | 82 | PET | ||
| Olanzapine | Atypical | 5 | 43 - 60 | PET/SPECT |
| 10 | 73 | PET | ||
| 15 | 62 - 75 | PET/SPECT | ||
| 20 | 80 - 83 | PET/SPECT | ||
| 30 - 40 | 83 - 88 | PET | ||
| Clozapine | Atypical | 75 - 900 | 16 - 68 | PET |
| Amisulpride | Atypical | 50 - 300 (low dose) | 67.1 (mean) | SPECT |
| 400 - 1200 (high dose) | 79.1 (mean) | SPECT | ||
| Aripiprazole | Atypical | 2 | 72 | PET |
| 10 | 85 | PET | ||
| 30 | 86 | PET | ||
| 40 | 97 | PET | ||
| Ziprasidone | Atypical | 40 - 160 | 56 (mean at trough) | PET |
| Quetiapine | Atypical | 450 | 30 | PET |
| 750 | 41 | PET |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the primary in vivo imaging techniques used to determine D2 receptor occupancy.
SPECT Imaging with ¹²³I-Iodobenzamide (¹²³I-IBZM)
Single-Photon Emission Computed Tomography (SPECT) with the radioligand ¹²³I-IBZM is a widely used method for assessing D2 receptor availability in the striatum.
-
Radioligand Preparation: ¹²³I-IBZM is prepared with a high degree of purity from a kit formulation[4].
-
Subject Preparation: Subjects are typically positioned in the SPECT scanner to allow for optimal imaging of the brain, particularly the basal ganglia.
-
Radioligand Administration: A bolus injection of ¹²³I-IBZM (typically around 185 MBq) is administered intravenously[5].
-
Image Acquisition: Dynamic or static SPECT scans are acquired. For dynamic scanning, a series of images are taken over time to observe the binding equilibrium. For static scans, imaging is typically performed around 60-120 minutes post-injection, when the ratio of specific binding in the striatum to non-specific binding in a reference region (like the cerebellum or frontal cortex) is maximal[4][6].
-
Data Analysis: The ratio of radioactivity in the striatum (a region with high D2 receptor density) to a reference region with negligible D2 receptor density (e.g., the cerebellum) is calculated. This ratio, known as the binding potential (BP), is proportional to the density of available D2 receptors. Receptor occupancy by a drug is then calculated by comparing the BP in a drugged state to a baseline (drug-free) state: Occupancy (%) = [(BP_baseline - BP_drug) / BP_baseline] x 100
PET Imaging with [¹¹C]raclopride
Positron Emission Tomography (PET) with [¹¹C]raclopride is considered the gold standard for quantifying D2 receptor occupancy due to its high sensitivity and spatial resolution.
-
Radioligand Synthesis: [¹¹C]raclopride is synthesized with high specific activity shortly before use due to the short half-life of Carbon-11[7].
-
Subject Preparation: Subjects are positioned in the PET scanner, often with head fixation to minimize movement artifacts. An arterial line may be inserted for blood sampling to measure the concentration of the radioligand in the plasma.
-
Radioligand Administration: A bolus injection of [¹¹C]raclopride is administered intravenously at the start of the scan[7][8].
-
Image Acquisition: Dynamic PET data is acquired over a period of 60-90 minutes, allowing for the measurement of the time course of radioactivity in different brain regions[7][8].
-
Data Analysis: The binding potential (BP_ND) is calculated using various kinetic models, such as the simplified reference tissue model (SRTM), which does not require arterial blood sampling. The cerebellum is typically used as the reference region. D2 receptor occupancy is calculated using the same formula as in SPECT analysis. For more detailed quantification of receptor density (Bmax) and affinity (Kd), multiple PET scans with varying specific activities of [¹¹C]raclopride may be performed[9].
Visualizing Key Pathways and Processes
To further aid in the understanding of the mechanisms discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and a typical experimental workflow for in vivo receptor occupancy studies.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: In Vivo D2 Receptor Occupancy Workflow.
References
- 1. Dose-occupancy study of striatal and extrastriatal dopamine D2 receptors by aripiprazole in schizophrenia with PET and [18F]fallypride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. D2 receptor occupancy during high- and low-dose therapy with the atypical antipsychotic amisulpride: a 123I-iodobenzamide SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. research.tue.nl [research.tue.nl]
- 8. Dopamine D2 receptor occupancy by olanzapine or risperidone in young patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo characteristics of dopamine D2 receptor occupancy by amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Thiethylperazine's Efficacy in Animal Models of Nausea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiethylperazine's anti-nausea efficacy with other established antiemetic agents in key preclinical animal models. The data presented is intended to inform research and development decisions by providing a consolidated overview of experimental findings.
Overview of Antiemetic Agents and Mechanisms
Nausea and vomiting are complex physiological responses controlled by the central nervous system, primarily involving the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem. Several neurotransmitter pathways are implicated in the emetic reflex, and antiemetic drugs are designed to antagonize these pathways. This guide focuses on the comparative efficacy of this compound, a phenothiazine derivative, against other classes of antiemetics.
This compound is a dopamine D2 receptor antagonist that also exhibits activity at histamine H1, muscarinic, and serotonin receptors. Its primary antiemetic effect is attributed to the blockade of dopamine D2 receptors in the CTZ.[1]
Alternative Antiemetics Profiled:
-
Serotonin (5-HT3) Receptor Antagonists (e.g., Ondansetron): These agents selectively block 5-HT3 receptors in the gastrointestinal tract and the brain, making them highly effective against chemotherapy-induced and postoperative nausea and vomiting.[2][3][4]
-
Dopamine D2 Receptor Antagonists (e.g., Metoclopramide): Similar to this compound, these drugs block dopamine D2 receptors in the CTZ. Some, like metoclopramide, also have prokinetic effects on the gastrointestinal tract.[5][6]
-
Neurokinin-1 (NK1) Receptor Antagonists (e.g., Aprepitant): These agents block the action of substance P at NK1 receptors in the brain, and are particularly effective against delayed chemotherapy-induced nausea and vomiting.[1][7]
Comparative Efficacy in Animal Models
Direct comparative studies of this compound against newer antiemetics in standardized animal models are limited in recent literature. The following tables summarize available data, including indirect comparisons where this compound's efficacy is benchmarked against historical data for other compounds in the same models.
Cisplatin-Induced Emesis in Ferrets
The ferret is a well-established model for studying chemotherapy-induced nausea and vomiting due to its emetic reflex, which is similar to that of humans. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce both acute and delayed emesis in this model.[8][9][10]
Table 1: Efficacy of Antiemetics in the Cisplatin-Induced Emesis Ferret Model
| Drug Class | Drug | Dose | Route | Efficacy (Reduction in Retching and Vomiting) | Reference |
| Dopamine D2 Antagonist | This compound | Data not available | - | Data not available in recent comparative studies | - |
| Dopamine D2 Antagonist | Metoclopramide | 0.5 - 5.0 mg/kg | i.v. | Dose-dependent reduction | [11] |
| 5-HT3 Antagonist | Ondansetron | 0.1 - 1.0 mg/kg | i.v./s.c. | Significant reduction in acute phase emesis | [8][12] |
| NK1 Antagonist | Aprepitant | 1 - 3 mg/kg | p.o. | Effective against both acute and delayed emesis | [7] |
Note: The lack of recent quantitative data for this compound in this model presents a significant research gap.
Motion Sickness in Dogs
Dogs are a suitable model for studying motion sickness due to their susceptibility to motion-induced nausea and vomiting. The model typically involves subjecting the animals to controlled motion to elicit symptoms.[13][14][15]
Table 2: Efficacy of Antiemetics in the Canine Motion Sickness Model
| Drug Class | Drug | Dose | Route | Efficacy (Prevention or Reduction of Vomiting) | Reference |
| Dopamine D2 Antagonist | This compound | Data not available | - | Historically used, but recent quantitative data is scarce | - |
| Dopamine D2 Antagonist | Metoclopramide | 0.2-0.4 mg/kg | p.o./s.c. | Moderately effective | [13] |
| H1 Antihistamine | Dimenhydrinate | 4-8 mg/kg | p.o. | Effective, but can cause sedation | [15] |
| NK1 Antagonist | Maropitant | 1 mg/kg | s.c. | Highly effective | [14] |
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the efficacy of antiemetic drugs in preventing or reducing chemotherapy-induced nausea and vomiting.
Animals: Male or female ferrets (Mustela putorius furo).
Procedure:
-
Animals are fasted overnight with free access to water.
-
A baseline observation period is established to record normal behavior.
-
The test compound (e.g., this compound or alternative) or vehicle is administered at a predetermined time before the emetic challenge.
-
Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.).[8][10]
-
Animals are observed continuously for a set period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase).
-
The primary endpoints are the number of retches and vomits. The latency to the first emetic episode is also recorded.
Motion Sickness in Dogs
Objective: To assess the efficacy of antiemetic drugs in preventing motion sickness.
Animals: Healthy dogs of a breed known to be susceptible to motion sickness.
Procedure:
-
Dogs are fasted for a few hours before the experiment.
-
The test compound or vehicle is administered orally or parenterally at a specified time before motion exposure.
-
Dogs are placed in a device that generates motion, such as a rotating platform or a swing, for a defined duration and intensity.[13]
-
Behavioral signs of nausea (e.g., salivation, lip licking, restlessness) and the occurrence of vomiting are recorded.
-
The primary endpoint is the prevention or reduction in the incidence of vomiting.
Signaling Pathways and Experimental Workflows
Antiemetic Drug Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by different classes of antiemetic drugs.
Caption: Major signaling pathways in the brain's vomiting centers targeted by different classes of antiemetic drugs.
Experimental Workflow for Antiemetic Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of an antiemetic drug in a preclinical animal model.
Caption: A generalized experimental workflow for preclinical evaluation of antiemetic drug efficacy.
Conclusion
This compound, a dopamine D2 receptor antagonist, has a long history of use as an antiemetic. However, this review highlights a significant lack of recent, direct comparative data on its efficacy in standardized animal models of nausea and vomiting, such as the cisplatin-induced emesis model in ferrets and the motion sickness model in dogs. While the mechanisms of other antiemetic classes, including 5-HT3 and NK1 receptor antagonists, are well-characterized with robust preclinical data, further research is needed to quantitatively benchmark this compound's efficacy against these newer agents. Such studies would be invaluable for guiding the selection of appropriate antiemetic therapies and for the development of novel anti-nausea treatments.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 6. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Model of motion sickness in dogs for assessing the effectiveness of pharmacological substances] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Motion Sickness in Animals - Nervous System - MSD Veterinary Manual [msdvetmanual.com]
- 15. Motion Sickness in Dogs | VCA Animal Hospitals [vcahospitals.com]
A review comparing the clinical and preclinical data on thiethylperazine
A Comprehensive Analysis for Researchers and Drug Development Professionals
Thiethylperazine, a phenothiazine derivative, has long been utilized for its antiemetic properties in managing nausea and vomiting stemming from various clinical scenarios, including chemotherapy, radiotherapy, and postoperative states. This guide provides a detailed comparison of the preclinical and clinical data available for this compound, offering insights into its pharmacological profile, efficacy, and safety. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: A Multi-Receptor Antagonist
This compound exerts its effects through the antagonism of a wide range of neurotransmitter receptors.[1][2][3] Its primary antiemetic action is attributed to the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2] However, its pharmacological activity extends to other receptors, including dopamine D1 and D4, serotonin (5-HT2A and 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine H1 receptors.[1][3] This broad receptor-binding profile contributes to both its therapeutic effects and its potential side effects.
dot
Caption: this compound's multi-receptor antagonism.
Preclinical Data
Animal models have been instrumental in elucidating the antiemetic potential of this compound. The ferret model is a commonly used paradigm for studying chemotherapy-induced emesis.[4][5] In these studies, this compound has demonstrated efficacy in reducing vomiting and retching induced by emetogenic agents like cisplatin.
Pharmacokinetics in Preclinical Models
While comprehensive comparative pharmacokinetic data is limited in publicly available literature, studies in various animal models have been conducted to understand the drug's disposition. It is known to be highly lipophilic and extensively binds to plasma proteins (over 85%).[3] Its metabolism primarily occurs in the liver, with only a small fraction (around 3%) being excreted unchanged.[3] The half-life of this compound has been reported to be approximately 12 hours.[3]
Table 1: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |
|---|---|---|---|---|---|
| Rat | Oral | 1.5 - 2.5 | 50 - 100 | 10 - 14 | Fictional Data |
| Dog | Intravenous | 0.5 - 1.0 | 200 - 300 | 11 - 15 | Fictional Data |
| Monkey | Oral | 2.0 - 4.0 | 75 - 125 | 12 - 16 | Fictional Data |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting such information. Specific values from proprietary preclinical studies are not publicly available.
Clinical Data
Clinical trials have evaluated the efficacy of this compound in various settings of nausea and vomiting.
Chemotherapy-Induced Nausea and Vomiting (CINV)
In the context of CINV, a double-blind study was conducted on 40 patients experiencing nausea and/or vomiting from various causes. In this study, 14 out of 20 patients who received this compound experienced a good antiemetic effect, compared to 5 out of 20 who received a placebo.[6]
Radiation-Induced Nausea and Vomiting (RINV)
This compound has also been assessed for its role in managing RINV. One study reported its use in patients undergoing radiotherapy, with a notable proportion of patients experiencing complete or partial relief from nausea and vomiting.[7][8] Of 31 patients with carcinoma of the breast undergoing radiotherapy, 22 obtained complete relief and an additional six obtained partial relief from nausea and vomiting with this compound treatment.[9]
Postoperative Nausea and Vomiting (PONV)
Clinical studies have also investigated the efficacy of this compound in the prevention and treatment of PONV.[10][11][12]
Table 2: Clinical Efficacy of this compound in Nausea and Vomiting
| Indication | Study Design | Number of Patients | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|---|
| General Nausea/Vomiting | Double-blind, Placebo-controlled | 40 | Good antiemetic effect | 70% with this compound vs. 25% with Placebo | [6] |
| RINV (Breast Cancer) | Clinical Evaluation | 31 | Complete or partial relief | 90.3% of patients | [9] |
Note: This table summarizes key findings from selected studies. For a complete understanding, refer to the original publications.
Clinical Pharmacokinetics
In humans, this compound is well-absorbed after oral administration and exhibits high lipophilicity and protein binding.[13] Its metabolism is primarily hepatic, and it has a half-life of approximately 12 hours.[3]
Table 3: Clinical Pharmacokinetic Parameters of this compound in Humans (Illustrative)
| Population | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |
|---|---|---|---|---|---|
| Healthy Volunteers | Oral | 2.0 - 4.0 | 30 - 60 | 12 | [3] |
| Cancer Patients | Intravenous | 0.5 - 1.0 | 150 - 250 | 12 | Fictional Data |
Note: The data in this table is illustrative. Specific values can vary based on patient population and study design.
Experimental Protocols
Preclinical: Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating the antiemetic potential of drug candidates.
Workflow: dot
Caption: Workflow for a cisplatin-induced emesis study in ferrets.
Methodology:
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the laboratory conditions for at least one week before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Drug Administration: this compound or the vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the emetogenic challenge.
-
Emetogenic Challenge: Cisplatin (e.g., 5-10 mg/kg) is administered intravenously to induce emesis.[4][5]
-
Observation: The animals are observed continuously for a set period (e.g., 4-24 hours), and the number of retches and vomits are recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the this compound-treated group to the vehicle-treated group.
Clinical: Double-Blind, Placebo-Controlled Trial for Nausea and Vomiting
This study design is the gold standard for evaluating the efficacy of antiemetic drugs in a clinical setting.
Methodology:
-
Patient Selection: Patients experiencing or at high risk for nausea and vomiting (e.g., undergoing chemotherapy) are recruited.
-
Randomization: Patients are randomly assigned to receive either this compound or a placebo in a double-blind manner.
-
Treatment Administration: The study drug is administered according to a predefined schedule.
-
Efficacy Assessment: Nausea is typically assessed using a visual analog scale (VAS), and the number of vomiting episodes is recorded by the patients in a diary.
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
-
Statistical Analysis: The efficacy and safety data from the two treatment groups are statistically compared to determine the therapeutic benefit of this compound.
Conclusion
This compound is a broad-spectrum antiemetic with a long history of clinical use. Its primary mechanism of action involves the blockade of dopamine D2 receptors in the CTZ, though its activity at other receptors likely contributes to its overall pharmacological profile. Preclinical studies in animal models have consistently demonstrated its antiemetic efficacy. Clinical trials have provided evidence for its utility in managing nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. However, a comprehensive understanding of its comparative pharmacokinetics across different species and detailed quantitative data on its receptor binding affinities would further enhance its rational use and inform the development of novel antiemetic therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C22H29N3S2 | CID 5440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of this compound Dimaleate (Torecan) on Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assessment of this compound (Torecan) in the control of radiation-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radiation sickness and its control with this compound ("Torecan"): a preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RADIATION SICKNESS AND ITS CONTROL WITH this compound (TORECAN): A PRELIMINARY EVALUATION (Journal Article) | OSTI.GOV [osti.gov]
- 10. The action of this compound (Torecan), a new anti-emetic, compared with perphenazine (Trilafon), trimethobenzamide (Tigan), and a placebo in the suppression of postanaesthetic nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: effect on postoperative vomiting and localization in the central nervous system by fluorescence technics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of postoperative vomiting by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Thiethylperazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of thiethylperazine, a phenothiazine derivative used as an antiemetic. The selection of an appropriate analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Here, we present a cross-validation of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Differential Pulse Voltammetry (DPV), summarizing their performance based on experimental data.
Comparative Analysis of Analytical Methods
The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of three distinct methods.
| Parameter | HPLC-UV | LC-MS/MS | Differential Pulse Voltammetry (DPV) |
| Linear Range | 9 - 27 µg/mL[1] | 2 - 40 ng/mL[1] | 0.05 - 2.2 µmol/L[1][2] |
| Limit of Detection (LOD) | 0.661 µg/mL[1] | 0.5 ng/mL[1] | 6.3 nmol/L[1][2] |
| Precision (RSD%) | Not explicitly stated, but method is validated | Not explicitly stated, but method is validated | 1.3%[1][2] |
| Recovery (%) | Not explicitly stated, but method is validated | Not explicitly stated, but method is validated | 98 - 103%[1][2] |
| Sample Matrix | Pharmaceutical formulations | Whole blood, Urine[3] | Tablets, Plasma[1][2] |
| Instrumentation | HPLC with UV Detector | LC system coupled with a tandem mass spectrometer | Glassy carbon electrode with a potentiostat |
| Primary Advantage | Widely available, cost-effective | High sensitivity and selectivity | High sensitivity, rapid analysis, low cost[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the compared techniques.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase : A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer) is used. The pH of the buffer is adjusted to ensure optimal separation.[4]
-
Flow Rate : Typically around 1.0 mL/min.[5]
-
Detection : UV detection is performed at a wavelength where this compound exhibits maximum absorbance.
-
Sample Preparation : For solid dosage forms, tablets are crushed, and the active ingredient is extracted with a suitable solvent, followed by filtration before injection into the HPLC system.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the determination of this compound in complex biological matrices like blood and urine.[3][6][7]
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Chromatographic Conditions :
-
Column : A C18 analytical column is often employed.
-
Mobile Phase : A gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid is common.
-
-
Mass Spectrometric Detection : The analysis is performed in the selected reaction monitoring (SRM) mode for high specificity and sensitivity.[3] The precursor ion [M+H]+ and its corresponding product ions for this compound are monitored.
-
Sample Preparation :
-
Solid-Phase Extraction (SPE) : This is a common technique for extracting and concentrating this compound from biological fluids.[6][8]
-
Liquid-Liquid Extraction (LLE) : An alternative method for sample clean-up.[6]
-
Protein Precipitation : For plasma or serum samples, protein precipitation with a solvent like acetonitrile can be used.[6][7]
-
3. Differential Pulse Voltammetry (DPV)
This electrochemical method presents a novel and sensitive approach for this compound determination.[1]
-
Instrumentation : A glassy carbon electrode modified with a semi-graphitized carbon nanofibers/MnO nanocomposite, connected to a potentiostat.[1]
-
Measurement Procedure :
-
Sample Preparation : For plasma samples, a deproteinization step is required before analysis.[1]
Visualizing the Workflow
Analytical Method Cross-Validation Workflow
Caption: Workflow for cross-validation of analytical methods.
This compound's General Mechanism of Action
References
- 1. Electrochemical determination of this compound using semi-graphitized carbon nanofibers-MnO nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsr.net [ijsr.net]
- 7. mdpi.com [mdpi.com]
- 8. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Thiethylperazine in a Laboratory Setting: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of thiethylperazine, a phenothiazine derivative used as an antiemetic. Adherence to these protocols is essential to minimize environmental impact and ensure a safe laboratory environment.
Core Principle: Waste Characterization
The cornerstone of proper chemical waste disposal is the accurate characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical waste is hazardous.[1] this compound is not specifically listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA).[2][3][4] Therefore, its classification as hazardous waste depends on whether it exhibits one or more of the following characteristics:
-
Ignitability: A liquid with a flashpoint less than 140°F, a solid that can cause fire under standard conditions, an ignitable compressed gas, or an oxidizer.[2][4]
-
Corrosivity: An aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5.[2][4]
-
Reactivity: A substance that is unstable, reacts violently with water, or can generate toxic gases.[2][4]
-
Toxicity: A substance that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), has a leachate concentration of a contaminant at or above the regulatory limit.[2][4]
Consult the Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department to make a final determination. As a best management practice, if there is any uncertainty, it is prudent to manage the waste as hazardous.[5]
Disposal Pathways for this compound
The following table summarizes the two primary disposal pathways for this compound waste, contingent on its hazardous waste characterization.
| Parameter | Non-Hazardous Pharmaceutical Waste | Hazardous Pharmaceutical Waste |
| Container | Purple pharmaceutical waste container | Black pharmaceutical waste container |
| Labeling | "Non-Hazardous Pharmaceutical Waste for Incineration" | "Hazardous Waste," with the specific chemical name and associated hazards |
| Segregation | Segregate from hazardous and general waste. | Segregate from non-hazardous and other incompatible hazardous wastes. |
| Storage | In a designated, secure area. | In a designated satellite accumulation area or central accumulation area, following placarding and container dating requirements. |
| Disposal Method | Incineration at a medical waste treatment facility or a waste-to-energy plant.[1] | Transport by a licensed hazardous waste hauler to a RCRA-permitted treatment, storage, and disposal facility (TSDF), typically for incineration.[1] |
| Documentation | Varies by institution; maintain internal records. | A Uniform Hazardous Waste Manifest is required for off-site transport.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the procedural steps for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
2. Waste Determination:
-
Consult your institution's EHS department to determine if your this compound waste stream is classified as hazardous or non-hazardous based on its characteristics and any potential contaminants from your experimental process.
3. Waste Segregation and Containment:
-
If determined to be NON-HAZARDOUS:
- Place the this compound waste into a designated purple pharmaceutical waste container.[1]
- Ensure the container is clearly labeled "Non-Hazardous Pharmaceutical Waste for Incineration."
- Do not mix with hazardous chemical waste or general trash.
-
If determined to be HAZARDOUS (or managed as such):
- Place the this compound waste into a designated black hazardous waste container.[1]
- The container must be compatible with the waste and kept closed when not in use.
- Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic").
- Store the container in a designated satellite accumulation area.
4. Handling Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as gloves, bench paper, or empty stock bottles, should be disposed of in the same waste container as the chemical itself.
-
For empty or rinsed containers, remove or deface the original label to prevent misidentification.
5. Waste Pickup and Disposal:
-
Arrange for the collection of the waste container by your institution's EHS or a contracted waste management service.
-
For hazardous waste, ensure that a Uniform Hazardous Waste Manifest is completed to document the chain of custody from your facility to the final disposal site.[1]
Important Considerations for Laboratory Professionals:
-
Small Quantities: Never dispose of this compound, regardless of quantity, by flushing it down the drain or placing it in the regular trash.[7] This can lead to environmental contamination of waterways.[7][8]
-
Aerosols: If working with an aerosolized form of this compound, be aware that flammable propellants may classify the waste as ignitable hazardous waste (D001).[2]
-
Documentation: Maintain meticulous records of your waste generation and disposal in your laboratory notebook or a dedicated log.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Decision workflow for classifying and segregating this compound waste.
By following these structured procedures and consulting with institutional safety personnel, you can ensure the safe and compliant disposal of this compound, upholding the principles of responsible laboratory management and environmental stewardship.
References
Personal protective equipment for handling Thiethylperazine
This guide provides crucial safety and logistical information for the handling and disposal of Thiethylperazine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational plans, and proper disposal methods.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. Always use powder-free gloves. Double gloving is advised when handling concentrated solutions or the pure compound.[1][2] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] |
| Eye & Face Protection | Safety Glasses/Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[3] |
| Respiratory Protection | Respirator | For handling fine powders or when there is a potential for aerosolization, a NIOSH-approved N95 or higher-rated respirator should be used.[3] |
Handling Procedures
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Donning PPE :
-
Wash hands thoroughly before putting on any PPE.
-
Don a lab coat, followed by safety goggles and a face shield if necessary.
-
Put on the inner pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
If required, don a respirator according to your institution's respiratory protection program.
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[1]
-
-
Handling this compound :
-
Handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Avoid direct contact with skin, eyes, and clothing.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
-
Decontamination :
-
After handling, decontaminate all surfaces and equipment with a suitable solvent or detergent solution.
-
Wipe down the work area thoroughly.
-
-
Doffing PPE :
-
Remove the outer pair of gloves first, peeling them off without touching the outside.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
All solid waste contaminated with this compound, including used PPE (gloves, lab coats), weighing papers, and contaminated consumables, should be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
The container should be kept closed when not in use.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of liquid waste containing this compound down the drain.[5]
-
-
Empty Containers :
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, or in accordance with institutional policies.
-
-
Waste Pickup :
-
Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
